molecular formula C41H48ClN3O14S2 B15552726 ATTO 594 CAS No. 1253909-75-9

ATTO 594

Numéro de catalogue: B15552726
Numéro CAS: 1253909-75-9
Poids moléculaire: 906.4 g/mol
Clé InChI: UMGKWUABTANECF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ATTO 594 is a useful research compound. Its molecular formula is C41H48ClN3O14S2 and its molecular weight is 906.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1253909-75-9

Formule moléculaire

C41H48ClN3O14S2

Poids moléculaire

906.4 g/mol

Nom IUPAC

4-[[2-[6,20-diethyl-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoyl]-methylamino]butanoic acid perchlorate

InChI

InChI=1S/C41H47N3O10S2.ClHO4/c1-8-43-33-19-35-31(17-29(33)25(21-40(43,3)4)23-55(48,49)50)38(27-13-10-11-14-28(27)39(47)42(7)16-12-15-37(45)46)32-18-30-26(24-56(51,52)53)22-41(5,6)44(9-2)34(30)20-36(32)54-35;2-1(3,4)5/h10-11,13-14,17-22H,8-9,12,15-16,23-24H2,1-7H3,(H2-,45,46,48,49,50,51,52,53);(H,2,3,4,5)

Clé InChI

UMGKWUABTANECF-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

ATTO 594 Fluorescent Dye: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 594 is a high-performance fluorescent dye belonging to the rhodamine class of dyes. Renowned for its exceptional photostability and brightness, this compound has become an invaluable tool in a wide range of fluorescence-based biological applications. This guide provides an in-depth overview of its core properties, detailed experimental protocols for its use, and examples of its application in studying cellular signaling pathways.

Core Photophysical and Chemical Properties

This compound is characterized by its strong absorption, high fluorescence quantum yield, and excellent water solubility.[1][2] These properties make it particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2] Upon conjugation to a biomolecule, this compound carries a net electrical charge of -1.[1][2]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) 601 nm[2]
Emission Maximum (λem) 627 nm[2]
Molar Extinction Coefficient (εmax) 120,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φf) 0.85[2]
Fluorescence Lifetime (τfl) 3.9 ns[2]
Molecular Weight (Carboxy) ~1137 g/mol [3]
Recommended Laser Line 594 nm
Common Filter Set Texas Red®

Key Applications in Research

The exceptional characteristics of this compound lend it to a variety of advanced scientific applications:

  • Super-Resolution Microscopy: Its high photostability and brightness make it an excellent choice for techniques like STED (Stimulated Emission Depletion), PALM (Photoactivated Localization Microscopy), and dSTORM (direct Stochastic Optical Reconstruction Microscopy).[1][2]

  • Single-Molecule Detection: The high quantum yield and low triplet state formation of this compound are advantageous for tracking the dynamics of individual molecules.[3]

  • Flow Cytometry (FACS): The dye's strong emission allows for clear discrimination of labeled cell populations.[1]

  • Fluorescence In-Situ Hybridization (FISH): this compound-labeled probes are used for the sensitive detection and localization of specific nucleic acid sequences within cells and tissues.[1][4][5][6]

  • Förster Resonance Energy Transfer (FRET): this compound can serve as a donor or acceptor in FRET-based assays to study molecular interactions.

Experimental Protocols

Detailed methodologies for common labeling and staining procedures involving this compound are provided below.

Protein Labeling with this compound NHS-Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to primary amines on a target protein.

Materials:

  • This compound NHS-ester

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0

  • Anhydrous, amine-free DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the solution is free of amine-containing substances like Tris or glycine.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS-ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 5- to 15-fold molar excess of dye to protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with PBS.

    • The first colored band to elute is the this compound-labeled protein.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 601 nm (for this compound).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and this compound.

F-Actin Staining with this compound Phalloidin (B8060827)

This protocol outlines the use of this compound-conjugated phalloidin to visualize filamentous actin (F-actin) in fixed cells.

Materials:

  • This compound Phalloidin

  • Methanol or DMSO for stock solution

  • Formaldehyde (B43269) or paraformaldehyde for cell fixation

  • Triton X-100 or other permeabilization agent

  • PBS (Phosphate-Buffered Saline)

  • BSA (Bovine Serum Albumin) for blocking

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with 1% BSA in PBS for 30 minutes to reduce nonspecific binding.

  • Staining:

    • Prepare the staining solution by diluting the this compound Phalloidin stock solution in PBS with 1% BSA. A typical final concentration is 1:40 to 1:1000 from a stock solution.

    • Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips with an appropriate mounting medium.

Oligonucleotide Labeling via Click Chemistry

This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound azide (B81097) using a copper-catalyzed click reaction.

Materials:

  • This compound Azide

  • Alkyne-modified oligonucleotide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A reducing agent (e.g., Sodium Ascorbate)

  • A copper ligand (e.g., THPTA or TBTA)

  • DMSO/t-BuOH or other suitable solvent

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the this compound azide in DMSO/t-BuOH to a concentration of 10 mM.

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-oligonucleotide, this compound azide, and the copper ligand.

    • Initiate the reaction by adding the CuSO₄ followed by the sodium ascorbate.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or until the reaction is complete. The reaction can be accelerated by gentle heating.

  • Purification:

    • Purify the labeled oligonucleotide from the reaction mixture using ethanol (B145695) precipitation, HPLC, or other suitable chromatographic methods.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate logical relationships in experimental workflows and signaling pathways where this compound is utilized.

protein_labeling_workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer reaction_mix Reaction Mixture (pH 8.3-9.0) protein->reaction_mix dye This compound NHS-Ester dmso Anhydrous DMSO/DMF dye->dmso dmso->reaction_mix purification Gel Filtration (Sephadex G-25) reaction_mix->purification analysis Determine Degree of Labeling purification->analysis final_product This compound-Labeled Protein analysis->final_product

Figure 1. Experimental workflow for labeling a protein with this compound NHS-ester.

f_actin_staining_workflow start Cells on Coverslip fix Fixation (3.7% Formaldehyde) start->fix permeabilize Permeabilization (0.1% Triton X-100) fix->permeabilize block Blocking (1% BSA) permeabilize->block stain Staining with This compound Phalloidin block->stain wash Wash (3x with PBS) stain->wash mount Mount on Slide wash->mount image Fluorescence Microscopy mount->image

Figure 2. Workflow for staining F-actin in fixed cells using this compound Phalloidin.

nop_receptor_signaling ligand N/OFQ-ATTO 594 receptor NOP Receptor ligand->receptor g_protein G-Protein Coupling receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase calcium Increased Intracellular Ca²⁺ g_protein->calcium (via Gαqi5 chimera) camp Decreased cAMP adenylyl_cyclase->camp

Figure 3. Signaling pathway of the NOP receptor activated by this compound-labeled N/OFQ.[2]

fret_receptor_internalization cluster_fret FRET Interaction cluster_internalization Receptor Internalization ligand N/OFQ-ATTO 594 (Acceptor) complex Ligand-Receptor Complex ligand->complex receptor_gfp NOP-GFP (Donor) receptor_gfp->ligand FRET receptor_gfp->complex endocytosis Endocytosis complex->endocytosis Activation cytosol Translocation to Cytosol endocytosis->cytosol

Figure 4. Experimental logic for visualizing NOP receptor internalization using FRET.[2]

References

ATTO 594: A Technical Guide to its Spectral Properties and Applications in Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and characteristics of the fluorescent dye ATTO 594. It is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques. This guide details the dye's core photophysical parameters, provides established experimental protocols for its use, and illustrates key concepts and workflows through detailed diagrams.

Core Spectral and Photophysical Characteristics

This compound is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3] It is recognized for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][3][4] These characteristics make it a robust tool for a wide range of applications in fluorescence microscopy, including high-resolution techniques.[3][5] The dye is also noted for its high water solubility and very little triplet formation.[3][4] After being coupled to a substrate, this compound carries a net electrical charge of -1.[2][3]

The key spectral properties of this compound are summarized in the table below. These parameters are crucial for designing experiments, selecting appropriate filter sets, and interpreting fluorescence data.

PropertyValueReference
Excitation Maximum (λex) 601 - 603 nm[2][3][4]
Emission Maximum (λem) 626 - 627 nm[2][3][4]
Molar Extinction Coefficient (ε) 1.2 x 10⁵ cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φf) 0.85 (85%)[2][3][4]
Fluorescence Lifetime (τfl) 3.9 ns[2][3][4]
Correction Factor (CF₂₆₀) 0.22[3][4]
Correction Factor (CF₂₈₀) 0.50[3][4]

Experimental Protocols

This compound is a versatile dye that can be conjugated to a variety of biomolecules, including proteins and nucleic acids, through different chemical modifications such as NHS esters and maleimides.[3] Below are detailed protocols for common applications of this compound.

Protein Labeling with this compound NHS Ester

This protocol describes the general procedure for labeling proteins with this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein solution against PBS.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with the elution buffer. Collect the first colored fraction, which contains the protein-dye conjugate.

  • Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated from the absorbance of the conjugate at 280 nm and the absorbance maximum of this compound (~600 nm) using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.

Immunofluorescence Staining of the Cytoskeleton

This protocol outlines the steps for using this compound-conjugated secondary antibodies to visualize the cytoskeleton in fixed cells.

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., -20°C methanol (B129727) or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100 - PBST)

  • Primary antibody specific to a cytoskeletal protein (e.g., anti-tubulin)

  • This compound-conjugated secondary antibody

  • DAPI or Hoechst for nuclear counterstaining (optional)

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with either ice-cold methanol for 5-10 minutes or with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: If using a paraformaldehyde fixation, permeabilize the cells with Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for at least 30 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 5.

  • Counterstaining (Optional): Incubate the cells with DAPI or Hoechst in PBST for 5-10 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For STED microscopy, a mounting medium with a refractive index matching the immersion oil (e.g., 1.518) is recommended.[6][7]

Two-Color STED Microscopy of Tubulin and Mitochondria

This protocol is based on a published study and describes the dual-color STED imaging of tubulin and the mitochondrial protein TOM20.[1]

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibody against tubulin

  • Primary antibody against TOM20

  • Secondary antibody conjugated to this compound

  • Secondary antibody conjugated to a spectrally distinct dye suitable for STED with the same depletion laser (e.g., STAR 635P)

  • STED-compatible mounting medium

Procedure:

  • Simultaneous Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against tubulin and TOM20, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBST.

  • Simultaneous Secondary Antibody Incubation: Incubate the cells with a mixture of the this compound- and STAR 635P-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBST.

  • Mounting: Mount the coverslips in a STED-compatible mounting medium.

  • STED Imaging: Acquire images using a STED microscope equipped with appropriate excitation lasers for this compound (e.g., ~594 nm) and STAR 635P (e.g., ~635 nm) and a depletion laser suitable for both dyes (e.g., 760-775 nm).[1][6]

Visualizations

The following diagrams illustrate key experimental workflows and concepts relevant to the use of this compound in advanced microscopy.

G cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Seeding on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA in PBST) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-Tubulin & anti-TOM20) blocking->primary_ab wash1 Wash (3x PBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (anti-mouse this compound & anti-rabbit STAR 635P) wash1->secondary_ab wash2 Wash (3x PBST) secondary_ab->wash2 mounting Mounting in STED-compatible Medium wash2->mounting sted_microscopy Two-Color STED Imaging (Excitation: ~594nm & ~635nm Depletion: ~775nm) mounting->sted_microscopy image_analysis Image Analysis sted_microscopy->image_analysis

Workflow for Two-Color STED Microscopy of Tubulin and TOM20.

G cluster_error antigen Epitope primary_ab Primary Antibody antigen->primary_ab Binding error_label Total Linkage Error (Distance from Epitope to Fluorophore) secondary_ab Secondary Antibody primary_ab->secondary_ab Binding fluorophore This compound secondary_ab->fluorophore Conjugation

Conceptual Diagram of Linkage Error in Indirect Immunofluorescence.

Conclusion

This compound is a high-performance fluorescent dye with exceptional photophysical properties that make it well-suited for a variety of advanced microscopy techniques, including STED super-resolution microscopy. Its brightness, photostability, and hydrophilicity contribute to its robust performance in complex biological samples. By understanding its spectral characteristics and employing optimized labeling and imaging protocols, researchers can effectively utilize this compound to achieve high-quality, high-resolution images of cellular structures and processes. The consideration of factors such as linkage error is crucial for the accurate interpretation of super-resolution data obtained with this and other fluorescent labels.

References

ATTO 594: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the fluorescent label ATTO 594. Belonging to the rhodamine class of dyes, this compound is a novel and versatile tool for a wide range of applications in the life sciences, prized for its strong absorption, high fluorescence quantum yield, and exceptional stability.[1][2][3][4] This document outlines its spectral properties, experimental protocols for its use, and its diverse applications.

Core Spectroscopic and Photophysical Properties

This compound is characterized by its bright, red fluorescence, making it suitable for various advanced imaging techniques.[5] The dye is notably hydrophilic, exhibiting excellent water solubility.[1][2][4] Upon conjugation to a substrate, this compound carries a net electrical charge of -1.[1][2][4] Its fluorescence is most efficiently excited in the 580 - 615 nm range.[1]

A summary of its key quantitative properties is presented in the table below:

PropertyValueSource
Maximum Excitation Wavelength (λex) 601 nm[2][6], 603 nm[4][7][8]ATTO-TEC, StressMarq Biosciences, MedchemExpress, Leica Microsystems
Maximum Emission Wavelength (λem) 626 nm[4][7][8], 627 nm[2][3][6]ATTO-TEC, MedchemExpress, Leica Microsystems, FluoroFinder, StressMarq Biosciences
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹ cm⁻¹ATTO-TEC, StressMarq Biosciences, Leica Microsystems[4][6][8][9]
Fluorescence Quantum Yield (Φf) 0.85 (85%)[2][4][6][8][9]FluoroFinder, ATTO-TEC, StressMarq Biosciences, Leica Microsystems
Fluorescence Lifetime (τfl) 3.5 ns[6], 3.9 ns[2][4][8][9]StressMarq Biosciences, FluoroFinder, ATTO-TEC, Leica Microsystems
Correction Factor (CF₂₆₀) 0.22[4][8][9]ATTO-TEC, Leica Microsystems
Correction Factor (CF₂₈₀) 0.50[4][8][9]ATTO-TEC, Leica Microsystems

Experimental Protocols: Labeling with this compound NHS-Ester

This compound is available with various reactive groups for conjugation, including NHS-ester, maleimide, and alkyne, enabling the labeling of a wide array of biomolecules such as proteins, DNA, and RNA.[4] The N-hydroxysuccinimidyl (NHS) ester is commonly used for labeling proteins by reacting with primary amines.[5]

Preparation of Stock Solutions
  • Protein Stock Solution (Solution A): Prepare the target protein in a suitable buffer. For NHS-ester labeling, a reaction buffer with a pH of ~9.0 (e.g., 1 M sodium carbonate or 1 M phosphate (B84403) buffer) is recommended to ensure the amino groups are deprotonated and reactive.[5] The protein concentration should ideally be greater than 2 mg/mL.[5]

  • Dye Stock Solution (Solution B): Prepare a 10 mM stock solution of this compound NHS-ester in anhydrous and amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4] These solutions should be prepared immediately before use as they have limited stability.[4]

Conjugation Reaction
  • Molar Ratio: A starting molar ratio of 10:1 (dye:protein) is recommended.[5][10] The optimal ratio may need to be determined empirically, with a range of 5:1 to 20:1 often tested.[5][10]

  • Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for a specified time (typically 1-2 hours) at room temperature, protected from light.

Purification of the Conjugate

After the conjugation reaction, it is crucial to remove any unconjugated dye. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column.

  • Apply the reaction mixture to the top of the equilibrated column.

  • Elute the conjugate with a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Collect the fractions containing the labeled protein, which will typically elute first as it is larger than the free dye.

Characterization: Degree of Substitution (DOS)

The DOS, which is the average number of dye molecules per protein molecule, is a critical parameter for ensuring optimal fluorescence and functionality.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of this compound (~602 nm).[5]

  • Calculate DOS: The DOS can be calculated using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm. An optimal DOS for most antibodies is typically between 2 and 10.[5][10]

Applications in Research and Drug Development

The exceptional photostability and brightness of this compound make it a highly suitable fluorescent label for a variety of advanced applications:

  • Super-Resolution Microscopy: Techniques such as PALM, dSTORM, and STED benefit from the high photostability and quantum yield of this compound.[1][2][5]

  • Single-Molecule Detection: Its strong absorption and high fluorescence make it ideal for detecting individual molecules.[1][2][4]

  • Flow Cytometry (FACS): this compound is well-suited for use in flow cytometry applications.[1][2][5]

  • Fluorescence In-Situ Hybridization (FISH): It is a reliable probe for FISH experiments.[1][2][5]

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental processes and the utility of this compound, the following diagrams illustrate key workflows.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (A) conjugation Conjugation Reaction (Dye + Protein) protein_prep->conjugation dye_prep Prepare Dye Stock Solution (B) dye_prep->conjugation purification Purify Conjugate (e.g., Column Chromatography) conjugation->purification characterization Characterize Conjugate (Measure DOS) purification->characterization

Caption: A generalized workflow for labeling proteins with this compound NHS-ester.

atto594_applications cluster_apps Key Application Areas atto594 This compound Fluorophore srm Super-Resolution Microscopy (PALM, dSTORM, STED) atto594->srm smd Single-Molecule Detection atto594->smd facs Flow Cytometry (FACS) atto594->facs fish Fluorescence In-Situ Hybridization (FISH) atto594->fish

Caption: Major applications of the this compound fluorescent dye in life sciences research.

References

An In-depth Technical Guide to the Quantum Yield and Brightness of ATTO 594

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of the fluorescent dye ATTO 594, with a specific focus on its quantum yield and brightness. Detailed experimental protocols for the characterization of these key parameters are also included to assist researchers in their applications.

Introduction to this compound

This compound is a novel fluorescent label belonging to the rhodamine class of dyes.[1][2][3][4][5] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5][6] These features, combined with its excellent water solubility, make this compound a highly suitable dye for a wide range of applications in the life sciences, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][4] After being coupled to a substrate, this compound carries a net electrical charge of -1.[1][2][3][5] The dye is most efficiently excited in the wavelength range of 580 - 615 nm.[2]

Photophysical Properties of this compound

The key photophysical parameters of this compound are summarized in the table below. These values are crucial for predicting the performance of the dye in various experimental setups and for comparing it with other fluorophores.

PropertyValueReference(s)
Quantum Yield (Φf or ηfl) 0.85 (85%)[1][3][4][5][7][8]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹[1][3][4][5][7][8][9]
Excitation Maximum (λex) 601 - 603 nm[1][3][4][5][7][10][11]
Emission Maximum (λem) 626 - 627 nm[1][3][4][7][8][9][11]
Fluorescence Lifetime (τfl) 3.5 - 3.9 ns[1][3][4][5][7][8][9]
Brightness 102[7]

Note: Brightness is a relative value calculated as the product of the molar extinction coefficient and the quantum yield.

Quantum Yield and Brightness of this compound

The brightness of a fluorescent molecule is a critical parameter for applications requiring high sensitivity. It is determined by two fundamental properties: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).[12][13]

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength.[12] A higher molar extinction coefficient indicates a greater ability to absorb photons, which is the initial step in the fluorescence process.

  • Fluorescence Quantum Yield (Φ): This parameter quantifies the efficiency of the fluorescence process itself. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[14][15] A quantum yield of 0.85, as is the case for this compound, signifies that for every 100 photons absorbed, 85 are emitted as fluorescence.

The overall brightness of a fluorophore can be calculated using the following formula:

Brightness = Molar Extinction Coefficient (ε) x Fluorescence Quantum Yield (Φ) [12]

For this compound, this calculation yields a high brightness value, making it an excellent choice for demanding fluorescence applications.

G A Molar Extinction Coefficient (ε) A->P B Quantum Yield (Φ) B->P C Brightness P->C Multiplication G A Prepare Dilutions (Sample & Standard) B Measure Absorbance (Spectrophotometer) A->B C Measure Fluorescence (Spectrofluorometer) A->C E Plot Intensity vs. Absorbance B->E D Integrate Fluorescence Intensity C->D D->E F Calculate Gradients (Slopes) E->F G Calculate Quantum Yield F->G

References

ATTO 594: A Technical Guide to Photostability and Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 594, a fluorescent label from the rhodamine dye family, is widely recognized for its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and robust photostability.[1][2][3][4] These characteristics make it a preferred choice for demanding applications such as single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), and flow cytometry.[1][2][3] This technical guide provides an in-depth analysis of the photostability and photobleaching characteristics of this compound, offering quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid researchers in optimizing their fluorescence imaging experiments.

Core Photophysical Properties

The inherent brightness and stability of a fluorophore are critical for the quality and reproducibility of fluorescence-based assays. This compound exhibits a high molar extinction coefficient and an excellent fluorescence quantum yield, contributing to its superior brightness.[2][4][5] The rigid chromophore structure of ATTO dyes, in general, prevents the formation of non-fluorescent isomers and contributes to their consistent optical performance across different solvents and temperatures.[6]

Quantitative Data Summary

For a clear comparison, the key photophysical parameters of this compound are presented alongside those of a commonly used alternative, Alexa Fluor 594.

PropertyThis compoundAlexa Fluor 594Reference
Excitation Maximum (λex) 601 nm590 nm[2]
Emission Maximum (λem) 627 nm617 nm[2]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹73,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φf) 0.850.66[2]
Fluorescence Lifetime (τfl) 3.9 nsNot specified[2]
Brightness (εmax * Φf) 102,00048,180Calculated

Photobleaching: The Irreversible Loss of Fluorescence

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its fluorescent signal.[1] This phenomenon is a significant concern in fluorescence microscopy, particularly in quantitative and long-term imaging studies, as it can lead to a diminished signal-to-noise ratio and introduce inaccuracies in data analysis.[1]

The Mechanism of Photobleaching

The photobleaching of rhodamine dyes like this compound is primarily driven by the transition of the fluorophore from its excited singlet state to a long-lived, highly reactive excited triplet state.[6][7] In this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically degrade the fluorophore, rendering it non-fluorescent.[1][6] The rate of photobleaching is influenced by several factors, including the intensity and duration of the excitation light, and the concentration of molecular oxygen in the local environment.[1]

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached Fluorophore S1->Bleached Photochemical Reaction T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ ROS->Bleached Oxidative Damage

Photobleaching pathway of a rhodamine dye.

Experimental Assessment of Photostability

Quantifying the photostability of a fluorophore is essential for selecting the appropriate dye and for correcting for signal loss in quantitative imaging experiments. A common metric for photostability is the photobleaching half-life, which is the time required for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.

Generalized Protocol for Measuring Photobleaching Half-Life

This protocol outlines a general workflow for comparing the photostability of fluorescently labeled samples.

  • Sample Preparation:

    • Plate cells or prepare the biological sample of interest on a microscope slide or coverslip.

    • Label the sample with the fluorophore conjugate (e.g., this compound-antibody).

    • Wash the sample to remove any unbound fluorophore.

    • Mount the sample in an appropriate mounting medium. For live-cell imaging, use a suitable imaging buffer. The use of antifade reagents in the mounting medium can significantly reduce photobleaching.[1]

  • Image Acquisition:

    • Use a fluorescence or confocal microscope equipped with the appropriate laser line and filters for the fluorophore being tested (for this compound, a 594 nm laser line is suitable).[5]

    • Locate a region of interest.

    • Set the imaging parameters:

      • Laser Power: Use a consistent and reported laser power for all experiments.

      • Exposure Time: Choose an exposure time that provides a good initial signal without causing immediate and rapid bleaching.

      • Time-lapse Imaging: Acquire a series of images of the same field of view at regular intervals (e.g., every 5-10 seconds) for a prolonged period.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each image of the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any labeled structures.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life.

cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Plate & Culture Cells prep2 Label with Fluorophore prep1->prep2 prep3 Wash Unbound Dye prep2->prep3 prep4 Mount Sample prep3->prep4 acq1 Select Region of Interest prep4->acq1 acq2 Set Imaging Parameters acq1->acq2 acq3 Acquire Time-lapse Series acq2->acq3 an1 Measure Fluorescence Intensity acq3->an1 an2 Background Correction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Decay Curve & Fit an3->an4

Experimental workflow for assessing fluorophore photostability.

Strategies to Minimize Photobleaching

Several strategies can be employed to mitigate the effects of photobleaching and enhance the quality of fluorescence imaging data.

  • Minimize Exposure: Reduce the excitation light intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the laser power and keep exposure times as short as possible.[1]

  • Use Antifade Reagents: Incorporate commercially available antifade reagents or triplet state quenchers into the mounting medium.[7][8] These reagents work by scavenging molecular oxygen or by de-exciting the triplet state of the fluorophore, thereby reducing the likelihood of photobleaching.

  • Choose Photostable Dyes: Select fluorophores that are inherently more photostable, such as the ATTO series of dyes.[6][9]

  • Optimize Imaging Conditions: For live-cell imaging, maintaining a healthy cellular environment can contribute to fluorophore stability.

Conclusion

This compound is a high-performance fluorescent dye with exceptional photostability, making it a valuable tool for a wide range of fluorescence-based applications. Understanding the mechanisms of photobleaching and implementing strategies to minimize its effects are crucial for obtaining high-quality, quantitative, and reproducible data. By following the protocols and considering the factors outlined in this guide, researchers can effectively harness the superior properties of this compound to advance their scientific investigations.

References

ATTO 594: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical structure, photophysical properties, and common applications of the fluorescent dye ATTO 594. Designed for researchers and professionals in the life sciences, this document offers a technical resource for utilizing this compound in advanced fluorescence microscopy, single-molecule detection, and other demanding applications.

Chemical Structure and Core Properties

This compound is a high-performance fluorescent label that belongs to the rhodamine class of dyes.[1][2][3] Its chemical structure is characterized by a polycyclic aromatic system, which is responsible for its strong absorption and fluorescence in the red region of the visible spectrum. The core structure of this compound, as represented by its carboxylic acid form, is depicted below.

this compound chemical structure

Image Source: Lumiprobe. This represents the carboxylic acid derivative of this compound, which is often considered the parent structure of the various reactive forms.

This compound is known for its exceptional water solubility, high photostability, and strong fluorescence quantum yield.[1][2] After conjugation to a biomolecule, this compound carries a net electrical charge of -1.[1] These characteristics make it a robust tool for a wide array of fluorescence-based assays.

Photophysical and Chemical Properties

The performance of a fluorescent dye is defined by its photophysical properties. This compound exhibits excellent characteristics that make it suitable for sensitive and high-resolution imaging techniques. The key quantitative properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)601 - 603 nm[1][2]
Emission Maximum (λem)626 - 627 nm[1][2]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (η)0.85 (85%)[1]
Fluorescence Lifetime (τ)3.9 ns[1]
Molecular Weight (Carboxy form)~806 g/mol [2]

Key Features at a Glance:

  • Strong Absorption: The high molar extinction coefficient indicates efficient light absorption.[1]

  • High Fluorescence Quantum Yield: A large fraction of the absorbed photons are emitted as fluorescence, resulting in a bright signal.[1]

  • Excellent Photostability: this compound is resistant to photobleaching, allowing for longer exposure times and more robust imaging.[1]

  • Superb Water Solubility: Its hydrophilic nature facilitates labeling reactions in aqueous buffers and reduces non-specific binding.[1][2]

Reactive Forms for Biomolecule Conjugation

This compound is commercially available in a variety of reactive forms, enabling its covalent attachment to a wide range of biomolecules, including proteins, nucleic acids, and small molecules. The choice of reactive group depends on the functional groups available on the target molecule.

Reactive FormTarget Functional GroupApplicationReference
NHS-ester Primary Amines (-NH₂)Labeling of proteins (e.g., antibodies), amine-modified oligonucleotides.[2][4][5]
Maleimide Thiols (-SH)Labeling of cysteine residues in proteins.[2]
Azide (B81097) Alkynes"Click chemistry" conjugation.[2][6]
Alkyne Azides"Click chemistry" conjugation.[3]
Carboxylic Acid Amines, HydrazinesCan be activated for conjugation; also used as a non-reactive control.[7]
Hydrazide Aldehydes, KetonesLabeling of glycoproteins and other carbohydrate-containing molecules.[3]
Phalloidin F-actinStaining of the actin cytoskeleton.
Biotin (Strept)avidinIndirect detection methods.[3]

Experimental Protocols: Labeling Proteins with this compound NHS-ester

This section provides a detailed methodology for the covalent labeling of proteins with this compound N-hydroxysuccinimidyl (NHS) ester. NHS esters are one of the most common reactive groups for labeling primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues.

Materials
  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound NHS-ester

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.2)

Protocol
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[5] Protein solutions must be free of amine-containing substances like Tris or glycine.[5]

    • If the protein is in an incompatible buffer, dialyze against PBS and then adjust the pH with the reaction buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS-ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.[5]

  • Conjugation Reaction:

    • Slowly add the dissolved this compound NHS-ester to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).

    • Equilibrate the column with the elution buffer.

    • Apply the reaction mixture to the column and elute with the elution buffer.

    • The first colored band to elute is the labeled protein. The free dye will elute as a second, slower-moving band.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~600 nm (for this compound).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) Where:

      • A_max is the absorbance at the dye's absorption maximum.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its absorption maximum.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (for this compound, this is approximately 0.50).[2]

Experimental Workflow Diagram

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (2-10 mg/mL in pH 8.3 buffer) Mix Mix Protein and Dye Solutions (molar excess of dye) Protein_Solution->Mix Dye_Solution Prepare this compound NHS-ester (in anhydrous DMSO/DMF) Dye_Solution->Mix Incubate Incubate for 1 hour (room temperature, dark) Mix->Incubate Purify Purify via Gel Filtration (e.g., Sephadex G-25) Incubate->Purify Analyze Analyze Degree of Labeling (Spectrophotometry) Purify->Analyze

Caption: Workflow for labeling proteins with this compound NHS-ester.

Advanced Applications

The superior properties of this compound make it an ideal choice for a range of advanced fluorescence applications.

Super-Resolution Microscopy (dSTORM, STED)

This compound's high photostability and brightness are critical for super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) microscopy.[1] These methods require fluorophores that can withstand high laser powers and can be reliably switched between fluorescent and dark states (for dSTORM).

Single-Molecule Spectroscopy

The high quantum yield and low triplet state formation of this compound are advantageous for single-molecule detection experiments.[2] These studies rely on the detection of fluorescence from individual molecules, where a bright and stable signal is paramount.

Fluorescence In Situ Hybridization (FISH)

In FISH, fluorescently labeled probes are used to detect specific DNA or RNA sequences within cells. The brightness of this compound allows for the sensitive detection of these targets.[1]

"Click Chemistry" and Bioorthogonal Labeling

The availability of this compound with azide and alkyne reactive groups allows for its use in "click chemistry," a highly specific and efficient bioorthogonal ligation reaction. This is particularly useful for labeling biomolecules in complex environments, such as within living cells.

ClickChemistry cluster_reactants Reactants cluster_product Product ATTO594_Azide This compound-Azide Catalyst Cu(I) Catalyst (for CuAAC) ATTO594_Azide->Catalyst Alkyne_Biomolecule Alkyne-modified Biomolecule Alkyne_Biomolecule->Catalyst Labeled_Biomolecule This compound Labeled Biomolecule (Stable Triazole Linkage) Catalyst->Labeled_Biomolecule Click Reaction

Caption: Principle of "Click Chemistry" for labeling with this compound-Azide.

Conclusion

This compound is a versatile and high-performance fluorescent dye that offers significant advantages for a wide range of applications in life sciences and drug development. Its exceptional photophysical properties, including high brightness, photostability, and water solubility, make it a reliable tool for demanding techniques such as super-resolution microscopy and single-molecule detection. The availability of a wide array of reactive forms further enhances its utility, enabling the straightforward and efficient labeling of a diverse range of biomolecules. This guide provides the foundational knowledge and protocols to effectively integrate this compound into advanced fluorescence-based research.

References

The Core Principles of ATTO 594 Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 594 is a novel and versatile fluorescent label belonging to the rhodamine class of dyes.[1][2][3][4][5] It is widely utilized in the life sciences for the fluorescent labeling of biomolecules such as DNA, RNA, and proteins.[1][5] Key characteristics of this compound include its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4][5] Furthermore, it exhibits excellent water solubility and minimal triplet state formation, making it highly suitable for demanding applications such as single-molecule detection and high-resolution microscopy.[1][2][3] Upon conjugation to a substrate, this compound carries a net electrical charge of -1.[1][2][3]

Photophysical Properties

The fluorescence of this compound is governed by its distinct photophysical properties. The dye is most efficiently excited in the 580-615 nm range, compatible with common 561 nm and 594 nm laser lines.[2][6] This broad excitation range allows for flexibility in experimental setups.

PropertyValueReference
Maximum Excitation Wavelength (λex)601-603 nm[1][3][5][7][8][9]
Maximum Emission Wavelength (λem)626-627 nm[1][3][5][8][9]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M-1 cm-1[1][5][7][9]
Fluorescence Quantum Yield (Φf)0.85 (85%)[1][3][5][7][9]
Fluorescence Lifetime (τfl)3.5 - 3.9 ns[1][3][5][7][9]
Molecular Weight (Carboxy)1137 g/mol [1][7]
Correction Factor (CF260)0.22[1][5][9]
Correction Factor (CF280)0.50[1][5][9]

Chemical Reactivity and Labeling Chemistries

This compound is available with a variety of reactive groups to enable covalent labeling of different functional groups on biomolecules. The choice of reactive derivative depends on the target molecule and the desired labeling strategy.

Amine-Reactive Labeling: NHS Ester

This compound N-hydroxysuccinimidyl (NHS) ester is a popular choice for labeling primary amines, such as the side chains of lysine (B10760008) residues in proteins or amine-modified oligonucleotides.[5][6] The reaction occurs efficiently at a pH between 7.0 and 9.0, forming a stable covalent amide bond.[6][10] It is crucial that the amine group is non-protonated to be reactive, necessitating careful pH control of the reaction buffer.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products ATTO594_NHS This compound-NHS Ester Conjugate This compound-Biomolecule (Stable Amide Bond) ATTO594_NHS->Conjugate reacts with Biomolecule_NH2 Biomolecule-NH2 (e.g., Protein, Oligonucleotide) Biomolecule_NH2->Conjugate pH pH 7.0 - 9.0 pH->Conjugate Buffer Bicarbonate or Phosphate Buffer Buffer->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS releases

This compound NHS Ester Labeling Reaction
Thiol-Reactive Labeling: Maleimide (B117702)

For labeling sulfhydryl (thiol) groups, particularly cysteine residues in proteins, this compound maleimide is the reagent of choice.[1][11] This reaction is most efficient at a pH of 7.0-7.5, where the thiol group is sufficiently nucleophilic to react with the maleimide, forming a stable thioether bond.[11][12] At this pH, reaction with amine groups is minimal, allowing for selective thiol modification.[11][12]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products ATTO594_Maleimide This compound-Maleimide Conjugate This compound-Biomolecule (Stable Thioether Bond) ATTO594_Maleimide->Conjugate reacts with Biomolecule_SH Biomolecule-SH (e.g., Protein with Cysteine) Biomolecule_SH->Conjugate pH pH 7.0 - 7.5 pH->Conjugate Buffer Phosphate, Tris, or HEPES Buffer Buffer->Conjugate

This compound Maleimide Labeling Reaction
Other Reactive Chemistries

This compound is also available with other reactive moieties for various bio-orthogonal and targeted labeling strategies, including:

  • Azide and Alkyne: For "click chemistry" reactions (Huisgen cycloaddition).[1]

  • Hydrazide: For labeling aldehydes and ketones.[1]

  • Iodoacetamide: An alternative for thiol-reactive labeling.[1]

  • Biotin: For binding to avidin (B1170675) and streptavidin.[1]

  • Phalloidin: For specific and high-affinity binding to F-actin in cytoskeletal studies.[1]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible labeling and imaging experiments.

Protein Labeling with this compound NHS Ester

This protocol is a general guideline for labeling proteins with amine-reactive this compound.[5][10]

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[5][10] If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.[5][10]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mM.[5][6]

  • Labeling Reaction: Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 6:1 to 8:1 for antibodies to achieve a degree of substitution (DOS) of 2-10.[6][10] Incubate the reaction for 1-2 hours at room temperature, protected from light.[5][13]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[5][14] The first colored band to elute is the labeled protein.[5][14]

Protein Labeling with this compound Maleimide

This protocol provides a general method for labeling proteins with thiol-reactive this compound.[11][12]

Materials:

  • Protein solution (50-100 µM in a suitable buffer, pH 7.0-7.5, e.g., PBS)

  • This compound maleimide

  • Anhydrous, amine-free DMSO or DMF

  • Reducing agent (optional, e.g., DTT or TCEP)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a suitable buffer at pH 7.0-7.5.[11] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of a reducing agent like TCEP.[11] If DTT is used, it must be removed by dialysis before adding the reactive dye.[11]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.[11]

  • Labeling Reaction: Add a 10-20 molar excess of the dye stock solution to the protein solution while stirring.[11] Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.[11]

  • Quenching (Optional): Add a low molecular weight thiol (e.g., glutathione (B108866) or mercaptoethanol) to consume excess maleimide.[11]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column as described for NHS ester labeling.[11]

Applications in Advanced Fluorescence Microscopy

The excellent photophysical properties of this compound make it a fluorophore of choice for various advanced imaging techniques.

Super-Resolution Microscopy (STED)

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light.[15] this compound is well-suited for STED microscopy due to its high photostability and emission spectrum.[2][3][4][6] In a typical STED setup, an excitation laser excites the this compound fluorophore, and a donut-shaped depletion laser at a longer wavelength (e.g., 775 nm) is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point spread function and enhancing resolution.[15]

G cluster_workflow STED Microscopy Workflow SamplePrep Sample Preparation (Labeling with this compound) Objective Objective Lens SamplePrep->Objective Place on Microscope Excitation Excitation Laser (e.g., 594 nm) Excitation->Objective Focused on Sample Depletion Depletion Laser (e.g., 775 nm, Donut Shape) Depletion->Objective Overlaid with Excitation Detection Detector (e.g., PMT, HyD) Objective->Detection Collects Emission Image Super-Resolved Image Detection->Image Constructs

Simplified STED Microscopy Workflow
Other Applications

Beyond STED microscopy, this compound is widely used in:

  • Single-Molecule Spectroscopy: Its brightness and photostability are critical for detecting individual molecules.[1][2][3]

  • Flow Cytometry (FACS): Its strong fluorescence allows for clear identification and sorting of labeled cells.[2][6]

  • Fluorescence In Situ Hybridization (FISH): For visualizing specific DNA or RNA sequences within cells.[2][6]

Conclusion

This compound is a high-performance fluorescent dye with a combination of photophysical and chemical properties that make it an invaluable tool for a wide range of applications in biological research and drug development. Its brightness, photostability, and versatility in labeling chemistries enable researchers to perform cutting-edge fluorescence-based experiments, from single-molecule studies to super-resolution imaging of cellular structures. Careful consideration of the experimental design, including the choice of reactive derivative and labeling conditions, will ensure optimal performance of this powerful fluorescent probe.

References

ATTO 594 Dye: A Comprehensive Technical Guide for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of ATTO 594, a rhodamine-based fluorescent dye, in the realm of single-molecule imaging. Renowned for its exceptional photostability, high fluorescence quantum yield, and strong absorption, this compound has emerged as a powerful tool for elucidating molecular mechanisms at the single-molecule level. This document provides a detailed overview of its photophysical properties, comprehensive experimental protocols for labeling and imaging, and a comparative analysis with other commonly used fluorophores.

Core Photophysical and Chemical Properties of this compound

This compound is a hydrophilic dye that exhibits robust performance in aqueous buffers, a critical feature for biological imaging. Upon conjugation, it carries a net charge of -1. Its key characteristics are summarized in the table below, providing a quantitative basis for experimental design.[1][2]

PropertyValueReference
Excitation Maximum (λex) 601 nm[1]
Emission Maximum (λem) 627 nm[1][3]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φf) 0.85[1][2]
Fluorescence Lifetime (τfl) 3.5 - 3.9 ns[1][2]
Molecular Weight (Free Acid) ~806 g/mol

Labeling Strategies for Single-Molecule Studies

Achieving a precise 1:1 dye-to-protein ratio is often paramount for quantitative single-molecule analysis. This compound is commercially available with various reactive groups, primarily N-hydroxysuccinimidyl (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues) and maleimides for targeting sulfhydryl groups (e.g., cysteine residues).

Protocol 1: Maleimide (B117702) Labeling for Site-Specific Cysteine Modification

This protocol is optimized for labeling proteins with a single reactive cysteine residue to achieve a 1:1 stoichiometry, ideal for single-molecule FRET (smFRET) studies.

Materials:

  • Protein with a single surface-exposed cysteine in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5).

  • This compound maleimide.

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • Desalting column (e.g., Sephadex G-25).

  • Reaction buffer: PBS, pH 7.4.

Procedure:

  • Protein Preparation: If the protein has been stored in a buffer containing a reducing agent, it must be removed via dialysis or a desalting column immediately before labeling. The protein concentration should be between 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound maleimide in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction: Add a 1.3-fold molar excess of the reactive dye solution to the protein solution.[4] Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing. The slightly alkaline pH ensures sufficient deprotonation of the thiol group for efficient reaction while minimizing reactivity with amines.[4]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of ~10 mM.

  • Purification: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25). For the highly hydrophilic this compound, a longer column (e.g., 30 cm) is recommended for optimal separation.[4] Elute with PBS buffer (pH 7.4). The first colored band to elute is the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 601 nm.

Protocol 2: NHS-Ester Labeling for Amine Modification

This protocol provides a general framework for labeling proteins with this compound NHS ester. Achieving a 1:1 ratio with NHS-ester chemistry can be more challenging due to the presence of multiple lysine residues. Optimization of the dye-to-protein molar ratio is crucial.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • This compound NHS ester.

  • Anhydrous, amine-free DMF or DMSO.

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Protein Preparation: The protein solution must be free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS. The protein concentration should be 2-10 mg/mL for efficient labeling.[5]

  • Dye Preparation: Prepare a 10-20 mM stock solution of this compound NHS ester in anhydrous, amine-free DMF or DMSO immediately before use.

  • Labeling Reaction: Adjust the pH of the protein solution to 8.3-9.0 using the reaction buffer. Add a carefully calculated molar excess of the dye stock solution to the protein solution. For a starting point to achieve low DOL, use a 1-3 fold molar excess. Incubate for 30-60 minutes at room temperature with gentle stirring, protected from light.[6]

  • Purification: Remove unreacted dye using a desalting column as described in the maleimide protocol.

  • Characterization: Calculate the DOL using the absorbance at 280 nm and 601 nm.

G cluster_labeling Protein Labeling Workflow Protein Protein Solution (Amine-free buffer, pH 8.3) Reaction Labeling Reaction (RT, 30-60 min) Protein->Reaction Dye This compound NHS-Ester (in DMF/DMSO) Dye->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification LabeledProtein Labeled Protein Conjugate Purification->LabeledProtein

A simplified workflow for labeling proteins with this compound NHS-ester.

Single-Molecule FRET (smFRET) Imaging with this compound

This compound is an excellent acceptor for commonly used green-excitable donor dyes in smFRET experiments, such as ATTO 488 or Alexa Fluor 488.[7]

Experimental Protocol for TIRF-based smFRET

This protocol outlines a typical workflow for an smFRET experiment using a donor-ATTO 594 pair to study protein conformational dynamics.

1. Sample Preparation and Immobilization:

  • Labeling: Prepare the protein of interest with a donor dye and this compound at specific sites using the protocols described above.

  • Surface Passivation: To prevent non-specific binding of the protein to the glass surface, passivate the surface of the coverslip. A common method is to use a combination of biotinylated-BSA, streptavidin, and a polyethylene (B3416737) glycol (PEG) layer.

  • Immobilization: Immobilize the biotinylated, dual-labeled protein onto the streptavidin-coated surface. This ensures that the molecules remain within the observation volume of the microscope.

G cluster_immobilization Protein Immobilization for smFRET Coverslip Glass Coverslip BiotinBSA Biotinylated BSA Coverslip->BiotinBSA Adsorption Streptavidin Streptavidin BiotinBSA->Streptavidin Biotin-Streptavidin Interaction LabeledProtein Biotinylated & Labeled Protein Streptavidin->LabeledProtein Biotin-Streptavidin Interaction ImmobilizedProtein Immobilized Protein LabeledProtein->ImmobilizedProtein

Schematic of protein immobilization on a passivated surface.

2. Imaging Buffer:

  • An oxygen scavenging system is crucial for prolonging the lifetime of the fluorophores and reducing blinking. A commonly used system consists of:

    • Glucose oxidase (e.g., 0.5-1 mg/mL)

    • Catalase (e.g., 0.1-0.2 mg/mL)

    • Glucose (10-20 mM)

  • Triplet-state quenchers, such as Trolox (2-5 mM), can further enhance photostability.

  • The imaging buffer should be freshly prepared and degassed before use.

3. Data Acquisition:

  • Use a Total Internal Reflection Fluorescence (TIRF) microscope equipped with a laser for exciting the donor dye (e.g., 488 nm).

  • Split the emission signal into two channels (donor and acceptor) using a dichroic mirror and appropriate emission filters.

  • Record movies of the fluorescence signals from single molecules with a sensitive camera (e.g., EMCCD or sCMOS).

4. Data Analysis:

  • Identify single-molecule spots and extract the fluorescence intensity time traces for the donor and acceptor channels.

  • Correct for background noise and spectral crosstalk.

  • Calculate the FRET efficiency for each time point using the formula: E = I_A / (I_A + γI_D), where I_A and I_D are the acceptor and donor intensities, and γ is a correction factor.

  • Generate FRET efficiency histograms and time trajectories to analyze conformational states and dynamics.

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) with this compound

This compound can be used in dSTORM, a super-resolution imaging technique that relies on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state.

Optimized dSTORM Imaging Buffer for this compound

The composition of the imaging buffer is critical for inducing the photoswitching behavior of this compound. While the optimal buffer can be system-dependent, a good starting point is a buffer containing a thiol and an oxygen scavenger.

Recommended Buffer Composition:

  • Buffer Base: PBS or Tris-HCl (pH 7.5-8.0).

  • Reducing Agent (Thiol): 10-50 mM β-mercaptoethanol (BME) or 2-mercaptoethylamine (MEA). The choice and concentration of the thiol can significantly impact the blinking kinetics.

  • Oxygen Scavenging System: Glucose oxidase/catalase system as described for smFRET.

  • Optional Additives: 65 mM DABCO and 20-30 mM DTT with 10-50 mM sodium sulfite (B76179) have been shown to optimize the blinking of some red dyes and may be beneficial for this compound.[8][9]

G cluster_dSTORM dSTORM Imaging Cycle OnState This compound (On) OffState This compound (Off) OnState->OffState High Power Excitation OffState->OnState Spontaneous or Low Power Reactivation Excitation Excitation Laser (e.g., 561 nm) Excitation->OnState Reactivation Reactivation Laser (e.g., 405 nm) Reactivation->OffState

The photoswitching principle underlying dSTORM imaging.
dSTORM Imaging Protocol

  • Sample Preparation: Label the structure of interest with this compound using an appropriate method (e.g., immunofluorescence).

  • Mounting: Mount the sample in the optimized dSTORM buffer in an imaging chamber.

  • Imaging:

    • Use a high-power laser (e.g., 561 nm or 594 nm) to excite this compound and drive most of the molecules into the dark state.

    • Acquire a time-lapse series of images (thousands of frames) where a sparse, stochastic subset of molecules returns to the fluorescent state in each frame.

    • A low-power UV laser (e.g., 405 nm) can be used to facilitate the return of molecules to the "on" state.

  • Image Reconstruction:

    • Localize the position of each fluorescent molecule in each frame with high precision (typically by fitting a 2D Gaussian function to the point spread function).

    • Combine the localizations from all frames to reconstruct a super-resolved image of the labeled structure.

Concluding Remarks

This compound is a versatile and robust fluorescent dye that is highly suitable for a range of single-molecule imaging applications. Its excellent photophysical properties, including high brightness and photostability, make it a reliable choice for both smFRET and dSTORM. The detailed protocols provided in this guide offer a starting point for researchers to design and execute successful single-molecule experiments. As with any single-molecule technique, careful optimization of labeling, immobilization, and imaging conditions is crucial for obtaining high-quality, quantitative data.

References

ATTO 594: A Technical Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 594, a novel fluorescent label belonging to the class of rhodamine dyes, has emerged as a powerful tool in advanced fluorescence imaging, particularly in the realm of super-resolution microscopy.[1][2] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, make it an ideal candidate for techniques that push the boundaries of optical resolution, such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (dSTORM).[3][4][5] This technical guide provides an in-depth overview of this compound, its properties, experimental protocols, and its application in super-resolution imaging.

Core Photophysical and Chemical Properties

This compound is characterized by its bright red fluorescence, excellent water solubility, and high thermal and photostability.[1][2] These features contribute to its robust performance in a wide range of biological imaging applications, from single-molecule detection to flow cytometry.[1][4] Upon conjugation to a biomolecule, this compound carries a net electrical charge of -1.[1][2]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Maximum Excitation Wavelength (λex)601-603 nm[1][4][6][7]
Maximum Emission Wavelength (λem)626-627 nm[1][4][5][6]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M⁻¹cm⁻¹[1][2][6]
Fluorescence Quantum Yield (Φf)0.85 (85%)[1][2][4][6]
Fluorescence Lifetime (τfl)3.5 - 3.9 ns[1][2][4][6]
Molecular Weight (Carboxy)~1137 g/mol [2][6]
Recommended Laser Line594 nm[3][6]

Super-Resolution Microscopy with this compound

Super-resolution microscopy (SRM) techniques overcome the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail.[8] this compound is particularly well-suited for several SRM modalities due to its specific photophysical characteristics.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a doughnut-shaped depletion laser beam.[9] This effectively narrows the point-spread function, allowing for sharper images. This compound is an excellent dye for STED microscopy, often used with a 594 nm or 561 nm excitation laser and a 775 nm depletion laser.[9][10] Its high photostability is crucial to withstand the high laser powers used in STED imaging.[11]

STED_Principle cluster_excitation Excitation cluster_depletion Depletion cluster_emission Emission & Resolution exc_laser Excitation Laser (e.g., 594 nm) exc_spot Diffraction-Limited Excitation Spot exc_laser->exc_spot creates superposition Superposition of Excitation and STED Beams exc_spot->superposition sted_laser STED Laser (e.g., 775 nm) donut_beam Doughnut-Shaped Depletion Beam sted_laser->donut_beam shapes donut_beam->superposition emission_spot Sub-Diffraction Emission Spot superposition->emission_spot results in super_res_image Super-Resolution Image emission_spot->super_res_image builds

Principle of STED Microscopy.
PALM and STORM

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) are techniques that rely on the sequential activation and localization of individual fluorophores. While this compound is mentioned as suitable for these techniques, its primary strength lies in STED microscopy.[1][4][5] For PALM/STORM, specific photoswitchable or photoactivatable properties of the fluorophore are essential, which are not the primary advertised features of this compound, though its brightness and stability are beneficial for single-molecule localization.

Experimental Protocols

Precise and optimized protocols are critical for successful labeling and imaging. The following sections provide detailed methodologies for common applications of this compound.

Antibody Labeling with this compound NHS-Ester

N-hydroxysuccinimidyl (NHS) esters are widely used to label proteins and antibodies by reacting with primary amines.[3]

Materials:

  • Antibody or protein of interest (2-10 mg/mL in amine-free buffer like PBS)[12][13]

  • This compound NHS-ester[3]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2][14]

  • Reaction Buffer: 1 M sodium bicarbonate or 1 M phosphate (B84403) buffer, pH 8.0-9.0[3][12]

  • Purification column (e.g., Sephadex G-25)[13][14]

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris or glycine).[12][13] If necessary, dialyze the protein against 1X PBS, pH 7.2-7.4.[12] Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.[3][12]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[3][12]

  • Conjugation Reaction: Add the reactive dye solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically but typically ranges from 2 to 10.[3][13] A common starting point is a 6-8 molar excess of dye to antibody.[3][12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13][14]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[13][14] The first colored band to elute is the conjugated protein.

  • Determination of Degree of Substitution (DOS): The DOS, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~602 nm).[3]

  • Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.[2][13]

Antibody_Labeling_Workflow start Start: Purified Antibody prep_protein 1. Prepare Protein Solution (2-10 mg/mL in PBS, pH 8.0-9.0) start->prep_protein conjugation 3. Mix Protein and Dye (Molar Ratio 2-10) prep_protein->conjugation prep_dye 2. Prepare this compound NHS-Ester (10 mM in DMSO/DMF) prep_dye->conjugation incubation 4. Incubate (1-2 hours, RT, dark) conjugation->incubation purification 5. Purify Conjugate (Gel Filtration) incubation->purification characterization 6. Characterize (Determine DOS via Absorbance) purification->characterization storage 7. Store Labeled Antibody (4°C or -20°C, dark) characterization->storage end End: Labeled Antibody storage->end

Workflow for Antibody Labeling with this compound NHS-Ester.
General Immunofluorescence Protocol for Fixed Cells

This protocol outlines a general procedure for staining fixed cells with this compound-conjugated antibodies.

Materials:

  • Cells cultured on coverslips

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS[15]

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[15][16]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS[15][16]

  • Primary Antibody (unlabeled)

  • This compound-conjugated Secondary Antibody

  • Mounting Medium

  • PBS

Procedure:

  • Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.[15]

  • Washing: Wash cells three times with PBS.[15][16]

  • Permeabilization (for intracellular targets): Incubate cells with permeabilization buffer for 5-15 minutes at room temperature.[15][16]

  • Blocking: Block non-specific binding by incubating with blocking buffer for 30-60 minutes at room temperature.[15]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS.[15]

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[15]

  • Final Washes: Wash cells three times with PBS, protected from light.[15]

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium. Seal the edges and store at 4°C in the dark until imaging.[15]

Application in Drug Development

In drug development, understanding the subcellular localization of a drug target or the morphological changes induced by a compound is crucial. Super-resolution microscopy, enabled by bright and stable fluorophores like this compound, allows for the precise visualization of these processes at the nanoscale. For instance, researchers can label a target receptor on the cell surface with an this compound-conjugated antibody to study its clustering, internalization, or interaction with other proteins in response to a drug candidate.

Signaling_Pathway_Example cluster_cell Cell Membrane receptor Target Receptor antibody Primary Antibody receptor->antibody targeted by downstream Downstream Signaling Cascade receptor->downstream activates drug Drug Candidate drug->receptor binds atto594_antibody This compound-labeled Secondary Antibody antibody->atto594_antibody binds to microscope Super-Resolution Microscope atto594_antibody->microscope visualized by

Visualizing a Drug Target with this compound.

Conclusion

This compound is a versatile and high-performing fluorescent dye that is exceptionally well-suited for super-resolution microscopy, particularly STED. Its superior brightness, photostability, and hydrophilicity ensure high-quality data in demanding imaging experiments.[1][3] By following well-defined labeling and staining protocols, researchers in both academic and industrial settings can leverage the power of this compound to unravel complex biological processes at the nanoscale, accelerating scientific discovery and drug development.

References

ATTO 594 in the Life Sciences: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 594, a fluorescent label belonging to the rhodamine dye family, has emerged as a powerful tool in life sciences research due to its exceptional photophysical properties.[1][2] Its strong absorption, high fluorescence quantum yield, and remarkable photostability make it an ideal candidate for a wide array of applications, ranging from standard fluorescence microscopy to cutting-edge super-resolution imaging.[3][4][5] This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Properties of this compound

This compound is characterized by its excellent water solubility and minimal triplet state formation, contributing to its high performance in aqueous environments typical for biological experiments.[2] Upon conjugation to biomolecules such as proteins or nucleic acids, this compound carries a net charge of -1.[2] The key quantitative characteristics of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference
Excitation Maximum (λex)601 nm[6]
Emission Maximum (λem)627 nm[6]
Molar Extinction Coefficient (εmax)120,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φf)0.85[2]
Fluorescence Lifetime (τfl)3.9 ns[2]

Key Applications and Experimental Protocols

This compound's versatility allows its use in a multitude of life science applications. This section details the methodologies for its principal uses.

Labeling of Biomolecules

This compound is available in various reactive forms, most commonly as an NHS-ester for labeling primary amines (e.g., in proteins) and as a maleimide (B117702) for labeling sulfhydryl groups (e.g., cysteine residues).[2]

This protocol is adapted from commercially available protein labeling kits and is suitable for labeling antibodies and other proteins.[1][4]

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS-ester

  • Anhydrous DMSO

  • Reaction buffer (1 M sodium bicarbonate, pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer like PBS. If the protein solution contains Tris or glycine, it must be dialyzed against PBS. The final protein concentration should be between 2 and 10 mg/mL.[4]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO to a concentration of 10 mM.[4]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.5-9.0 using the reaction buffer.[4]

    • Add the dye stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). This can be optimized for specific proteins.[4]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[7]

    • Collect the first colored band, which corresponds to the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm and 601 nm.

    • Calculate the DOL using the following formula: DOL = (A₆₀₁ × ε_protein) / (A₂₈₀ - (A₆₀₁ × CF₂₈₀)) × ε_dye Where:

      • A is the absorbance at the specified wavelength.

      • ε is the molar extinction coefficient (for this compound, ε_dye = 120,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for this compound, this is approximately 0.50).[2]

Immunofluorescence Microscopy

This compound is widely used as a fluorescent conjugate for secondary antibodies in immunofluorescence (IF) microscopy, enabling the visualization of specific proteins within fixed cells and tissues.[8]

This is a general protocol that can be adapted for specific cell types and primary antibodies.

Materials:

  • Cultured cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • This compound-conjugated secondary antibody

  • Mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer (e.g., 1:1000 dilution) and incubate for 1 hour at room temperature, protected from light.[5]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for this compound (Excitation: ~590-610 nm, Emission: ~620-680 nm).

Super-Resolution Microscopy (STED)

This compound's high photostability and brightness make it an excellent choice for stimulated emission depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light.[9][10]

This protocol builds upon the standard immunofluorescence protocol with considerations specific to STED imaging.

Materials:

  • Immunostained cells on #1.5 coverslips (as prepared in the IF protocol)

  • STED-compatible mounting medium (e.g., ProLong Gold, Mowiol)

  • STED microscope with a depletion laser suitable for this compound (e.g., 775 nm)

Procedure:

  • Sample Preparation: Prepare immunostained samples as described in the immunofluorescence protocol, ensuring the use of high-quality, #1.5 thickness coverslips. It is advisable to use a 2-5 fold higher concentration of the primary antibody to ensure dense labeling.[10]

  • Mounting: Mount the coverslip using a STED-compatible mounting medium with a refractive index close to that of the immersion oil (typically 1.518).[10]

  • STED Imaging:

    • Place the slide on the STED microscope.

    • Locate the region of interest using conventional confocal imaging.

    • Set the excitation wavelength for this compound (e.g., 594 nm or 633 nm laser line).

    • Activate the STED depletion laser (e.g., 775 nm).

    • Adjust the STED laser power to achieve the desired resolution enhancement. Higher power generally leads to better resolution but can increase photobleaching.

    • Acquire images, optimizing parameters such as pixel size, scan speed, and averaging to obtain a high-quality super-resolution image.

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique to measure distances on the nanometer scale and study conformational dynamics of biomolecules. This compound is frequently used as an acceptor fluorophore in smFRET experiments in conjunction with a suitable donor dye like ATTO 488.[11]

This protocol outlines the general steps for a smFRET experiment using ATTO 488 and this compound labeled proteins.

Materials:

  • Donor-labeled protein (e.g., with ATTO 488 maleimide)

  • Acceptor-labeled protein (e.g., with this compound maleimide)

  • smFRET imaging buffer (e.g., 30 mM HEPES, 0.1 M KCl, 1.0 mM MgCl₂, pH 7.4, with an oxygen scavenging system)[11]

  • TIRF microscope with alternating laser excitation (ALEX)

Procedure:

  • Protein Labeling: Label your protein of interest with the donor and acceptor dyes at specific sites using maleimide chemistry, similar to the protein labeling protocol described earlier.

  • Sample Immobilization: Immobilize the dual-labeled protein on a passivated coverslip surface for TIRF imaging.

  • smFRET Data Acquisition:

    • Use a TIRF microscope to excite the donor fluorophore (e.g., with a 488 nm laser).

    • Collect both donor and acceptor emission signals simultaneously using a dual-view or similar detection setup.

    • Employ alternating laser excitation (ALEX) to also directly excite the acceptor (e.g., with a 594 nm laser) to confirm the presence of an active acceptor.

  • Data Analysis:

    • Identify single-molecule events and calculate the apparent FRET efficiency (E_app) for each molecule using the formula: E_app = I_A / (I_A + I_D) Where I_A and I_D are the intensities of the acceptor and donor fluorescence, respectively.

    • Generate FRET efficiency histograms to reveal different conformational states of the protein.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for key applications of this compound.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (2-10 mg/mL) Reaction Incubate 1h at RT (pH 8.5-9.0) Protein->Reaction Dye This compound NHS-ester (10 mM in DMSO) Dye->Reaction Purify Gel Filtration Reaction->Purify Analyze Measure Absorbance (280 & 601 nm) Purify->Analyze DOL Calculate DOL Analyze->DOL

Caption: Workflow for labeling proteins with this compound NHS-ester.

STEDMicroscopyWorkflow cluster_sample_prep Sample Preparation cluster_imaging STED Imaging Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb This compound Secondary Ab PrimaryAb->SecondaryAb Mounting Mounting on #1.5 Coverslip SecondaryAb->Mounting Confocal Confocal Imaging Mounting->Confocal STED STED Depletion Confocal->STED Acquisition Image Acquisition STED->Acquisition Analysis Super-Resolution Image Acquisition->Analysis

Caption: Workflow for STED super-resolution microscopy using this compound.

smFRETWorkflow cluster_labeling Biomolecule Labeling cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis Donor Label with Donor (e.g., ATTO 488) Immobilize Immobilize on Surface Donor->Immobilize Acceptor Label with Acceptor (this compound) Acceptor->Immobilize TIRF TIRF Microscopy (ALEX) Immobilize->TIRF FRET Calculate FRET Efficiency TIRF->FRET Histogram Generate FRET Histogram FRET->Histogram Conformations Identify Conformational States Histogram->Conformations

Caption: Workflow for single-molecule FRET (smFRET) experiments.

Conclusion

This compound stands out as a robust and versatile fluorescent probe for a wide range of applications in modern life sciences research. Its superior photophysical characteristics, combined with the availability of various reactive forms, make it an invaluable tool for researchers aiming to visualize and quantify biological processes with high sensitivity and resolution. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this compound in your experimental designs.

References

Methodological & Application

Application Notes and Protocols for ATTO 594 Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 594 is a fluorescent label belonging to the rhodamine class of dyes, characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4] These properties make it an ideal candidate for various life science applications, including DNA, RNA, and protein labeling.[1] Its high water solubility and minimal triplet formation further enhance its suitability for single-molecule detection and high-resolution microscopy techniques such as PALM, dSTORM, and STED.[1][2][3] When conjugated to a substrate like an antibody, this compound carries a net electrical charge of -1.[1][2] This document provides a detailed protocol for labeling antibodies with this compound using N-hydroxysuccinimidyl (NHS) ester chemistry, which efficiently reacts with primary amines on the antibody to form stable amide bonds.[2]

Quantitative Data

The spectral and photophysical properties of this compound are summarized in the table below. These characteristics are crucial for designing fluorescence imaging experiments and analyzing results.

PropertyValueReference
Maximum Excitation Wavelength (λex)601 - 603 nm[1][3]
Maximum Emission Wavelength (λem)626 - 627 nm[1][3]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹ cm⁻¹[1]
Fluorescence Quantum Yield (Φf)0.85[1][3]
Fluorescence Lifetime (τfl)3.5 - 3.9 ns[1][3]
Recommended Laser Line594 nm
Common Filter SetTexas Red®
Correction Factor (CF₂₈₀)0.50[1]
Correction Factor (CF₂₆₀)0.22[1]

Experimental Protocols

This section details the methodology for labeling antibodies with this compound NHS ester.

I. Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer)

  • This compound NHS ester

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Purification Column: Sephadex G-25 or equivalent gel filtration column

  • Elution Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4

II. Preparation of Reagents
  • Antibody Solution:

    • The antibody solution must be free of amine-containing substances such as Tris, glycine, or ammonium (B1175870) salts. If the antibody is in such a buffer, it must be dialyzed against 10-20 mM PBS.

    • The recommended antibody concentration is >2 mg/mL to ensure high labeling efficiency.[2][5]

    • Adjust the pH of the antibody solution to 8.3-9.0 by adding 0.1 M sodium bicarbonate buffer.[5]

  • This compound NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL or 10 mM.[2][5]

    • This solution should be prepared fresh as the NHS ester is susceptible to hydrolysis.[1][5]

III. Antibody Labeling Procedure
  • Dye-to-Protein Ratio:

    • The optimal molar ratio of dye to antibody can vary. A starting point of a 10:1 molar ratio of this compound NHS ester to the antibody is recommended.[5] This can be optimized by testing ratios from 5:1 to 20:1.[5]

    • For a typical IgG antibody, this protocol is designed to achieve a degree of labeling (DOL) of 4-6, meaning 4-6 dye molecules per antibody.[6]

  • Conjugation Reaction:

    • Add the calculated volume of the this compound NHS ester stock solution to the antibody solution.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[6] The incubation can be extended up to 12 hours at 4°C.[7]

IV. Purification of the Labeled Antibody
  • Gel Filtration Chromatography:

    • The labeled antibody can be separated from unreacted dye using a gel filtration column such as Sephadex G-25.[5]

    • Equilibrate the column with 1X PBS, pH 7.2-7.4.

    • Apply the reaction mixture to the top of the column.[5]

    • Elute the labeled antibody with 1X PBS. The first colored band to elute is the labeled antibody, while the free dye will elute later.

  • Dialysis:

    • For diluted samples, extensive dialysis can be used for purification.

V. Characterization of the Labeled Antibody
  • Degree of Labeling (DOL) Calculation:

    • The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of this compound (around 602 nm).[2]

    • The concentration of the antibody is calculated using the following formula: Antibody Concentration (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein where:

      • A₂₈₀ is the absorbance at 280 nm.

      • A_max is the absorbance at the maximum wavelength of this compound.

      • CF₂₈₀ is the correction factor for the dye at 280 nm (0.50 for this compound).[1]

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 203,000 M⁻¹ cm⁻¹ for IgG).[7]

    • The concentration of the dye is calculated as: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of this compound (120,000 M⁻¹ cm⁻¹).[1]

    • The DOL is the molar ratio of the dye to the antibody: DOL = Dye Concentration / Antibody Concentration

VI. Storage of the Labeled Antibody
  • Store the labeled antibody at 2-8°C, protected from light, for short-term storage (up to two weeks).[6]

  • For long-term storage, add a cryoprotectant if necessary, aliquot, and store at -20°C.[6][7] Avoid repeated freeze-thaw cycles.[2][5][7]

Visualizations

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Antibody Antibody Solution (>2 mg/mL, amine-free buffer) Mix Mix Antibody and Dye (Recommended 10:1 molar ratio) Antibody->Mix Buffer_Prep Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-9.0) Buffer_Prep->Antibody Adjust pH Dye_Prep This compound NHS Ester Stock (Dissolve in anhydrous DMSO/DMF) Dye_Prep->Mix Incubate Incubate (30-60 min, RT, protected from light) Mix->Incubate Purify Gel Filtration Chromatography (e.g., Sephadex G-25) Incubate->Purify Characterize Characterization (Calculate Degree of Labeling) Purify->Characterize Store Storage (2-8°C short-term, -20°C long-term) Characterize->Store

Caption: Workflow for this compound antibody labeling.

References

ATTO 594 NHS Ester: Application Notes and Protocols for Efficient Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient labeling of proteins and other amine-containing biomolecules with ATTO 594 NHS ester. This compound is a bright, photostable rhodamine dye with excellent water solubility, making it a robust choice for a variety of fluorescence-based assays.[1][2][3]

Introduction

This compound N-hydroxysuccinimidyl (NHS) ester is an amine-reactive fluorescent dye that forms a stable covalent amide bond with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins.[1][2] This labeling chemistry is straightforward and widely used for preparing fluorescently tagged proteins, antibodies, and other biomolecules for applications in fluorescence microscopy, single-molecule detection, and flow cytometry.[2] Achieving optimal labeling efficiency and a desired degree of labeling (DOL) is critical for experimental success, as both under- and over-labeling can compromise the functionality of the biomolecule and the quality of the fluorescent signal.[1][4]

Factors Influencing Labeling Efficiency

Several critical parameters must be controlled to ensure efficient and reproducible labeling with this compound NHS ester. These factors are summarized in the table below.

ParameterRecommended Range/ConditionRationale & Key Considerations
pH 8.0 - 9.0 (Optimal: 8.3 - 8.5)The primary amino group must be unprotonated to be reactive.[2][5] At lower pH, the amine is protonated and less nucleophilic. At higher pH, the hydrolysis of the NHS ester is accelerated, reducing its reactivity with the amine.[2][5] A pH of 8.3 is a common and effective compromise.[3][5]
Protein Concentration 2 - 10 mg/mLHigher protein concentrations favor the reaction between the dye and the protein over hydrolysis of the dye.[1][3] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[1][3]
Buffer Composition Amine-free buffers (e.g., PBS, bicarbonate, HEPES)Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and must be removed, for example, by dialysis.[1][3][4]
Molar Ratio of Dye to Protein 5:1 to 20:1 (Starting point: 10:1)This ratio needs to be optimized for each specific protein and application.[1][4] A higher ratio can increase the degree of labeling, but excessive labeling can lead to fluorescence quenching and may affect the protein's biological activity.[1][4]
Purity of Biomolecule High purityThe presence of other amine-containing molecules, such as BSA or gelatin, will lead to non-specific labeling and should be removed.[1][4]
Reaction Time 30 - 60 minutes at room temperatureIn most cases, the labeling reaction is complete within this timeframe.[4][5]
Solvent for Dye Stock Anhydrous, amine-free DMSO or DMFNHS esters are sensitive to moisture, which can cause hydrolysis.[2][5] Dye stock solutions should be prepared fresh before use.[1][2][4]

Experimental Workflow

The overall workflow for labeling a protein with this compound NHS ester involves preparation of the protein and dye, the conjugation reaction, and purification of the labeled conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (Incubation) Protein_Prep->Conjugation Add to Reaction Dye_Prep This compound NHS Ester Stock Solution Preparation Dye_Prep->Conjugation Add to Reaction Purification Purification (Gel Filtration) Conjugation->Purification Purify Conjugate Analysis Characterization (DOL Calculation) Purification->Analysis Analyze Purified Conjugate

Caption: Workflow for this compound NHS ester labeling of proteins.

Detailed Protocol for Antibody Labeling

This protocol is a general guideline for labeling IgG antibodies and may require optimization for other proteins.

1. Materials and Reagents

  • This compound NHS ester

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0

  • Anhydrous, amine-free DMSO

  • Purification column (e.g., Sephadex G-25)[3][5]

  • Spectrophotometer

2. Preparation of Solutions

  • Protein Solution (Solution A):

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, dialyze the antibody against PBS.[1][4]

    • Adjust the protein concentration to 2-10 mg/mL.[1][3]

    • For 1 mL of protein solution, add 100 µL of 1 M sodium bicarbonate reaction buffer to adjust the pH to 8.3-9.0.[1][4]

  • Dye Stock Solution (Solution B):

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous, amine-free DMSO.[1][4] This solution should be prepared immediately before use.[1][2]

3. Conjugation Reaction

  • Calculate the required volume of the dye stock solution for the desired molar ratio. A 10:1 molar ratio of dye to protein is a recommended starting point.[1][4]

  • While gently vortexing, add the calculated volume of the this compound NHS ester stock solution (Solution B) to the protein solution (Solution A).[1][4]

  • Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or rotation, protected from light.[4]

4. Purification of the Labeled Conjugate

  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS.[3][5]

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with PBS. The labeled protein will typically be the first colored band to elute from the column.[3] A second, slower-moving band corresponds to the unconjugated, hydrolyzed dye.

  • Collect the fractions containing the labeled protein.

5. Characterization and Storage

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~603 nm, Aₘₐₓ).[2][3]

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for this compound, CF₂₈₀ is 0.50).[2][3]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~203,000 M⁻¹cm⁻¹).

    • The concentration of the dye is calculated using: Dye Concentration (M) = Aₘₐₓ / ε_dye Where:

      • ε_dye is the molar extinction coefficient of this compound at its absorbance maximum (120,000 M⁻¹cm⁻¹).[2][3]

    • The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration / Protein Concentration

  • Storage:

    • Store the labeled conjugate at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) (0.01-0.02%) and store at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency / Low DOL Protein concentration is too low.Concentrate the protein to >2 mg/mL.[1][3]
pH of the reaction buffer is too low.Ensure the pH is between 8.0 and 9.0.[1][2]
Presence of amine-containing buffers.Dialyze the protein against an amine-free buffer like PBS.[1][3][4]
Hydrolyzed this compound NHS ester.Prepare the dye stock solution fresh in anhydrous DMSO.[1][2]
Precipitation of Protein High degree of labeling leading to aggregation.Decrease the molar ratio of dye to protein in the reaction.
Reduced Protein Activity Labeling of critical amino acid residues.Reduce the dye-to-protein molar ratio to achieve a lower DOL.

Logical Relationship of Key Labeling Parameters

G cluster_inputs Input Parameters cluster_outputs Outputs pH Reaction pH Labeling_Efficiency Labeling Efficiency pH->Labeling_Efficiency Protein_Conc Protein Concentration Protein_Conc->Labeling_Efficiency Dye_Protein_Ratio Dye:Protein Ratio Dye_Protein_Ratio->Labeling_Efficiency Buffer_Comp Buffer Composition Buffer_Comp->Labeling_Efficiency DOL Degree of Labeling (DOL) Protein_Activity Protein Activity DOL->Protein_Activity Labeling_Efficiency->DOL

Caption: Key parameters influencing labeling efficiency and outcomes.

References

Application Notes and Protocols for ATTO 594 Maleimide in Cysteine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 594 is a fluorescent label belonging to the rhodamine dye family, characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] Its maleimide (B117702) derivative, this compound maleimide, is a thiol-reactive probe that enables the specific, covalent labeling of cysteine residues in proteins and other biomolecules.[2][4] This specific mode of conjugation is highly valuable for a multitude of applications in research and drug development, including fluorescence microscopy, single-molecule detection, and flow cytometry.[1] The hydrophilic nature of this compound ensures good water solubility of the dye-protein conjugate.[1]

The reaction between the maleimide group and the sulfhydryl group of a cysteine residue proceeds optimally at a neutral pH range of 7.0-7.5, forming a stable thioether bond.[4] This allows for the selective labeling of cysteines in the presence of other nucleophilic residues like lysines, which are more reactive at higher pH values.

These application notes provide a comprehensive overview of the properties of this compound maleimide, detailed protocols for protein labeling and characterization, and an example of its application in studying protein dynamics through single-molecule Fluorescence Resonance Energy Transfer (smFRET).

Properties of this compound Maleimide

A summary of the key physical and spectral properties of this compound maleimide is presented in the table below.

PropertyValueReference
Molecular Weight 928.09 g/mol [3]
Excitation Maximum (λex) 603 nm[3][4]
Emission Maximum (λem) 626 nm[3][4]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[3][4]
Fluorescence Quantum Yield (η) 0.85[3]
Correction Factor (280 nm) 0.50[4]
Recommended Solvent DMSO or DMF[3][4]
Storage Conditions -20°C, protected from light and moisture[4]

Experimental Protocols

Protocol 1: Cysteine-Specific Protein Labeling with this compound Maleimide

This protocol outlines the steps for the covalent labeling of a protein with available cysteine residues using this compound maleimide.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound maleimide

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄·2H₂O, and 0.24 g KH₂PO₄ in 1 L distilled water)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) for disulfide bond reduction

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting column prior to adding the dye, as it will react with the maleimide. TCEP does not need to be removed.

  • This compound Maleimide Stock Solution Preparation:

    • Allow the vial of this compound maleimide to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMF or DMSO. For example, dissolve 1 mg of this compound maleimide (MW = 928.09) in 107 µL of solvent.

    • This stock solution should be prepared fresh for optimal reactivity.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound maleimide stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.

    • Gently mix the reaction mixture and incubate for 2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed overnight at 4°C.

  • Purification of the Labeled Protein:

    • After the incubation period, it is crucial to remove the unreacted dye. This is typically achieved using a gel filtration column (e.g., Sephadex G-25).

    • Equilibrate the column with PBS buffer (pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with PBS buffer. The first colored band to elute will be the protein-dye conjugate, while the slower-moving band will be the free dye.

    • Collect the fractions containing the labeled protein.

  • Storage:

    • Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store at -20°C or -80°C.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound, which is 603 nm (A₆₀₃).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A₆₀₃ × CF₂₈₀)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A₆₀₃ is the absorbance of the conjugate at 603 nm.

    • CF₂₈₀ is the correction factor for this compound at 280 nm (0.50).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    Dye Concentration (M) = A₆₀₃ / ε_dye

    Where:

    • A₆₀₃ is the absorbance of the conjugate at 603 nm.

    • ε_dye is the molar extinction coefficient of this compound at 603 nm (120,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data

The efficiency of cysteine labeling with maleimide dyes is typically high, often ranging from 70% to 90%. However, the actual labeling efficiency and stoichiometry can vary depending on the protein's structure, the accessibility of the cysteine residue, and the reaction conditions. Below is a table with representative data.

ProteinLabeled Residue(s)DyeLabeling Efficiency/DOLApplicationReference
σ⁷⁰ (R596C mutant)Cys596Alexa Fluor 488 Maleimide91%Fluorescence Spectroscopy[5]
σ⁷⁰ (R596C mutant)Cys596Alexa Fluor 647 Maleimide70%Fluorescence Spectroscopy[5]
Calmodulin (T34C/T110C)Cys34, Cys110This compound MaleimideNot specified, used for FRETsmFRET[6]
Bovine Serum Albumin (BSA)Cys34Maleimide-activated20-30 maleimides per BSAImmunization[7]

Visualizations

Experimental Workflow for Cysteine Labeling

The following diagram illustrates the general workflow for labeling a protein with this compound maleimide.

G Protein Protein Preparation (Dissolution, Reduction) Reaction Labeling Reaction (Incubation) Protein->Reaction Dye This compound Maleimide Stock Solution Prep. Dye->Reaction Purification Purification (Gel Filtration) Reaction->Purification Analysis Characterization (DOL Calculation) Purification->Analysis Storage Storage Analysis->Storage

Caption: Workflow for this compound maleimide labeling of proteins.

Application in Studying Protein Dynamics: Single-Molecule FRET (smFRET)

This compound is frequently used as an acceptor fluorophore in smFRET experiments to study conformational changes in proteins, which is fundamental to understanding many signaling pathways.

G cluster_0 Protein Labeling cluster_1 smFRET Experiment cluster_2 Data Analysis DonorLabel Label with Donor Dye (e.g., ATTO 488 Maleimide) Immobilization Surface Immobilization DonorLabel->Immobilization AcceptorLabel Label with Acceptor Dye (this compound Maleimide) AcceptorLabel->Immobilization Excitation Donor Excitation (Laser) Immobilization->Excitation Emission Donor & Acceptor Emission Detection Excitation->Emission Data Data Acquisition (Intensity vs. Time) Emission->Data FRET Calculate FRET Efficiency Data->FRET Conformation Relate FRET to Conformational States FRET->Conformation

Caption: Experimental workflow for a single-molecule FRET study.

References

Application Notes and Protocols for Actin Staining with ATTO 594 Phalloidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in maintaining cell shape, motility, division, and intracellular transport. Visualizing the intricate network of filamentous actin (F-actin) is crucial for understanding these fundamental cellular processes. ATTO 594 phalloidin (B8060827) is a high-performance fluorescent probe designed for the specific and sensitive staining of F-actin in fixed cells and tissues.[1] Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds with high affinity to the grooves of F-actin, stabilizing the filaments and preventing depolymerization.[1][2] When conjugated to the bright and photostable this compound dye, it provides a powerful tool for high-resolution fluorescence microscopy.[3][4][5]

This compound is a rhodamine-based dye characterized by its strong absorption, high fluorescence quantum yield, and excellent water solubility.[3][4][5][6] These properties make this compound phalloidin an ideal choice for a variety of imaging applications, from routine fluorescence microscopy to advanced super-resolution techniques.[5]

Product Information

Properties of this compound Phalloidin

This compound phalloidin exhibits exceptional spectral properties and high stability, ensuring reliable and bright F-actin staining. The key characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)603 nm[7]
Emission Maximum (λem)626 nm[7]
Molar Extinction Coefficient120,000 M⁻¹cm⁻¹[7]
Fluorescence Quantum Yield0.85[4]
Fluorescence Lifetime3.9 ns[4]
Molecular Weight~1688 g/mol [6][7]
SolubilityExcellent in water and polar organic solvents[3][4][5][6]
PhotostabilityHigh[3][4][5][6]
Storage and Handling
  • Storage: Upon receipt, store the lyophilized product at -20°C, protected from light and moisture.[6]

  • Stock Solution Preparation: To prepare a stock solution, dissolve the contents of the vial in methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO). For example, a 10 nmol vial can be dissolved in 500 µL of methanol to create a 20 µM stock solution.[3]

  • Stock Solution Storage: Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols

General Considerations
  • Fixation: The choice of fixative is critical for preserving actin filament structure. Methanol-free formaldehyde (B43269) (3-4% in PBS) is the preferred fixative, as methanol can disrupt actin filaments.[8][9]

  • Permeabilization: To allow the phalloidin conjugate to access the intracellular actin filaments, cells must be permeabilized. A brief incubation with a detergent such as Triton X-100 (0.1-0.5% in PBS) or acetone (B3395972) is recommended.[8][10]

  • Blocking: To reduce non-specific background staining, an optional blocking step with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes can be performed before adding the phalloidin conjugate.[8]

Protocol 1: Staining F-Actin in Adherent Cells

This protocol is suitable for cells grown on coverslips or in multi-well plates.

Materials:

  • Cells grown on sterile glass coverslips or imaging plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol-free Formaldehyde, 3.7% in PBS

  • Triton X-100, 0.1% in PBS

  • This compound Phalloidin working solution (e.g., 1:100 to 1:1000 dilution of stock solution in PBS with 1% BSA)

  • Mounting medium

Procedure:

  • Wash: Gently wash the cells twice with pre-warmed PBS.

  • Fix: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[8]

  • Wash: Wash the cells two to three times with PBS.

  • Permeabilize: Incubate the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[8]

  • Wash: Wash the cells two to three times with PBS.

  • (Optional) Block: Incubate the cells with 1% BSA in PBS for 20-30 minutes.[8]

  • Stain: Incubate the cells with the this compound phalloidin working solution for 20-90 minutes at room temperature, protected from light.[10]

  • Wash: Wash the cells two to three times with PBS.

  • Mount: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image: Visualize the stained actin filaments using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~603/626 nm).

Protocol 2: Staining F-Actin in Suspension Cells

Materials:

  • Suspension cells

  • Poly-L-lysine coated coverslips or slides

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol-free Formaldehyde, 3.7% in PBS

  • Triton X-100, 0.1% in PBS

  • This compound Phalloidin working solution

  • Mounting medium

Procedure:

  • Cell Adhesion: Centrifuge the cells and resuspend them in PBS. Adhere the cells to poly-L-lysine coated coverslips for 15-30 minutes.

  • Wash, Fix, Permeabilize, and Stain: Follow steps 1-10 from Protocol 1.

Protocol 3: Staining F-Actin in Paraffin-Embedded Tissue Sections

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100, 0.2% in PBS

  • This compound Phalloidin working solution

  • Mounting medium

Procedure:

  • Deparaffinization:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 3 minutes.

    • Immerse slides in 95% ethanol for 2 minutes.

    • Immerse slides in 70% ethanol for 2 minutes.

  • Rehydration: Rinse slides with deionized water for 5 minutes.

  • Wash: Wash slides with PBS for 5 minutes.

  • Permeabilization: Incubate slides with 0.2% Triton X-100 in PBS for 10 minutes.

  • Wash: Wash slides with PBS for 2 x 5 minutes.

  • (Optional) Block: Incubate slides with 1% BSA in PBS for 30 minutes.

  • Staining: Incubate slides with this compound phalloidin working solution for 60-90 minutes at room temperature in a humidified chamber, protected from light.

  • Wash: Wash slides with PBS for 3 x 5 minutes.

  • Mount: Mount with an appropriate mounting medium.

  • Image: Visualize using a fluorescence or confocal microscope.

Experimental Workflow and Signaling Pathway Diagrams

Actin Staining Experimental Workflow

The following diagram illustrates the general workflow for staining F-actin in cultured cells using this compound phalloidin.

G start Start: Adherent or Suspension Cells wash1 Wash with PBS start->wash1 fix Fix with 3.7% Formaldehyde wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Optional: Block with 1% BSA wash3->block stain Stain with this compound Phalloidin block->stain wash4 Wash with PBS stain->wash4 mount Mount Coverslip wash4->mount image Image on Fluorescence Microscope mount->image

General workflow for F-actin staining.
Signaling Pathway: Regulation of Actin Dynamics in Cell Migration

Actin cytoskeleton remodeling is a key process in cell migration, which is tightly regulated by various signaling pathways. The Rho family of small GTPases (Rho, Rac, and Cdc42) are central regulators of actin dynamics.[11] Extracellular signals, such as growth factors or chemokines, activate these GTPases, leading to the formation of distinct actin structures like stress fibers, lamellipodia, and filopodia, which are essential for cell movement.[11] Staining for F-actin with this compound phalloidin can be used to visualize these structures and assess the effects of various stimuli or drugs on the actin cytoskeleton and cell migration.

G cluster_0 Extracellular Signals cluster_1 Rho GTPase Signaling cluster_2 Actin Reorganization Growth Factors Growth Factors Rac Rac Growth Factors->Rac Cdc42 Cdc42 Growth Factors->Cdc42 Chemokines Chemokines Rho Rho Chemokines->Rho Lamellipodia Lamellipodia Rac->Lamellipodia Stress Fibers Stress Fibers Rho->Stress Fibers Filopodia Filopodia Cdc42->Filopodia Cell Migration Cell Migration Lamellipodia->Cell Migration Stress Fibers->Cell Migration Filopodia->Cell Migration

References

ATTO 594: Application Notes and Protocols for STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of the fluorescent dye ATTO 594 in Stimulated Emission Depletion (STED) microscopy. It includes the photophysical properties of the dye, comprehensive protocols for sample preparation and immunofluorescence, and a workflow for STED imaging.

Introduction to this compound in STED Microscopy

This compound is a rhodamine-based fluorescent dye that has gained prominence in super-resolution microscopy, particularly STED, due to its exceptional photophysical characteristics.[1][2][3][4][5] Its strong absorption, high fluorescence quantum yield, and excellent photostability make it an ideal candidate for overcoming the diffraction limit of light microscopy.[1][2][3][4][5] STED microscopy achieves sub-diffraction resolution by employing a second, donut-shaped laser beam (the STED beam) to de-excite fluorophores at the periphery of the excitation spot, thus narrowing the effective point spread function. The photostability and spectral properties of this compound are well-suited for this technique, enabling the acquisition of high-resolution images of cellular structures.

Photophysical Properties of this compound

The performance of a fluorophore in STED microscopy is critically dependent on its photophysical properties. This compound exhibits characteristics that make it a robust choice for STED imaging.

PropertyValueReference
Maximum Excitation Wavelength (λex)601-603 nm[2][3][5][6]
Maximum Emission Wavelength (λem)626-627 nm[2][3][5]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹cm⁻¹[2][3][5][6]
Fluorescence Quantum Yield (Φf)0.85[2][3][6]
Fluorescence Lifetime (τfl)3.5 - 3.9 ns[2][3][6]
Recommended STED Laser Wavelength775 nm[7][8]

Experimental Protocols

A. Antibody Labeling with this compound NHS Ester

This protocol outlines the conjugation of this compound NHS ester to primary or secondary antibodies.

Materials:

  • Antibody solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Phosphate-buffered saline (PBS)

  • Gel permeation chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing amines (e.g., Tris), dialyze it against 10-20 mM PBS. Adjust the pH to 8.3 by adding 0.1 mL of 1 M sodium bicarbonate buffer for each mL of antibody solution.[5]

  • Dye Solution Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.[5]

  • Conjugation Reaction: Add the dissolved this compound NHS ester to the antibody solution. The optimal dye-to-protein molar ratio varies, so it is recommended to test different ratios. A common starting point is a 5-10 fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification: Separate the labeled antibody from unreacted dye using a gel permeation chromatography column equilibrated with PBS. The first colored band to elute is the conjugated antibody.[5]

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing agent like bovine serum albumin (BSA) and store at -20°C.

B. Immunofluorescence Staining for STED Microscopy

This protocol provides a step-by-step guide for immunolabeling fixed cells. It is crucial to perform all steps at room temperature unless otherwise specified and to protect the sample from light after adding the fluorescent antibodies.

Materials:

  • Cells cultured on #1.5H coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Primary antibody (specific to the target of interest)

  • This compound-conjugated secondary antibody

  • Mounting medium with a refractive index matched to the immersion oil (e.g., Mowiol with DABCO or ProLong Diamond)

Procedure:

  • Cell Culture: Seed cells on high-precision #1.5H coverslips (0.170 ± 0.005 mm thickness) to ensure optimal performance of the STED objective.

  • Rinsing: Gently rinse the cells three times with pre-warmed PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[9] Proper fixation is critical for preserving the cellular structure for super-resolution imaging.[10]

  • Rinsing: Rinse the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]

  • Rinsing: Rinse the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in 2% BSA in PBS for 1 hour.[10]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. To ensure high labeling density for STED, it is advisable to use a 2 to 5-fold higher antibody concentration than for conventional confocal microscopy.[9] Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.[10]

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature in the dark.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium with a refractive index close to 1.518 to match the immersion oil.[7] Allow the mounting medium to cure for at least 24-48 hours before imaging.[11][12]

STED Microscopy Imaging Protocol

Instrumentation:

  • A STED microscope equipped with an excitation laser suitable for this compound (e.g., 594 nm or a white light laser tuned to ~600 nm) and a STED laser with a wavelength of 775 nm.

  • High numerical aperture oil immersion objective (e.g., 100x/1.4 NA).

Imaging Parameters:

  • Confocal Pre-check: Before commencing STED imaging, acquire a conventional confocal image to assess the quality of the staining, including signal brightness and background levels.[9]

  • Excitation Laser: Use the 594 nm laser line for excitation.[2][6] Adjust the laser power to a level that provides a good signal-to-noise ratio without causing significant photobleaching in confocal mode.

  • STED Laser: Activate the 775 nm STED laser. The resolution of the STED image is dependent on the intensity of the STED beam.[7] Gradually increase the STED laser power to achieve the desired resolution while minimizing photobleaching.

  • Detection: Set the detection window to capture the emission of this compound, typically between 605 nm and 650 nm.

  • Pixel Size and Dwell Time: For Nyquist sampling, a pixel size of 20-30 nm is recommended for STED imaging. Adjust the pixel dwell time to optimize the signal-to-noise ratio.

  • Image Acquisition: Acquire the STED image. It is advisable to image a small region of interest first to optimize the parameters before capturing a larger field of view.

Diagrams

STED_Principle cluster_excitation Excitation cluster_sted Stimulated Emission Depletion cluster_sample Sample Plane cluster_detection Detection exc_laser Excitation Laser excited_spot Diffraction-Limited Excitation Spot exc_laser->excited_spot Excites Fluorophores sted_laser STED Laser (Donut) depleted_region Peripheral Depletion sted_laser->depleted_region De-excites Periphery super_res_spot Super-Resolved Fluorescence Spot depleted_region->super_res_spot Narrows Emission detector Detector super_res_spot->detector Collects Signal

Caption: Principle of Stimulated Emission Depletion (STED) Microscopy.

Immunofluorescence_Workflow start Start: Cells on Coverslip fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., 2% BSA) permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab secondary_ab 5. This compound Secondary Antibody Incubation primary_ab->secondary_ab mounting 6. Mounting (Refractive Index Matched) secondary_ab->mounting imaging 7. STED Imaging mounting->imaging

Caption: Workflow for Immunofluorescence Staining for STED Microscopy.

References

ATTO 594 for dSTORM and PALM Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 594, a fluorescent dye belonging to the rhodamine family, has emerged as a valuable tool for super-resolution microscopy techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Photoactivated Localization Microscopy (PALM).[1][2][3][4][5][6] Its characteristic features include strong absorption, high fluorescence quantum yield, excellent photostability, and high water solubility, making it highly suitable for single-molecule detection applications.[4][7][8] This document provides detailed application notes and protocols for utilizing this compound in dSTORM and PALM imaging, enabling researchers to achieve high-quality super-resolution images.

This compound's photophysical properties make it a robust fluorophore for demanding imaging conditions.[7][8] Its excitation and emission maxima are well-suited for common laser lines used in super-resolution microscopy.[6] Furthermore, its hydrophilic nature is advantageous for labeling biological molecules in aqueous environments.[1][8]

Data Presentation

Table 1: Spectroscopic Properties of this compound
PropertyValueReference
Excitation Maximum (λex)601 nm[3]
Emission Maximum (λem)627 nm[3]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ)0.85[3]
Fluorescence Lifetime (τ)3.9 ns[3]
Table 2: Recommended Starting Conditions for this compound dSTORM
ParameterRecommendationNotes
Laser Line 594 nm or 561 nmThis compound can be efficiently excited by both laser lines.
Excitation Power Density 1 - 5 kW/cm²Start at the lower end and increase gradually to achieve optimal blinking.
Imaging Buffer MEA-based buffer with oxygen scavenging system (GLOX)A common and effective buffer for rhodamine dyes. See Protocol 2 for recipe.
Thiol Concentration (MEA) 10-100 mMHigher concentrations can increase off-switching rates. Optimization may be required.
Camera Exposure Time 10 - 50 msAdjust based on the blinking rate and signal-to-noise ratio.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with this compound

This compound is available with different reactive groups for covalent labeling of target proteins. The two most common forms are NHS-ester for labeling primary amines (e.g., lysine (B10760008) residues) and maleimide (B117702) for labeling free thiols (e.g., cysteine residues).[1][9]

1A: Labeling with this compound NHS-ester [10][11][12][13]

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein solution contains Tris or other amine-containing buffers, it must be dialyzed against PBS.

  • Dye Preparation: Immediately before use, dissolve this compound NHS-ester in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add the dissolved this compound NHS-ester to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. Incubate for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis. For the highly hydrophilic this compound, a longer gel filtration column may be necessary for optimal separation.[1]

1B: Labeling with this compound Maleimide [9][14]

  • Protein Preparation: Dissolve the protein in a suitable buffer at pH 7.0-7.5 (e.g., PBS). If necessary, reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

  • Dye Preparation: Immediately before use, dissolve this compound maleimide in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching (Optional): Add a low molecular weight thiol (e.g., glutathione) to consume excess maleimide.

  • Purification: Separate the labeled protein from free dye using a size-exclusion chromatography column or dialysis.

Protocol 2: Sample Preparation and dSTORM Imaging of this compound-labeled Samples

This protocol outlines the general steps for preparing and imaging cells labeled with this compound for dSTORM.

  • Cell Culture and Fixation:

    • Culture cells on high-precision glass coverslips (#1.5H).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization (for intracellular targets):

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking:

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., 3-5% BSA in PBS) for 1 hour.

  • Immunolabeling:

    • Incubate with the primary antibody targeting the protein of interest for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the this compound-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • dSTORM Imaging Buffer Preparation (MEA/GLOX): [2][15][16]

    • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.

    • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.

    • GLOX Solution: Dissolve 14 mg of glucose oxidase and 50 µL of catalase (17 mg/mL) in 200 µL of Buffer A. This solution can be stored at 4°C for up to two weeks.

    • 1 M MEA Solution: Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-8.5. This stock can be stored at 4°C for up to two weeks or at -20°C for longer periods.[2]

    • Final Imaging Buffer: Immediately before imaging, mix 620 µL of Buffer B with 70 µL of 1 M MEA and 7 µL of GLOX solution.

  • dSTORM Imaging:

    • Mount the coverslip onto a microscope slide with a chamber for the imaging buffer.

    • Add the freshly prepared dSTORM imaging buffer.

    • Illuminate the sample with a 594 nm or 561 nm laser at a power density of 1-5 kW/cm².

    • Acquire a series of images (typically 10,000-50,000 frames) with an exposure time of 10-50 ms.

Protocol 3: PALM Imaging using this compound with Self-Labeling Tags (SNAP-tag®/HaloTag®)

For PALM imaging of genetically encoded proteins, self-labeling tags such as SNAP-tag® or HaloTag® can be utilized in conjunction with this compound substrates.

  • Transfection: Transfect cells with a plasmid encoding the protein of interest fused to a SNAP-tag® or HaloTag®.

  • Cell Culture: Culture the transfected cells on high-precision glass coverslips.

  • Labeling:

    • Prepare a staining solution of the this compound-SNAP/Halo substrate (typically 0.1-1 µM) in pre-warmed cell culture medium.[17][18]

    • Incubate the cells with the staining solution for 30 minutes under optimal growth conditions.[17]

    • Wash the cells extensively with fresh medium to remove unbound dye.

  • Fixation and Imaging:

    • Fix the cells as described in Protocol 2 (Step 1).

    • Prepare the dSTORM imaging buffer as described in Protocol 2 (Step 5).

    • Perform imaging as described in Protocol 2 (Step 6).

Mandatory Visualizations

Photoswitching_Mechanism ATTO594_Ground This compound (Ground State) ATTO594_Excited This compound (Excited State) ATTO594_Ground->ATTO594_Excited Excitation (594/561 nm) ATTO594_Excited->ATTO594_Ground Fluorescence (627 nm) ATTO594_Dark Long-Lived Dark State (Radical Anion) ATTO594_Excited->ATTO594_Dark Intersystem Crossing & Thiol (MEA) Reaction ATTO594_Dark->ATTO594_Ground Spontaneous/ Low Power 405 nm Activation

Caption: Photoswitching mechanism of this compound in dSTORM.

dSTORM_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Labeling Labeling of Target with this compound Fixation Cell Fixation & Permeabilization Labeling->Fixation Mounting Mounting in dSTORM Buffer Fixation->Mounting Imaging Sequential Activation & Imaging Mounting->Imaging Microscopy Localization Single-Molecule Localization Imaging->Localization Raw Data Reconstruction Image Reconstruction Localization->Reconstruction Analysis Quantitative Analysis Reconstruction->Analysis

Caption: General workflow for a dSTORM experiment.

PALM_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition & Analysis Transfection Transfection with SNAP/Halo-tag Fusion Labeling Labeling with This compound Substrate Transfection->Labeling Fixation Cell Fixation Labeling->Fixation Imaging dSTORM-like Imaging & Reconstruction Fixation->Imaging Microscopy

Caption: Workflow for PALM imaging using this compound with self-labeling tags.

References

ATTO 594 in Flow Cytometry (FACS) Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ATTO 594 for Flow Cytometry

This compound is a robust and versatile fluorescent dye belonging to the rhodamine family, increasingly utilized in flow cytometry (FACS) applications.[1][2] Its favorable photophysical properties make it an excellent choice for identifying and quantifying cell populations in complex biological samples. Key characteristics of this compound include strong absorption, a high fluorescence quantum yield, and notable photostability, which are critical for generating bright and reproducible staining in flow cytometry experiments.[1] Furthermore, its excellent water solubility simplifies antibody conjugation and subsequent cell staining procedures.[1]

This compound is optimally excited by the yellow-green (561 nm) or yellow (594 nm) lasers commonly found on modern flow cytometers and exhibits a distinct emission profile in the orange-red region of the spectrum.[3][4] This positions it as a valuable fluorochrome for multicolor panel design, filling a spectral niche that can be compatible with a wide array of other commonly used dyes.

This document provides detailed application notes and experimental protocols for the effective use of this compound-conjugated antibodies in flow cytometry, with a focus on both cell surface and intracellular staining applications, including the analysis of key signaling pathways.

Spectroscopic and Photophysical Properties of this compound

A thorough understanding of the spectral properties of this compound is fundamental for successful integration into multicolor flow cytometry panels. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~601 nm[1]
Emission Maximum (λem) ~627 nm[1]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ) 0.85 - 0.90[5]
Recommended Laser Line 561 nm or 594 nm[3][4]
Common Emission Filter 610/20 BP or similar[1]

Designing Multicolor Flow Cytometry Panels with this compound

Effective multicolor panel design is crucial for resolving distinct cell populations with high fidelity. When incorporating this compound into a panel, several factors must be considered to minimize spectral overlap and maintain data quality.

Key Considerations for Panel Design:
  • Instrument Configuration: Before designing a panel, it is essential to be familiar with the specific lasers and filter sets of your flow cytometer.[6]

  • Antigen Density: Pair bright fluorochromes like this compound with antibodies targeting antigens with low or unknown expression levels to maximize the signal-to-noise ratio.[7][8] For highly expressed antigens, dimmer fluorochromes may be more appropriate to avoid excessive signal that can increase spillover into adjacent channels.

  • Spectral Overlap: this compound has the potential to exhibit spectral overlap with other fluorochromes excited by the 561 nm laser, such as PE and its tandems (e.g., PE-Cy5, PE-Cy7). Careful selection of filter sets and meticulous compensation are required to address this.[2][9] It is advisable to use a spectra viewer to visualize the emission profiles of all fluorochromes in your panel to anticipate potential overlap.

  • Compensation: Due to spectral overlap, proper compensation is a critical step in any multicolor flow cytometry experiment.[10][11] Single-stained compensation controls for each fluorochrome, including this compound, are mandatory to calculate the correct compensation matrix.[6]

Example Multicolor Immunophenotyping Panel with this compound:

This example panel is designed for the identification of major lymphocyte subsets in human peripheral blood mononuclear cells (PBMCs) and can be adapted based on the specific research question and available instrument configuration.

MarkerFluorochromeLaser (nm)Emission Filter (nm)Target Antigen Density
CD3FITC488530/30High
CD4PerCP-Cy5.5488695/40High
CD8APC640670/30High
CD19PE561585/42Moderate
CD56This compound 561610/20Low/Moderate
Live/DeadBV421405450/50N/A

Experimental Protocols

Protocol 1: Cell Surface Staining with this compound-Conjugated Antibodies

This protocol outlines the steps for staining cell surface antigens on suspended cells, such as PBMCs.

Materials:

  • This compound-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Single-cell suspension (e.g., PBMCs)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Centrifuge

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Aliquot Cells: Add 100 µL of the cell suspension (1 x 10⁶ cells) to each FACS tube.

  • Fc Receptor Blocking (Optional but Recommended): To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.

  • Antibody Staining: Add the predetermined optimal concentration of the this compound-conjugated antibody to the cells.

  • Incubation: Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Decant Supernatant: Carefully decant the supernatant without disturbing the cell pellet.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Acquisition: Analyze the samples on a flow cytometer equipped with a 561 nm or 594 nm laser.

G cluster_workflow Cell Surface Staining Workflow prep Prepare Single-Cell Suspension aliquot Aliquot Cells (1x10^6 per tube) prep->aliquot fc_block Fc Receptor Block (Optional) aliquot->fc_block stain Add this compound Antibody fc_block->stain incubate Incubate (30 min, 4°C, dark) stain->incubate wash1 Wash with Staining Buffer incubate->wash1 centrifuge1 Centrifuge wash1->centrifuge1 resuspend Resuspend in Staining Buffer centrifuge1->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Workflow for cell surface staining with this compound.

Protocol 2: Intracellular Staining for Signaling Pathway Analysis

This protocol is designed for the detection of intracellular antigens, such as phosphorylated signaling proteins, using this compound-conjugated antibodies. This example focuses on the analysis of the STAT signaling pathway.

Materials:

  • This compound-conjugated antibody to a phosphorylated signaling protein (e.g., p-STAT1)

  • Cell stimulation reagents (e.g., cytokines like IFN-α)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or ice-cold 90% methanol)

  • Flow Cytometry Staining Buffer

  • Single-cell suspension

  • FACS tubes

  • Centrifuge

Procedure:

  • Cell Stimulation (Optional): If studying a signaling pathway, stimulate the cells with the appropriate agonist for the recommended time and temperature to induce phosphorylation of the target protein. Include an unstimulated control.

  • Fixation: After stimulation, immediately fix the cells by adding Fixation Buffer and incubating for 15-20 minutes at room temperature. This cross-links the proteins and preserves the phosphorylation state.

  • Washing: Wash the cells with Flow Cytometry Staining Buffer as described in Protocol 1.

  • Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 15-30 minutes at room temperature or on ice, depending on the buffer used. This allows the antibody to access intracellular epitopes.

  • Washing: Wash the cells with Permeabilization Buffer.

  • Intracellular Staining: Resuspend the permeabilized cells in Permeabilization Buffer and add the this compound-conjugated antibody.

  • Incubation: Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Resuspension: Resuspend the final cell pellet in Flow Cytometry Staining Buffer.

  • Acquisition: Analyze the samples on a flow cytometer.

Analysis of Intracellular Signaling Pathways

Flow cytometry is a powerful tool for dissecting signaling cascades at the single-cell level. By using phospho-specific antibodies conjugated to bright fluorochromes like this compound, researchers can quantify the activation state of key signaling nodes in different cell populations.

Example Signaling Pathway for Flow Cytometric Analysis: The JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[12][13] Cytokines binding to their receptors activate JAKs, which in turn phosphorylate STAT proteins.[13] These phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression.[13] Phospho-specific flow cytometry can be used to measure the levels of phosphorylated STATs in response to cytokine stimulation.[14][15]

G cluster_pathway JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression

Simplified diagram of the JAK-STAT signaling pathway.

Conclusion

This compound is a valuable addition to the palette of fluorochromes available for flow cytometry. Its brightness, photostability, and distinct spectral properties make it well-suited for both immunophenotyping and the analysis of intracellular signaling events. By following the detailed protocols and considering the principles of multicolor panel design outlined in these application notes, researchers can effectively leverage the capabilities of this compound to generate high-quality, reproducible flow cytometry data.

References

Live-Cell Imaging with ATTO 594 Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for live-cell imaging using ATTO 594 dyes. This compound is a robust fluorescent label well-suited for a variety of live-cell imaging applications due to its high photostability, strong absorption, and excellent water solubility.[1][2][3][4]

Properties of this compound Dye

This compound is a rhodamine-based dye that offers exceptional performance in fluorescence microscopy, including super-resolution techniques like STED.[1][4] Its key characteristics make it an ideal candidate for dynamic studies in living cells.

Table 1: Spectroscopic and Physical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)601 - 603 nm[1][2]
Emission Maximum (λem)626 - 627 nm[1][2]
Molar Extinction Coefficient (εmax)120,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φf)0.85[1]
Fluorescence Lifetime (τfl)3.9 ns[1][2]
Molecular Weight (Carboxy)~1137 g/mol

Applications in Live-Cell Imaging

This compound can be conjugated to a variety of molecules to enable the visualization of specific cellular structures and processes in real-time.

Cytoskeleton Dynamics: Actin Labeling

This compound conjugated to phalloidin (B8060827) allows for the specific and high-contrast labeling of F-actin filaments in living cells, enabling the study of cytoskeletal rearrangements, cell motility, and morphology.

Organelle Imaging: Mitochondria and Plasma Membrane

This compound can be targeted to specific organelles. For instance, mitochondria can be visualized to study their dynamics, distribution, and membrane potential.[5] Labeling the plasma membrane with this compound-conjugated lectins, such as Wheat Germ Agglutinin (WGA), allows for the delineation of cell boundaries and the study of membrane trafficking.[6][7]

Signaling Pathway Analysis

By labeling Epidermal Growth Factor (EGF) or anti-EGFR antibodies with this compound, researchers can track receptor dimerization, internalization, and downstream signaling events in response to ligand binding.[8][9][10] This provides insights into cancer biology and the efficacy of targeted therapies.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand (this compound-labeled) EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR_dimer->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription

This compound-conjugated Annexin V can be used to detect one of the earliest signs of apoptosis: the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[11][12] This allows for the real-time monitoring of programmed cell death in response to various stimuli.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_detection Detection Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage/ Cell Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9->Apoptosome forms Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PS Phosphatidylserine (externalized) Apoptosis->PS AnnexinV This compound-Annexin V PS->AnnexinV Binding

Experimental Protocols

The following protocols provide a general framework for live-cell imaging with this compound conjugates. Optimization may be required for specific cell types and experimental conditions.

General Workflow for Live-Cell Imaging

Live_Cell_Workflow A 1. Cell Seeding Plate cells on imaging-compatible dishes. B 2. Probe Preparation Prepare this compound conjugate working solution. A->B C 3. Cell Staining Incubate cells with the probe. B->C D 4. Washing Remove unbound probe. C->D E 5. Imaging Acquire images using appropriate settings. D->E

Protocol for Staining F-Actin with this compound-Phalloidin

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • This compound-Phalloidin

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%).

  • Staining Solution Preparation: Prepare a 50-200 nM working solution of this compound-Phalloidin in pre-warmed live-cell imaging medium.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 20-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (e.g., TRITC/Cy3 filter set). Use the lowest possible laser power and exposure time to minimize phototoxicity.

Protocol for Staining Mitochondria

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • Mitochondria-targeting probe conjugated to this compound (e.g., MitoTracker™ Red CMXRos can be conceptually substituted with a suitable this compound conjugate)

  • Live-cell imaging medium

  • PBS, pre-warmed to 37°C

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Staining Solution Preparation: Prepare a 25-500 nM working solution of the this compound-mitochondrial probe in pre-warmed live-cell imaging medium.[13] The optimal concentration should be determined empirically.

  • Staining: Remove the culture medium, wash once with pre-warmed PBS, and add the staining solution. Incubate for 15-45 minutes at 37°C.[13]

  • Washing: Replace the staining solution with fresh, pre-warmed live-cell imaging medium and wash two to three times.

  • Imaging: Proceed with imaging, using appropriate laser lines and filters for this compound.

Protocol for Plasma Membrane Staining with this compound-WGA

Materials:

  • Adherent or suspension cells

  • This compound-Wheat Germ Agglutinin (WGA)

  • Live-cell imaging medium or Hanks' Balanced Salt Solution (HBSS)

  • PBS, pre-warmed to 37°C

Procedure:

  • Cell Preparation: Culture cells to the desired density.

  • Staining Solution Preparation: Prepare a 5-10 µg/mL working solution of this compound-WGA in pre-warmed imaging medium.[6]

  • Staining: Wash cells once with pre-warmed PBS. Add the staining solution and incubate for 10-20 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium.

  • Imaging: Image the cells promptly.

Protocol for Detecting Apoptosis with this compound-Annexin V

Materials:

  • Cells (adherent or suspension) induced to undergo apoptosis

  • This compound-Annexin V

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • PBS

Procedure:

  • Cell Preparation: Induce apoptosis in your cell population using a desired method. Harvest both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of this compound-Annexin V to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry within one hour.

Data Presentation

Table 2: Recommended Starting Concentrations for this compound Conjugates in Live-Cell Imaging

ApplicationThis compound ConjugateRecommended Starting ConcentrationCell Type Examples
CytoskeletonPhalloidin50 - 200 nMHeLa, U2OS, Fibroblasts
MitochondriaMito-specific probe25 - 500 nMHeLa, C2C12
Plasma MembraneWheat Germ Agglutinin (WGA)5 - 10 µg/mLVarious adherent and suspension cells
ApoptosisAnnexin V1:20 dilution of stockJurkat, HeLa treated with staurosporine

Minimizing Phototoxicity

Phototoxicity is a critical concern in live-cell imaging. To minimize cell damage and obtain reliable data, consider the following:

  • Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

  • Utilize sensitive detectors to reduce the required excitation energy.

  • Limit the duration and frequency of image acquisition.

  • Employ live-cell imaging solutions designed to maintain cell health and reduce autofluorescence.

  • Consider using antioxidants in the imaging medium to quench reactive oxygen species.[1]

References

ATTO 594: Application Notes and Protocols for Click Chemistry and Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ATTO 594 in bioorthogonal labeling and click chemistry applications. Detailed protocols, quantitative data, and visual workflows are presented to facilitate the successful implementation of this versatile fluorescent dye in your research.

This compound is a bright and photostable fluorescent dye belonging to the rhodamine family.[1] Its excellent water solubility and high fluorescence quantum yield make it an ideal candidate for labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans.[1][2] This document focuses on the application of this compound derivatives, such as this compound Azide (B81097), this compound Alkyne, and this compound DBCO, in click chemistry, a powerful tool for bioorthogonal conjugation.

Data Presentation

Physicochemical and Photophysical Properties of this compound
PropertyValueReference
Excitation Maximum (λex)601 nm[2]
Emission Maximum (λem)627 nm[2]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.85[1]
Fluorescence Lifetime (τ)3.9 ns[1]
Molecular Weight (Carboxy)~1137 g/mol [1]
Quantitative Parameters for this compound Labeling

The following table provides typical quantitative data for labeling reactions using this compound. Note that these values can vary depending on the specific biomolecule, reaction conditions, and analytical method used.

ParameterTypical Value/RangeApplicationNotes
Degree of Substitution (DOS) 2 - 9 moles of dye per mole of proteinProtein LabelingThe optimal DOS depends on the protein and application. Over-labeling can lead to fluorescence quenching.
Labeling Efficiency > 90%Oligonucleotide LabelingTypically high for click chemistry reactions with optimized protocols.
Signal-to-Noise Ratio (SNR) in STED Microscopy 5 - 20Super-Resolution MicroscopyCan be influenced by labeling density, mounting medium, and laser power.[3]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling with this compound Azide

This protocol describes the labeling of a protein containing a terminal alkyne modification with this compound Azide.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound Azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Protein labeling buffer (e.g., 1.5x protein labeling buffer from a commercial source)[4]

  • DMSO (anhydrous)

  • Deionized water

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Stock Solutions:

    • This compound Azide: Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.[5]

    • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be prepared fresh.[5]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the protein labeling buffer. The final protein concentration should be between 1-5 mg/mL.[5]

    • Add this compound Azide stock solution to the protein solution. A 3 to 10-fold molar excess of the dye over the protein is recommended as a starting point.[4]

    • In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for 5 minutes at room temperature.[6]

  • Initiate the Click Reaction:

    • Add the pre-mixed copper/THPTA solution to the protein-dye mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[7]

  • Purification:

    • Remove the unreacted dye and other small molecules using a desalting column according to the manufacturer's instructions.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the Degree of Substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~601 nm (for this compound). The following formula can be used:

      • DOS = (A_dye × ε_protein) / [(A_protein - (A_dye × CF_280)) × ε_dye]

      • Where A is the absorbance, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling with this compound DBCO

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to express azide groups, using the copper-free click reagent this compound DBCO.

Materials:

  • Cells with azide-modified surface proteins

  • This compound DBCO

  • Cell culture medium (phenol red-free)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging dish or coverslip.

    • Wash the cells twice with warm, phenol (B47542) red-free cell culture medium.

  • Labeling Reaction:

    • Prepare a stock solution of this compound DBCO in DMSO.

    • Dilute the this compound DBCO stock solution in pre-warmed, phenol red-free cell culture medium to the desired final concentration (typically 1-10 µM).

    • Add the labeling medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal concentration and incubation time should be determined empirically for each cell type and target protein.

  • Washing:

    • Remove the labeling medium and wash the cells three times with warm PBS containing 1% BSA to remove unbound dye.

    • Wash twice more with warm PBS.

  • Imaging:

    • Replace the final wash with fresh, phenol red-free medium or an appropriate imaging buffer.

    • Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for this compound.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Alkyne-Modified Protein Mix Combine Reactants Protein->Mix Dye This compound Azide Dye->Mix Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->Mix Ligand THPTA Ligand Ligand->Mix Incubate Incubate at RT (30-60 min) Mix->Incubate Purify Desalting Column Incubate->Purify LabeledProtein This compound Labeled Protein Purify->LabeledProtein Analyze Spectroscopy (DOS) LabeledProtein->Analyze SPAAC_Live_Cell_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling Cells Culture Cells with Azide Precursor Wash1 Wash Cells Cells->Wash1 AddDye Add this compound DBCO Wash1->AddDye Incubate Incubate at 37°C (15-60 min) AddDye->Incubate Wash2 Wash to Remove Unbound Dye Incubate->Wash2 Image Live Cell Imaging Wash2->Image MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

References

Choosing the Right ATTO 594 Conjugate for Your Experiment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting and utilizing ATTO 594 conjugates for various research applications. This compound is a bright, photostable fluorescent dye with a red emission, making it an excellent choice for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1][2][3][4] Its high quantum yield and strong absorption characteristics ensure a robust signal for sensitive detection.[2][3][4] This guide details the properties of different this compound conjugates, provides step-by-step experimental protocols, and offers decision-making workflows to help you choose the optimal conjugate for your specific experimental needs.

This compound Photophysical and Optical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex)601 nm[4][5]
Emission Maximum (λem)627 nm[4][5]
Molar Extinction Coefficient (εmax)120,000 M⁻¹cm⁻¹[4][6][7][8][9]
Fluorescence Quantum Yield (ηfl)0.85[5][6][7][8][9]
Fluorescence Lifetime (τfl)3.9 ns[6][7][8]
Net Charge (after coupling)-1[1][2][3][4][6][7]

Choosing Your this compound Conjugate

The selection of the appropriate this compound conjugate is critical and depends on the target molecule and the experimental application. The following diagram illustrates a decision-making workflow to guide your choice.

G Decision Workflow for this compound Conjugate Selection cluster_protein start What is your target molecule? protein Protein/ Antibody start->protein actin F-actin start->actin biotinylated Biotinylated Molecule start->biotinylated custom Other Molecule with Specific Functional Group start->custom protein_func What functional group is available on the protein? protein->protein_func phalloidin (B8060827) Use this compound Phalloidin actin->phalloidin streptavidin Use this compound Streptavidin biotinylated->streptavidin custom_func What is the available functional group? custom->custom_func amine Primary Amines (e.g., Lysine) protein_func->amine Amines thiol Thiols (e.g., Cysteine) protein_func->thiol Thiols nhs Use this compound NHS Ester amine->nhs maleimide (B117702) Use this compound Maleimide thiol->maleimide amine_other Primary Amines custom_func->amine_other thiol_other Thiols custom_func->thiol_other aldehyde_ketone Aldehydes/ Ketones custom_func->aldehyde_ketone azide_alkyne Azides/Alkynes custom_func->azide_alkyne nhs_other Use this compound NHS Ester amine_other->nhs_other maleimide_other Use this compound Maleimide thiol_other->maleimide_other hydrazide Use this compound Hydrazide aldehyde_ketone->hydrazide click Use this compound Azide (B81097)/Alkyne/DBCO azide_alkyne->click

Choosing the right this compound conjugate.

Detailed Application Notes and Protocols

This compound NHS Ester: For Labeling Proteins and Antibodies

This compound N-hydroxysuccinimidyl (NHS) ester is ideal for labeling proteins, antibodies, and other molecules containing primary amine groups, such as the side chain of lysine (B10760008) residues.[1][8] The reaction forms a stable amide bond.[1] For optimal labeling, a pH range of 8.0-9.0 is recommended.[10][11]

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein/antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., Sephadex G-25)[10]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer like PBS. If the protein solution contains Tris or glycine, it must be dialyzed against PBS.[11]

    • Adjust the pH of the protein solution to 8.3-9.0 using the reaction buffer.[8][11] A final protein concentration of 2-10 mg/mL is recommended for efficient labeling.[8][11][12]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][11] This stock solution should be used promptly as NHS esters can hydrolyze in the presence of moisture.[2][10]

  • Conjugation Reaction:

    • Add a 3 to 10-fold molar excess of the reactive dye to the protein solution while gently stirring.[10][11] The optimal dye-to-protein ratio may need to be determined empirically.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[10]

    • The first colored band to elute is the this compound-protein conjugate.[10]

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the molar ratio of dye to protein, can be calculated from the absorbance of the conjugate at 280 nm and 603 nm.

    • An optimal DOL for antibodies is typically between 2 and 10.[1][7]

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and freeze at -20°C in single-use aliquots.[9][12]

This compound Maleimide: For Labeling Thiol-Containing Molecules

This compound maleimide is used for the specific labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins.[2] The reaction forms a stable thioether bond and is most efficient at a pH of 7.0-7.5.[7][13]

Materials:

  • Protein solution with free thiol groups

  • This compound maleimide

  • Anhydrous, amine-free DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at pH 7.0-7.5.[7]

    • If the protein contains disulfide bonds that need to be labeled, reduce them first with a 10-fold molar excess of a reducing agent like TCEP or DTT.[7] If DTT is used, it must be removed by dialysis before adding the dye.[7]

  • Dye Preparation:

    • Prepare a 10-20 mM stock solution of this compound maleimide in anhydrous DMSO or DMF immediately before use.[7]

  • Conjugation Reaction:

    • Add a 10-20 molar excess of the dye stock solution to the protein solution while stirring.[7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification:

    • Separate the conjugate from unreacted dye using a gel filtration column.[7]

  • Storage:

    • Store the labeled protein under the same conditions as the unlabeled protein, protected from light.[10] For storage at 4°C, sodium azide can be added as a preservative.[13]

This compound Phalloidin: For Staining F-actin

This compound phalloidin is a high-affinity probe for filamentous actin (F-actin).[6] Phalloidin is a bicyclic peptide from the death cap mushroom that binds specifically to F-actin, stabilizing the filaments.[6] This conjugate is widely used to visualize the actin cytoskeleton in fixed and permeabilized cells.

The following diagram outlines a typical workflow for immunofluorescence staining, which is applicable to phalloidin staining.

G General Immunofluorescence Staining Workflow start Start with Fixed Cells permeabilize Permeabilize Cells (e.g., Triton X-100) start->permeabilize block Block Non-specific Binding (e.g., BSA) permeabilize->block primary_ab Primary Antibody Incubation (if applicable) block->primary_ab For co-staining phalloidin_stain This compound Phalloidin Incubation block->phalloidin_stain wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (e.g., this compound conjugate) wash1->secondary_ab wash2 Wash secondary_ab->wash2 phalloidin_stain->wash2 mount Mount Coverslip wash2->mount image Image with Fluorescence Microscope mount->image

Immunofluorescence and phalloidin staining workflow.

Materials:

  • Fixed and permeabilized cells on coverslips

  • This compound phalloidin

  • Methanol (B129727) or DMSO for stock solution

  • PBS (Phosphate-Buffered Saline)

  • Blocking solution (e.g., 1% BSA in PBS)

Procedure:

  • Stock Solution Preparation:

    • Dissolve the lyophilized this compound phalloidin in methanol or DMSO to create a stock solution.[6] For example, 10 nmol can be dissolved in 500 µL of methanol.[6] Store the stock solution at -20°C, protected from light.[6]

  • Cell Preparation:

    • Fix cells with 3-4% formaldehyde (B43269) in PBS for 10-30 minutes at room temperature.[14]

    • Wash the cells 2-3 times with PBS.[14]

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[14]

    • Wash the cells 2-3 times with PBS.

  • Blocking:

    • Incubate the cells with a blocking solution for 30 minutes at room temperature to reduce nonspecific background staining.[15]

  • Staining:

    • Dilute the this compound phalloidin stock solution in PBS or blocking buffer to the desired working concentration. For example, add 20-30 µL of the stock solution to 1 mL of labeling buffer.[6]

    • Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[14]

  • Washing and Mounting:

    • Wash the cells 2-3 times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

This compound Streptavidin: For Detection of Biotinylated Molecules

Streptavidin has an extremely high affinity for biotin, making streptavidin-fluorophore conjugates powerful tools for detecting biotinylated proteins, nucleic acids, and other molecules. This compound streptavidin provides a bright and specific signal for these applications.[16]

Materials:

  • Sample with biotinylated target molecule

  • This compound streptavidin

  • Blocking buffer (e.g., PBS with BSA)

  • Wash buffer (e.g., PBS with Tween-20)

Procedure:

  • Sample Preparation and Blocking:

    • Prepare your sample (e.g., cells, tissue sections, blots) according to your standard protocol for detecting the biotinylated target.

    • Block the sample with a suitable blocking buffer for 30-60 minutes to prevent nonspecific binding of the streptavidin conjugate.

  • Staining:

    • Dilute the this compound streptavidin conjugate in blocking buffer to the recommended working concentration.

    • Incubate the sample with the diluted conjugate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the sample extensively with wash buffer to remove unbound streptavidin conjugate.

  • Detection:

    • Visualize the signal using a fluorescence microscope or other appropriate imaging system.

Conclusion

This compound is a versatile and robust fluorophore suitable for a wide range of biological applications. By understanding the different chemistries of its conjugates—NHS ester for amines, maleimide for thiols, phalloidin for F-actin, and streptavidin for biotin—researchers can effectively label and visualize their molecules of interest with high sensitivity and specificity. The detailed protocols and decision-making workflows provided in this guide serve as a starting point for developing and optimizing your specific experimental procedures.

References

ATTO 594 Labeling Kit for DNA & RNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The ATTO 594 Labeling Kit provides a simple and efficient method for covalently labeling amine-modified DNA and RNA oligonucleotides with the fluorescent dye this compound. This compound is a robust rhodamine derivative characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2] These properties make it an ideal choice for a wide range of applications, including fluorescence microscopy, Fluorescence In Situ Hybridization (FISH), microarrays, and single-molecule detection.[1][2]

This protocol details the labeling of oligonucleotides that have been synthesized with a primary amine group (-NH2) at the 5', 3', or an internal position. The kit utilizes an N-hydroxysuccinimide (NHS) ester-functionalized this compound dye, which readily reacts with the primary amine on the oligonucleotide in an alkaline buffer to form a stable amide bond.[1]

Technical Specifications & Data

The spectral and physical properties of this compound are critical for experimental design, including the selection of filters and laser lines.

Table 1: this compound Spectroscopic and Physical Properties

Property Value Reference
Excitation Maximum (λabs) 603 nm [1][2]
Emission Maximum (λfl) 626 nm [1][2]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹ [1][2]
Fluorescence Quantum Yield (ηfl) 85% [2]
Fluorescence Lifetime (τfl) 3.9 ns [1][2]
Correction Factor (CF260) 0.22 [1][2]
Correction Factor (CF280) 0.50 [1][2]

| Net Charge (post-conjugation) | -1 |[1][2] |

Experimental Workflow

The overall workflow for labeling amine-modified oligonucleotides with the this compound NHS-ester is a straightforward process involving three main stages: Reaction Setup, Incubation, and Purification.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Oligo Amine-Modified DNA or RNA Mix Combine Oligo, Dye, and Buffer Oligo->Mix Dye This compound NHS-Ester (dissolved in DMSO) Dye->Mix Buffer Labeling Buffer (e.g., 0.2 M Carbonate) Buffer->Mix Incubate Incubate at Room Temp (2-4 hours, protected from light) Mix->Incubate Covalent Bond Formation Purify Purify Labeled Oligo (e.g., Gel Filtration, HPLC) Incubate->Purify Remove Unreacted Dye QC QC Analysis (Spectrophotometry) Purify->QC Final This compound-Labeled Oligonucleotide QC->Final

Caption: Workflow for labeling amine-modified nucleic acids with this compound NHS-ester.

Detailed Protocol

This protocol is optimized for labeling 5 nmol of an amine-modified oligonucleotide. For different amounts, the reaction volumes should be scaled accordingly.

4.1. Materials Provided

  • Component A: this compound NHS-ester (lyophilized)

  • Component B: Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

  • Component C: 0.2 M Sodium Carbonate Buffer (pH 8.5-9.0)

4.2. Materials Required but Not Provided

  • Amine-modified DNA or RNA oligonucleotide (5 nmol)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Purification system (e.g., gel filtration columns like NAP-5, or HPLC)

  • UV-Vis Spectrophotometer

4.3. Reagent Preparation

  • Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 50 µL of the provided Labeling Buffer (Component C) to achieve a concentration of 0.1 mM (100 µM). Vortex briefly to ensure complete dissolution.

  • This compound NHS-ester Stock Solution: Prepare the dye solution immediately before use.[1] Add 10 µL of anhydrous DMSO (Component B) to the vial of this compound NHS-ester (Component A). Pipette up and down several times to dissolve completely. This creates a concentrated dye stock solution.

4.4. Labeling Reaction

  • To the 50 µL of oligonucleotide solution, add a 5- to 10-fold molar excess of the this compound NHS-ester stock solution. A 10-fold excess is often a good starting point for initial experiments.

  • Vortex the reaction mixture gently and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction for 2-4 hours at room temperature. Protect the tube from light by wrapping it in aluminum foil or placing it in a dark drawer.

4.5. Purification of Labeled Oligonucleotide

It is crucial to remove the unreacted, hydrolyzed dye from the labeled oligonucleotide to prevent interference in downstream applications and to ensure accurate quantification.

  • Gel Filtration: For oligonucleotides >20 bases, size exclusion chromatography using a desalting column (e.g., NAP-5 or equivalent) is a rapid and effective method. Equilibrate the column with nuclease-free water or a suitable buffer (e.g., TE buffer). Apply the reaction mixture to the column and elute according to the manufacturer's instructions. The first colored fraction to elute contains the labeled oligonucleotide, while the free dye is retained longer on the column.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the recommended method for achieving the highest purity product.[3] It provides excellent separation of the labeled oligonucleotide from both free dye and any unlabeled starting material.

4.6. Quantification and Quality Control

The concentration of the oligonucleotide and the degree of labeling (DOL) can be determined by measuring the absorbance of the purified solution.

  • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and 603 nm (A603) using a spectrophotometer.

  • Calculate the concentration of the this compound dye using the Beer-Lambert law:

    • Concentration (Dye) [M] = A603 / εmax

    • Where εmax = 120,000 M⁻¹cm⁻¹

  • Calculate the concentration of the oligonucleotide. The absorbance at 260 nm is a composite of the nucleic acid and the this compound dye. The dye's contribution must be subtracted.

    • Corrected A260 = A260 - (A603 × CF260)

    • Where CF260 = 0.22

    • Concentration (Oligo) [M] = Corrected A260 / εoligo

    • Where εoligo is the molar extinction coefficient of the specific oligonucleotide at 260 nm (provided by the oligo manufacturer).

  • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per oligonucleotide.[4]

    • DOL = Concentration (Dye) / Concentration (Oligo)

For a singly-labeled oligonucleotide, the expected DOL is between 0.8 and 1.0.

Table 2: Expected Experimental Results

Parameter Typical Value Notes
Labeling Efficiency > 80% Dependent on purity of starting oligo and reaction conditions.
Degree of Labeling (DOL) 0.8 - 1.0 For oligonucleotides with a single amine modification.

| Purity (Post-HPLC) | > 95% | Recommended for demanding applications like single-molecule studies. |

Application Example: Fluorescence In Situ Hybridization (FISH)

This compound-labeled oligonucleotides are commonly used as probes in FISH experiments to detect specific DNA or RNA sequences within cells.[2][5]

G cluster_cell Cell Permeabilization & Fixation cluster_hybridization Hybridization cluster_imaging Washing & Imaging Fix Fix Cells (e.g., Formaldehyde) Perm Permeabilize (e.g., Triton X-100) Fix->Perm Probe Add this compound Labeled Probe Perm->Probe Denature Denature Probe & Target DNA/RNA (Heat) Probe->Denature Hybridize Hybridize Probe to Target (Incubate Overnight) Denature->Hybridize Wash Wash to Remove Unbound Probe Hybridize->Wash Image Image with Fluorescence Microscope (Ex: ~594 nm) Wash->Image

Caption: A simplified workflow for using a labeled oligonucleotide probe in a FISH experiment.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency / Low DOL - Amine-modified oligonucleotide is degraded or impure.- Reaction buffer pH is too low.- NHS-ester dye was hydrolyzed before reaction.- Verify oligo integrity via gel electrophoresis.- Ensure labeling buffer pH is 8.5-9.0.- Prepare dye solution in anhydrous DMSO immediately before use.
High Background Signal in Application - Incomplete removal of free dye.- Repeat purification step. Use HPLC for highest purity.
No Labeled Product Detected - Absence of a primary amine on the oligonucleotide.- Use of amine-containing buffers (e.g., Tris) in oligo solution.- Confirm the oligonucleotide was synthesized with an amine modification.- Ensure oligo is dissolved in the provided carbonate buffer or another amine-free buffer.

References

Troubleshooting & Optimization

Technical Support Center: Reducing ATTO 594 Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate ATTO 594 photobleaching during fluorescence microscopy experiments.

Troubleshooting Guides

Problem: Rapid loss of this compound fluorescence signal during image acquisition.

This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore.[1] Here are steps to diagnose and resolve the issue:

Possible Cause Troubleshooting Steps
High Excitation Intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[2]
Long Exposure Times Decrease the camera exposure time. If the signal becomes too weak, consider using a more sensitive detector.[2]
Excessive Illumination Minimize the sample's exposure to the excitation light. Use transmitted light to locate the region of interest before switching to fluorescence imaging.[1][3] Avoid prolonged focusing on the area to be imaged.[4]
Oxygen-Mediated Damage Use a commercial antifade mounting medium or an imaging buffer containing an oxygen scavenging system.[2][5]
Suboptimal Imaging Buffer For super-resolution techniques like dSTORM, ensure the imaging buffer is freshly prepared and contains the appropriate components (e.g., an oxygen scavenger system and a thiol).[6]
Inherent Photostability of the Dye While this compound is known for its high photostability, consider if a different fluorophore with even greater resistance to photobleaching might be necessary for very long or intense imaging sessions.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] It occurs when the fluorophore, after being excited by light, undergoes chemical reactions, often involving molecular oxygen, that permanently alter its structure.[7]

Q2: How can I tell if my signal loss is due to photobleaching or another issue?

A2: To confirm photobleaching, you can create a photobleaching curve by imaging a single field of view continuously over time. A steady decline in fluorescence intensity is indicative of photobleaching.[1] If the signal disappears abruptly or is weak from the start, other issues like incorrect filter sets or low labeling efficiency might be the cause.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds included in mounting media or imaging buffers to protect fluorophores from photobleaching.[2] They typically work by scavenging for reactive oxygen species (ROS) that are a primary cause of photobleaching.[7] Common antifade reagents include ProLong Gold and VECTASHIELD.[2]

Q4: Which antifade reagent is best for this compound?

Q5: Can I reuse my antifade imaging buffer?

A5: It is generally not recommended to reuse antifade imaging buffers, especially those prepared with oxygen scavenging systems and thiols for techniques like dSTORM, as their effectiveness diminishes over time.[10]

Data Presentation

While this compound is reported to have high photostability, quantitative data directly comparing its photobleaching rate with and without various antifade reagents under standardized microscopy conditions is limited in the reviewed literature.[11][12][13] The following table provides a qualitative comparison of common antifade reagents and their general effectiveness.

Antifade Reagent Reported Effectiveness Curing Time Refractive Index Primary Mechanism
ProLong Gold Excellent for many fluorophores, provides long-term signal stability.[9]Cures in approximately 24 hours.[9]~1.47Proprietary, likely ROS scavenging.
VECTASHIELD Very effective at retarding fading for a variety of dyes.[14]Non-hardening (liquid).[15]~1.45Proprietary, likely ROS scavenging.
dSTORM Buffer (with MEA) Essential for photoswitching and reducing photobleaching in dSTORM imaging.[10]N/A (used for immediate imaging)N/ACreates a reducing environment to facilitate fluorophore blinking and prevent irreversible bleaching.

Disclaimer: The effectiveness of antifade reagents can be fluorophore and sample-dependent. It is recommended to empirically determine the best reagent for your specific experimental setup.

Experimental Protocols

Protocol 1: Quantifying this compound Photobleaching

This protocol outlines a method to measure the photobleaching rate of this compound.

Materials:

  • Fixed cells or other samples labeled with this compound.

  • Phosphate-buffered saline (PBS).

  • Mounting medium (e.g., PBS/glycerol (B35011) as a control).

  • Antifade mounting medium (e.g., ProLong Gold or VECTASHIELD).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a camera and software capable of time-lapse imaging and intensity measurement.

Methodology:

  • Sample Preparation:

    • Prepare replicate samples labeled with this compound.

    • Mount one set of samples in the control mounting medium (e.g., 90% glycerol in PBS).

    • Mount another set of samples in the antifade mounting medium according to the manufacturer's instructions. For ProLong Gold, allow the slide to cure for 24 hours in the dark at room temperature.[9] For VECTASHIELD, you can image immediately.[15]

  • Image Acquisition:

    • Place the slide on the microscope stage and locate a region of interest.

    • Use identical imaging settings (objective, laser power, exposure time, camera gain) for all samples.

    • Acquire a time-lapse series of the same field of view. For example, capture an image every 10 seconds for a total of 5 minutes.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

    • Define a region of interest (ROI) within a fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time. The rate of decay represents the photobleaching rate.

    • The time at which the fluorescence intensity drops to 50% of its initial value is the half-life (t1/2) of the fluorophore under those specific imaging conditions.[14]

Protocol 2: Sample Preparation with ProLong Gold Antifade Mountant

Materials:

  • Fixed and stained sample on a microscope slide or coverslip.

  • ProLong Gold Antifade Mountant.[9]

  • Microscope slides and coverslips.

  • Pipette.

Methodology:

  • If the sample is on a slide, remove any excess liquid. If the sample is on a coverslip, remove excess liquid and place it sample-side down.

  • Add one drop of ProLong Gold Antifade Mountant to the sample on the slide.[16]

  • Carefully lower a coverslip onto the drop of mountant, avoiding air bubbles.

  • Allow the slide to cure on a flat surface in the dark for 24 hours at room temperature.[9]

  • After curing, the slide is ready for imaging. For long-term storage, seal the edges of the coverslip with nail polish.

Protocol 3: Sample Preparation with VECTASHIELD Antifade Mounting Medium

Materials:

  • Fixed and stained sample on a microscope slide or coverslip.

  • VECTASHIELD Antifade Mounting Medium.[15]

  • Microscope slides and coverslips.

  • Pipette.

Methodology:

  • Remove excess liquid from the sample.

  • Apply a small drop of VECTASHIELD Mounting Medium to the sample on the slide.[15]

  • Gently place a coverslip over the sample, allowing the medium to spread evenly.

  • The slide can be imaged immediately. VECTASHIELD does not harden.[15]

  • For storage, seal the edges of the coverslip with nail polish and store at 4°C, protected from light.[15]

Visualizations

Photobleaching_Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Check_Intensity Is Excitation Intensity High? Start->Check_Intensity Reduce_Intensity Reduce Laser Power/ Illumination Intensity Check_Intensity->Reduce_Intensity Yes Check_Exposure Is Exposure Time Long? Check_Intensity->Check_Exposure No Reduce_Intensity->Check_Exposure End Problem Resolved Reduce_Intensity->End Reduce_Exposure Decrease Camera Exposure Time Check_Exposure->Reduce_Exposure Yes Check_Antifade Is an Antifade Reagent Used? Check_Exposure->Check_Antifade No Reduce_Exposure->Check_Antifade Reduce_Exposure->End Use_Antifade Use Antifade Mounting Medium or Buffer Check_Antifade->Use_Antifade No Check_Buffer Is Imaging Buffer Optimized (e.g., dSTORM)? Check_Antifade->Check_Buffer Yes Use_Antifade->Check_Buffer Use_Antifade->End Optimize_Buffer Prepare Fresh, Optimized Imaging Buffer Check_Buffer->Optimize_Buffer No Consider_Dye Consider Alternative, More Photostable Dye Check_Buffer->Consider_Dye Yes (and problem persists) Optimize_Buffer->End Consider_Dye->End

Caption: A troubleshooting workflow for addressing photobleaching of this compound.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Label_Sample Label Sample with this compound Mount_Control Mount Control Sample (e.g., PBS/Glycerol) Label_Sample->Mount_Control Mount_Antifade Mount Experimental Sample (with Antifade Reagent) Label_Sample->Mount_Antifade Time_Lapse Acquire Time-Lapse Image Series Mount_Control->Time_Lapse Cure Cure Sample (if required, e.g., ProLong Gold) Mount_Antifade->Cure Cure->Time_Lapse Measure_Intensity Measure Mean Fluorescence Intensity Time_Lapse->Measure_Intensity Normalize_Data Normalize Intensity to Initial Value Measure_Intensity->Normalize_Data Plot_Curve Plot Photobleaching Curve Normalize_Data->Plot_Curve Calculate_Halflife Calculate Half-life (t1/2) Plot_Curve->Calculate_Halflife

Caption: Experimental workflow for quantifying this compound photostability.

References

ATTO 594 High Background Troubleshooting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background issues encountered during experiments using ATTO 594 fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using this compound?

High background fluorescence with this compound can stem from several factors, broadly categorized as issues with the sample itself, the staining protocol, or the imaging setup. The most common culprits include:

  • Sample Autofluorescence: Tissues and cells can naturally emit light when excited, a phenomenon known as autofluorescence. This is particularly prevalent in the green and yellow channels but can also affect the red spectrum where this compound emits.[1][2][3]

  • Non-specific Antibody Binding: The primary or secondary antibody may bind to unintended targets within the sample, leading to diffuse, non-specific staining.[4][5][6] This can be exacerbated by using antibody concentrations that are too high.[2][3]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample can lead to antibodies adhering to unintended locations.[4][7][8]

  • Inadequate Washing: Failure to thoroughly wash away unbound antibodies after incubation steps is a frequent cause of high background.[4][7][9]

  • Hydrophobic Interactions: Although this compound is hydrophilic, non-specific binding can sometimes be influenced by the hydrophobicity of the dye-conjugate.[6][10]

Q2: How can I determine if the high background is from my sample's autofluorescence or from the this compound staining?

To distinguish between autofluorescence and non-specific staining, it is crucial to include proper controls in your experiment.

Recommended Controls:

Control SamplePurposeExpected Outcome
Unstained Sample To assess the level of natural autofluorescence in your sample.If high fluorescence is observed in the this compound channel, your sample has significant autofluorescence.
Secondary Antibody Only To check for non-specific binding of the secondary antibody.If signal is detected, the secondary antibody is binding non-specifically.
Isotype Control To ensure the primary antibody's binding is specific to the target antigen.A primary antibody of the same isotype but different antigen specificity should show no staining.

You should image an unstained section of your tissue or cells in all fluorescent channels before proceeding with antibody staining to assess the intrinsic autofluorescence.[1][2][8]

Q3: My unstained sample shows high fluorescence in the this compound channel. How can I reduce this autofluorescence?

If autofluorescence is the source of your high background, several methods can be employed to mitigate it:

  • Photobleaching: Exposing the sample to the excitation light before imaging can help to "burn out" some of the autofluorescent components.

  • Chemical Quenching: Reagents like Sudan Black B or cupric sulfate (B86663) can be used to quench autofluorescence, particularly from lipofuscin.[2]

  • Spectral Unmixing: If your imaging software allows, you can acquire images across a range of wavelengths and use spectral unmixing algorithms to separate the this compound signal from the autofluorescence signature.

  • Use Longer Wavelength Dyes: For tissues with high autofluorescence, consider using fluorophores that excite and emit at longer wavelengths (e.g., near-infrared), as autofluorescence is typically lower in this region of the spectrum.[11][12]

Q4: I've determined the high background is from my staining protocol. What are the key steps to optimize?

Optimizing your immunofluorescence protocol is critical for achieving a good signal-to-noise ratio. Here are the key areas to focus on:

  • Antibody Titration: Always determine the optimal concentration for your primary and secondary antibodies. Using too high a concentration is a common cause of non-specific binding and high background.[2][3][4][5][13] Perform a dilution series to find the concentration that provides the best signal with the lowest background.

  • Blocking: Ensure you are using an appropriate blocking buffer and incubating for a sufficient amount of time. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[4][7][8]

  • Washing: Increase the number and duration of your washing steps after antibody incubations to thoroughly remove any unbound antibodies.[4][7] Using a buffer containing a mild detergent like Tween-20 can help reduce non-specific interactions.[2]

Experimental Protocols

Optimizing Antibody Concentration (Titration)

The goal of antibody titration is to find the concentration that yields the highest signal-to-noise ratio.

Methodology:

  • Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Stain your samples with each dilution according to your standard protocol, keeping all other parameters constant.

  • After staining with the primary antibody, use a consistent, optimized concentration of your this compound-conjugated secondary antibody.

  • Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Visually inspect the images to identify the dilution that provides bright, specific staining of your target with minimal background fluorescence.

  • Repeat the process to titrate your secondary antibody, using the optimal primary antibody concentration determined in the previous steps.

Standard Immunofluorescence Staining Protocol

This is a general guideline. You may need to adjust incubation times, temperatures, and buffer compositions based on your specific antibodies and sample type.

  • Sample Preparation: Prepare your cells or tissue sections on slides or coverslips.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If your target protein is intracellular, permeabilize the cells with a buffer containing a detergent (e.g., 0.1-0.5% Triton X-100 in PBS for 10 minutes).

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the samples in a blocking buffer (e.g., 1-5% BSA in PBS) for at least 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Dilute your primary antibody to its optimal concentration in the blocking buffer and incubate the samples (e.g., overnight at 4°C or for 1-2 hours at room temperature).

  • Washing: Wash the samples three times with PBS containing 0.1% Tween-20 for 5-10 minutes each.[2]

  • Secondary Antibody Incubation: Dilute your this compound-conjugated secondary antibody to its optimal concentration in the blocking buffer. Incubate the samples for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the samples three times with PBS containing 0.1% Tween-20 for 5-10 minutes each, protected from light.

  • Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the samples using appropriate laser lines and filters for this compound (Excitation max: ~601 nm, Emission max: ~627 nm).[10][14]

Quantitative Data

This compound Spectroscopic Properties

PropertyValueReference
Excitation Maximum (λex) 601 nm[10][14]
Emission Maximum (λem) 627 nm[10][14]
Molar Absorptivity (ε) 120,000 M⁻¹cm⁻¹[15]
Fluorescence Quantum Yield (Φ) 0.85[14]
Fluorescence Lifetime (τ) 3.9 ns[16]

Visual Troubleshooting Guides

TroubleshootingWorkflow start High Background with this compound check_autofluorescence Run Controls: 1. Unstained Sample 2. Secondary Ab Only start->check_autofluorescence autofluorescence_present Is background present in unstained sample? check_autofluorescence->autofluorescence_present staining_issue Is background present with secondary Ab only? autofluorescence_present->staining_issue No reduce_autofluorescence Implement Autofluorescence Reduction Strategies: - Photobleaching - Quenching (e.g., Sudan Black) - Spectral Unmixing autofluorescence_present->reduce_autofluorescence Yes optimize_staining Optimize Staining Protocol staining_issue->optimize_staining Yes optimize_ab Titrate Primary and Secondary Antibodies staining_issue->optimize_ab No, likely primary Ab issue end_solution Reduced Background reduce_autofluorescence->end_solution optimize_staining->optimize_ab optimize_blocking Optimize Blocking: - Increase incubation time - Change blocking agent optimize_ab->optimize_blocking optimize_washing Improve Washing: - Increase number/duration - Add detergent (e.g., Tween-20) optimize_blocking->optimize_washing optimize_washing->end_solution

Caption: A workflow for troubleshooting high background fluorescence with this compound.

Staining_Optimization_Pathway start Staining Protocol Optimization titration 1. Antibody Titration (Primary & Secondary) start->titration blocking 2. Blocking Optimization titration->blocking washing 3. Washing Steps Enhancement blocking->washing incubation 4. Incubation Time/Temp Adjustment washing->incubation reagent_quality 5. Reagent Quality Check (e.g., fresh fixative) incubation->reagent_quality result Improved Signal-to-Noise Ratio reagent_quality->result

Caption: Key steps for optimizing an immunofluorescence staining protocol.

References

ATTO 594 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing ATTO 594 fluorescence intensity and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a fluorescent dye belonging to the rhodamine class, known for its strong absorption and high fluorescence quantum yield.[1][2] Its key spectral properties are summarized in the table below.

Q2: What makes this compound suitable for high-resolution microscopy?

This compound exhibits high photostability and thermal stability, along with excellent water solubility, making it well-suited for demanding applications like single-molecule detection and super-resolution microscopy techniques such as PALM, dSTORM, and STED.[1][3]

Q3: How should I store this compound dye and its conjugates?

Upon receipt, this compound and its derivatives should be stored at -20°C, protected from moisture and light.[2] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[2] When stored correctly, these products are stable for at least three years.[2] Labeled conjugates should be stored at 4°C, protected from light. For long-term storage, keeping them at -20°C is recommended, and repeated freeze-thaw cycles should be avoided.[4]

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in polar solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[2] For preparing stock solutions of NHS-esters and maleimides, it is crucial to use anhydrous and amine-free DMF or DMSO immediately before the labeling reaction.[2][5]

Troubleshooting Guides

This section provides solutions to common problems you might encounter when using this compound.

Problem 1: Weak or No Fluorescence Signal

A faint or absent signal is a frequent issue in fluorescence experiments. The following guide will help you identify and address the potential causes.

start Weak or No Fluorescence Signal check_filters Verify Excitation/ Emission Filters start->check_filters check_labeling Assess Labeling Efficiency start->check_labeling check_concentration Optimize Antibody/ Dye Concentration start->check_concentration check_sample_prep Review Sample Preparation start->check_sample_prep solution1 Adjust filter set to match This compound spectra check_filters->solution1 Mismatch detected solution2 Optimize labeling protocol (pH, incubation time) check_labeling->solution2 Low Degree of Substitution (DOS) solution3 Perform titration to find optimal concentration check_concentration->solution3 Suboptimal concentration solution4 Ensure proper fixation, permeabilization, and mounting check_sample_prep->solution4 Issues in protocol

Caption: Troubleshooting workflow for weak or no fluorescence signal.

  • Verify Filter Settings: Ensure that the excitation and emission filters on your microscope or plate reader are correctly set for this compound's spectral properties. A mismatch is a common reason for a weak signal.[6]

  • Assess Labeling Efficiency:

    • Degree of Substitution (DOS): The DOS, which is the ratio of dye molecules to protein molecules, is a critical factor. For most antibodies, an optimal DOS is between 2 and 10.[5][7] Over-labeling can lead to fluorescence quenching, while under-labeling results in a weak signal.[5][7]

    • Labeling Protocol: For NHS-ester labeling, ensure the pH of the reaction buffer is between 8.0 and 9.0 to facilitate the reaction with primary amines. For maleimide (B117702) labeling, the optimal pH is between 7.0 and 7.5 to ensure the specific labeling of thiol groups.[8][9]

  • Optimize Concentrations:

    • Antibody/Protein Concentration: Low protein concentrations (<2 mg/mL) can significantly reduce labeling efficiency.

    • Dye Concentration: It is advisable to perform a titration to determine the optimal antibody or dye concentration for your experiment.[10][11]

  • Review Sample Preparation:

    • Fixation and Permeabilization: Ensure that your fixation and permeabilization protocols are appropriate for your target and do not damage the epitope.

    • Mounting Medium: Use a mounting medium with an appropriate refractive index (ideally close to 1.5) and one that contains an antifade reagent to prevent photobleaching.[12][13]

Problem 2: High Background Fluorescence

High background can obscure your signal and reduce the overall quality of your images.

start High Background Fluorescence check_washing Evaluate Washing Steps start->check_washing check_blocking Assess Blocking Procedure start->check_blocking check_reagents Check for Autofluorescent Reagents/Media start->check_reagents check_concentration Review Antibody/ Dye Concentration start->check_concentration solution1 Increase number and duration of washes check_washing->solution1 Insufficient washing solution2 Optimize blocking agent and incubation time check_blocking->solution2 Inadequate blocking solution3 Use fresh, high-purity reagents and appropriate plates check_reagents->solution3 Contaminated or autofluorescent materials solution4 Titrate to find optimal concentration to reduce non-specific binding check_concentration->solution4 Concentration too high

Caption: Troubleshooting workflow for high background fluorescence.

  • Inadequate Washing: Insufficient washing can leave unbound antibodies or dye molecules, contributing to high background. Increase the number and duration of your wash steps.

  • Insufficient Blocking: Proper blocking is crucial to prevent non-specific binding of antibodies. Optimize your blocking buffer and incubation time.

  • Autofluorescence:

    • Reagents and Media: Some reagents or culture media can be inherently autofluorescent. Run a blank control to identify the source of the background.[6]

    • Sample: Biological samples can exhibit autofluorescence. Using excitation wavelengths greater than 600 nm, as is the case with this compound, can help reduce this effect.[14][15]

  • Antibody Concentration: An excessively high concentration of primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the lowest concentration that still provides a good signal.[16]

Problem 3: Rapid Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a fading signal upon exposure to light.

  • Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium. Commercially available mounting media often contain these protective agents.[17][18]

  • Minimize Light Exposure:

    • Reduce the intensity of the excitation light using neutral density filters.[18]

    • Minimize the duration of exposure by using the shortest possible exposure times that still provide a good signal-to-noise ratio.[18]

    • When locating the region of interest, use a lower light intensity or transmitted light to minimize photobleaching before image acquisition.[18]

  • Choose Photostable Dyes: this compound is known for its high photostability, but if photobleaching is still a significant issue, consider if other experimental conditions are contributing.[1]

Quantitative Data Summary

Table 1: this compound Spectral Characteristics

PropertyValueReference
Excitation Maximum (λex)601 - 603 nm[1][2][19]
Emission Maximum (λem)626 - 627 nm[1][2]
Molar Extinction Coefficient120,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield0.85 (85%)[1][2]
Fluorescence Lifetime3.9 ns[1]

Table 2: Recommended Starting Protocols for this compound Labeling

ParameterNHS-Ester LabelingMaleimide LabelingReference
Target Functional Group Primary Amines (-NH₂)Sulfhydryl/Thiol Groups (-SH)[7][8]
Recommended pH 8.0 - 9.07.0 - 7.5[8]
Recommended Buffer Bicarbonate or PhosphatePhosphate, Tris, HEPES[8]
Dye-to-Protein Molar Ratio 6-8 moles of dye to 1 mole of antibody10-20 molar excess of dye[7][8]
Incubation Time 1 hour at room temperature2 hours at room temperature or overnight at 4°C[8][20]

Experimental Protocols

General Protocol for Protein Labeling with this compound NHS-Ester

This protocol is a general guideline and may require optimization for your specific protein.

start Start: Protein Labeling with this compound NHS-Ester prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) start->prep_protein prep_dye 2. Prepare Dye Stock Solution (10 mM in anhydrous DMSO) prep_protein->prep_dye conjugation 3. Conjugation Reaction (Incubate for 1 hour at room temperature) prep_dye->conjugation purification 4. Purify Conjugate (e.g., Gel filtration column) conjugation->purification characterization 5. Characterize Conjugate (Determine Degree of Substitution) purification->characterization end End: Labeled Protein characterization->end

Caption: General workflow for protein labeling with this compound NHS-Ester.

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a concentration of 2-10 mg/mL. The pH should be adjusted to 8.0-9.0. If the protein solution contains Tris or glycine, it must be dialyzed against a suitable buffer like PBS.[5]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS-ester in anhydrous, amine-free DMSO to a concentration of 10 mM.[5]

  • Conjugation: Add the calculated amount of the dye stock solution to the protein solution. A common starting point is a 6-8 fold molar excess of dye to antibody.[7] Incubate the reaction for 1 hour at room temperature, protected from light.[20]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[21][22]

General Protocol for Protein Labeling with this compound Maleimide

This protocol is a general guideline for labeling proteins with thiol groups.

  • Prepare Protein Solution: Dissolve the protein at 50-100 µM in a suitable buffer at pH 7.0-7.5 (e.g., PBS).[8] If necessary, reduce disulfide bonds using a reducing agent like TCEP. If DTT is used, it must be removed before adding the dye.[8]

  • Prepare Dye Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the this compound maleimide in a suitable solvent like DMSO.[8]

  • Conjugation: Add a 10-20 fold molar excess of the dye to the protein solution.[8] Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.[8]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[8] For very hydrophilic dyes like this compound, a longer column may be necessary for good separation.[9][22]

References

ATTO 594 Antibody Conjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with ATTO 594 antibody conjugation.

Troubleshooting Guide

Low or no fluorescence signal from your conjugated antibody can be frustrating. This guide will walk you through the most common causes and their solutions.

Diagram: Troubleshooting Workflow for Poor this compound Conjugation

This compound Conjugation Troubleshooting start Start: Poor Conjugation Result check_buffer Issue: Incompatible Buffer Components? start->check_buffer buffer_solution Solution: - Dialyze antibody against amine-free buffer (e.g., PBS). - Ensure pH is 8.0-9.0 for NHS-ester reaction. check_buffer->buffer_solution Yes check_antibody Issue: Suboptimal Antibody Purity or Concentration? check_buffer->check_antibody No buffer_solution->check_antibody antibody_solution Solution: - Ensure antibody is >95% pure. - Concentrate antibody to 2-10 mg/mL. check_antibody->antibody_solution Yes check_dye Issue: Incorrect Dye:Protein Ratio? check_antibody->check_dye No antibody_solution->check_dye dye_solution Solution: - Optimize molar ratio (start with 10:1 dye:antibody). - Titrate ratios (e.g., 5:1, 15:1, 20:1) to find the optimum. check_dye->dye_solution Yes check_protocol Issue: Flaws in Conjugation or Purification Protocol? check_dye->check_protocol No dye_solution->check_protocol protocol_solution Solution: - Review and adhere strictly to a validated protocol. - Ensure complete removal of unconjugated dye post-labeling. check_protocol->protocol_solution Yes qc_check Perform Post-Conjugation QC: Calculate Degree of Labeling (DOL) check_protocol->qc_check No protocol_solution->qc_check end_good Result: Successful Conjugation qc_check->end_good DOL in optimal range (2-10) end_bad Result: Persistent Issues (Contact Technical Support) qc_check->end_bad DOL outside optimal range

Caption: A flowchart to diagnose and resolve common issues in this compound antibody conjugation.

Frequently Asked Questions (FAQs)

Q1: My antibody is in a buffer containing Tris and sodium azide (B81097). Can I still use it for conjugation with this compound NHS ester?

A1: No, you must remove these substances before conjugation.[1][2] Tris contains primary amines that will compete with the antibody for reaction with the NHS ester, significantly reducing conjugation efficiency.[1][2] Sodium azide can also interfere with the reaction.[1][2]

Solution: Dialyze your antibody against an amine-free buffer, such as 1X Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4.[1] After dialysis, the pH should be adjusted to 8.0-9.0 for the conjugation reaction.[1][3][4]

Q2: What is the optimal concentration for my antibody during the conjugation reaction?

A2: For optimal labeling efficiency, the recommended antibody concentration is between 2-10 mg/mL.[1][2] Conjugation efficiency is significantly reduced at protein concentrations below 2 mg/mL.[1][2]

Q3: How do I choose the right dye-to-protein molar ratio for my this compound conjugation?

A3: The optimal dye-to-protein ratio varies for each antibody and should be determined empirically.[1] A good starting point is a 10:1 molar ratio of this compound NHS ester to your antibody.[1] You can then test other ratios, such as 5:1, 15:1, and 20:1, to find the best balance between labeling efficiency and antibody function.[1] Over-labeling can lead to fluorescence quenching and reduced antibody binding affinity.[1][5]

Q4: I performed the conjugation, but how do I know if it was successful?

A4: After purifying the conjugate to remove all unconjugated dye, you should determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.[6] This is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~603 nm).[3] The optimal DOL for most antibodies is between 2 and 10.[7]

Q5: My conjugated antibody shows high background staining in my application. What could be the cause?

A5: High background can be caused by several factors:

  • Insufficient purification: Unconjugated, hydrolyzed this compound dye will bind non-specifically to cells or tissues. Ensure thorough purification of the conjugate using methods like gel filtration (e.g., Sephadex G-25).[1][4]

  • Over-labeling: Too many dye molecules on the antibody can increase non-specific binding.[8] Try reducing the dye-to-protein molar ratio in your conjugation reaction.

  • Antibody aggregation: Over-labeling can sometimes cause the antibody to aggregate.[9] Centrifuge your conjugate solution before use to remove any aggregates.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Antibody Purity > 95%Impurities like BSA or gelatin will compete for labeling.[1]
Antibody Concentration 2 - 10 mg/mLLower concentrations decrease labeling efficiency.[1][2]
Reaction Buffer pH 8.0 - 9.0Optimal for NHS-ester reaction with primary amines.[1][3][4]
Dye:Protein Molar Ratio Start with 10:1, optimize between 5:1 and 20:1Varies depending on the antibody.[1]
Optimal Degree of Labeling (DOL) 2 - 10A balance between signal intensity and antibody function.[7]

Experimental Protocols

Detailed Protocol: this compound NHS-Ester Antibody Conjugation

This protocol is a general guideline and may require optimization for your specific antibody.

Materials:

  • Purified antibody (2-10 mg/mL in 1X PBS, pH 7.2-7.4)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 1 M sodium bicarbonate or 1 M phosphate buffer, pH ~9.0

  • Purification column (e.g., Sephadex G-25)

  • 1X PBS, pH 7.2-7.4 for purification

Workflow Diagram:

This compound Conjugation Protocol prep_ab 1. Prepare Antibody - Purify and buffer exchange into PBS. - Adjust concentration to 2-10 mg/mL. adjust_ph 2. Adjust pH - Add 1/10 volume of 1M Reaction Buffer (pH 9.0). - Final reaction pH should be 8.0-9.0. prep_ab->adjust_ph prep_dye 3. Prepare Dye Solution - Dissolve this compound NHS ester in anhydrous DMSO to 10 mM. - Use immediately. adjust_ph->prep_dye conjugate 4. Conjugation Reaction - Add calculated volume of dye solution to antibody. - Incubate for 30-60 min at RT, protected from light. prep_dye->conjugate purify 5. Purify Conjugate - Use a gel filtration column (e.g., Sephadex G-25). - Elute with 1X PBS. conjugate->purify characterize 6. Characterize Conjugate - Measure absorbance at 280 nm and ~603 nm. - Calculate DOL. purify->characterize store 7. Store Conjugate - Store at 4°C, protected from light. - For long-term, aliquot and freeze at -20°C. characterize->store

Caption: Step-by-step workflow for conjugating antibodies with this compound NHS ester.

Procedure:

  • Antibody Preparation:

    • Ensure your antibody is in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4). If not, perform buffer exchange via dialysis or a spin column.[1]

    • Adjust the antibody concentration to 2-10 mg/mL.[1][2]

  • Adjust Reaction pH:

    • Add 1/10th volume of a 1 M reaction buffer (e.g., sodium carbonate, pH 9.0) to your antibody solution to bring the final pH to the optimal range of 8.0-9.0.[1]

  • Prepare this compound NHS-Ester Stock Solution:

    • Immediately before starting the conjugation, dissolve the this compound NHS ester in anhydrous, amine-free DMSO to make a 10 mM stock solution.[1][3] Extended storage of the dye stock solution is not recommended as its activity may be reduced.[1]

  • Run the Conjugation Reaction:

    • Add the calculated amount of the 10 mM dye stock solution to the pH-adjusted antibody solution. Start with a 10:1 molar ratio of dye to antibody.[1]

    • Gently mix and incubate for 30-60 minutes at room temperature, protected from light.[1]

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS (pH 7.2-7.4).[1][4]

    • The first colored band to elute is the conjugated antibody. Collect these fractions.

  • Characterize the Conjugate (Calculate DOL):

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for this compound, which is approximately 603 nm (Amax).[3]

    • Calculate the Degree of Labeling using the following formula:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • DOL = Amax / (ε_dye × Protein Concentration)

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm (for this compound, CF is approximately 0.50).[3]

        • ε_protein is the molar extinction coefficient of your antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

        • ε_dye is the molar extinction coefficient of this compound at its Amax (~120,000 M⁻¹cm⁻¹).[3]

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizer (like BSA, if compatible with your downstream application) and store in aliquots at -20°C.[10] Avoid repeated freeze-thaw cycles.[1]

References

ATTO 594 Technical Support Center: Troubleshooting Nonspecific Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ATTO 594 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to nonspecific binding of this compound-conjugated molecules in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a fluorescent dye belonging to the rhodamine class.[1] Key characteristics include strong absorption and high fluorescence quantum yield, excellent water solubility, and high thermal and photostability.[1] After conjugation to a substrate like an antibody, this compound carries a net negative charge.[1] Its hydrophilic nature generally helps in reducing nonspecific binding driven by hydrophobic interactions.[1]

Q2: What are the common causes of nonspecific binding in immunofluorescence?

Nonspecific binding in immunofluorescence can arise from several factors:

  • Hydrophobic Interactions: Molecules nonspecifically adhering to surfaces due to hydrophobicity. While this compound is hydrophilic, the molecule it is conjugated to (e.g., an antibody) can have hydrophobic regions.

  • Ionic and Electrostatic Interactions: Charged molecules binding to oppositely charged sites on the specimen or substrate.

  • Fc Receptor Binding: If you are using antibodies, their Fc regions can bind to Fc receptors present on certain cell types (e.g., macrophages), leading to signal that is not related to the antigen of interest.

  • Antibody Cross-Reactivity: The primary or secondary antibody may recognize unintended epitopes on other proteins within the sample.

  • Dye Aggregation: At high concentrations or in certain buffers, fluorescent dyes can form aggregates that may bind nonspecifically.

Q3: How can I determine the source of the nonspecific binding?

A systematic approach with proper controls is crucial. Here are key controls to include in your experiment:

  • Secondary Antibody Only Control: This is one of the most critical controls. Incubate your sample with only the this compound-conjugated secondary antibody (no primary antibody). Any signal observed here is due to nonspecific binding of the secondary antibody.

  • Isotype Control: Use a primary antibody of the same isotype (e.g., mouse IgG1) and concentration as your specific primary antibody, but one that does not recognize any target in your sample. This helps to assess nonspecific binding of the primary antibody.

  • Unstained Control: An unstained sample helps to identify and measure any autofluorescence from the cells or tissue itself.

Troubleshooting Guides

Issue 1: High background fluorescence across the entire sample.

High background often indicates a problem with blocking, antibody concentration, or washing steps.

Troubleshooting Workflow for High Background

high_background start High Background Observed check_blocking Step 1: Evaluate Blocking start->check_blocking Initiate Troubleshooting check_concentration Step 2: Optimize Antibody Concentration check_blocking->check_concentration If background persists check_washing Step 3: Enhance Washing check_concentration->check_washing If background persists resolution Reduced Background check_washing->resolution Problem Resolved

A diagram illustrating the troubleshooting workflow for high background.

Solutions:

  • Optimize Blocking: Inadequate blocking is a primary reason for high background.

    • Choice of Blocking Agent: The choice of blocking buffer is critical. See the table below for a comparison of common blocking agents.

    • Blocking Time and Temperature: Increase the blocking incubation time (e.g., from 30 minutes to 1-2 hours at room temperature, or overnight at 4°C).

  • Titrate Your Antibodies: Using too high a concentration of either the primary or secondary antibody is a common mistake.

    • Primary Antibody: Perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000) to find the concentration that gives the best signal-to-noise ratio.

    • Secondary Antibody: Similarly, titrate your this compound-conjugated secondary antibody. A good starting point is often 1-5 µg/mL.

  • Improve Washing Steps: Insufficient washing will not adequately remove unbound antibodies.

    • Increase Wash Duration and Frequency: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes).

    • Add Detergent: Include a non-ionic detergent like Tween-20 (0.05% to 0.1%) in your wash buffer to help reduce nonspecific hydrophobic interactions.

Issue 2: Specific structures are stained, but they are not the target of interest.

This suggests that either the primary or secondary antibody is binding to off-target sites.

Solutions:

  • Run a Secondary Antibody Only Control: This is the first step to determine if the this compound-conjugated secondary is the culprit. If you see the same nonspecific staining pattern, you need to address the secondary antibody.

    • Use a Pre-adsorbed Secondary Antibody: Use a secondary antibody that has been cross-adsorbed against the species of your sample to minimize cross-reactivity.

    • Change the Blocking Serum: Ensure your blocking serum is from the same species as your secondary antibody. For example, if you are using a goat anti-mouse secondary, use normal goat serum for blocking.

  • Evaluate the Primary Antibody: If the secondary antibody control is clean, the issue lies with the primary antibody.

    • Validate the Primary Antibody: Ensure the primary antibody has been validated for your specific application (e.g., immunofluorescence).

    • Perform an Isotype Control: This will help confirm if the nonspecific binding is due to the specific primary antibody or its isotype.

Data Presentation: Comparison of Common Blocking Agents

Blocking AgentConcentrationAdvantagesDisadvantages
Normal Serum 5-10% (v/v)Highly effective at reducing nonspecific binding by blocking with immunoglobulins.Must be from the same species as the secondary antibody to avoid cross-reactivity. Can be expensive.
Bovine Serum Albumin (BSA) 1-5% (w/v)A common and effective protein-based blocker.May contain endogenous immunoglobulins that can cross-react with certain secondary antibodies. Not recommended for detecting phosphoproteins if not phosphatase-free.
Non-fat Dry Milk 1-5% (w/v)Inexpensive and readily available.Contains phosphoproteins (casein) which can interfere with the detection of phosphorylated targets. Can sometimes lead to higher background in fluorescent applications.
Fish Gelatin 0.5-2% (w/v)Does not cross-react with mammalian antibodies.Not recommended for use with biotin-based detection systems as it can contain endogenous biotin.
Commercial Blocking Buffers VariesOften optimized formulations for low background and high signal-to-noise.Can be more expensive than homemade buffers.

Experimental Protocols

Protocol: Titration of Primary Antibody

This protocol is designed to determine the optimal dilution of your primary antibody to maximize the specific signal while minimizing nonspecific background.

  • Prepare a dilution series of your primary antibody in your chosen antibody dilution buffer (e.g., PBS with 1% BSA and 0.05% Tween-20). A suggested series is 1:50, 1:100, 1:200, 1:500, and 1:1000.

  • Prepare your samples as you normally would, including fixation, permeabilization, and blocking.

  • Incubate separate samples with each dilution of the primary antibody. Also, include a "no primary antibody" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the samples thoroughly with your wash buffer (e.g., PBS with 0.05% Tween-20) three times for 5-10 minutes each.

  • Incubate all samples with the same, fixed concentration of your this compound-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the samples again as in step 4.

  • Mount and image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).

  • Analyze the images to identify the dilution that provides the brightest specific signal with the lowest background fluorescence.

Titration Experiment Workflow

titration_workflow start Prepare Samples (Fix, Permeabilize, Block) dilution Prepare Primary Antibody Dilution Series (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) + No Primary Control start->dilution incubation_primary Incubate Samples with Each Dilution dilution->incubation_primary wash1 Wash (3x with Wash Buffer) incubation_primary->wash1 incubation_secondary Incubate All Samples with This compound Secondary Ab (Fixed Concentration) wash1->incubation_secondary wash2 Wash (3x with Wash Buffer) incubation_secondary->wash2 image Mount and Image (Identical Settings) wash2->image analyze Analyze for Optimal Signal-to-Noise Ratio image->analyze

A diagram outlining the antibody titration workflow.

Signaling Pathways and Logical Relationships

Conceptual Diagram of Antibody Binding

antibody_binding cluster_specific Specific Binding (Desired) cluster_nonspecific Nonspecific Binding (Undesired) antigen Target Antigen primary_ab Primary Antibody antigen->primary_ab Binds to Epitope secondary_ab_atto594 This compound Secondary Antibody primary_ab->secondary_ab_atto594 Binds to Primary Ab off_target Off-Target Protein / Surface primary_ab_ns Primary Antibody off_target->primary_ab_ns Hydrophobic/ Ionic Interaction secondary_ab_atto594_ns This compound Secondary Antibody off_target->secondary_ab_atto594_ns Hydrophobic/ Ionic Interaction fc_receptor Fc Receptor fc_receptor->primary_ab_ns Fc Binding

A diagram illustrating the difference between specific and nonspecific antibody binding.

References

ATTO 594 Technical Support Center: Best Practices for Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling ATTO 594, a versatile fluorescent dye. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and longevity of the dye in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, solid this compound should be stored at -20°C and protected from light and moisture.[1][2] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation.[1] When stored correctly, the product is stable for at least three years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1] For reactive forms like NHS esters and maleimides, it is imperative to use anhydrous and amine-free solvents to avoid hydrolysis.[1] Stock solutions of reactive dyes should be prepared immediately before use, as their stability in solution may be limited.[1][3] For phalloidin (B8060827) conjugates, methanol (B129727) is recommended for preparing a stock solution.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Unused stock solutions should be divided into single-use aliquots and stored at -20°C to avoid repeated freeze-thaw cycles.[3] These solutions should also be protected from light.[2] Depending on the solvent quality, the stability of the dye in solution may be limited.[1] For some derivatives, stock solutions can be stored in the freezer for up to two weeks when protected from light and moisture.[3]

Q4: How should I store protein conjugates of this compound?

A4: Labeled protein conjugates should generally be stored under the same conditions as the unlabeled protein.[2] For short-term storage (up to several months), conjugates can be kept at 4°C, protected from light.[4] The addition of a preservative like 0.01% - 0.09% sodium azide (B81097) can improve stability.[4][5] For long-term storage, it is recommended to freeze aliquots at -20°C.[2][4] To prevent denaturation upon freezing, adding cryoprotectants like bovine serum albumin (BSA) to a final concentration of 1-10 mg/ml can be beneficial.[4] It is important to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Issue 1: Low labeling efficiency.

  • Possible Cause: The protein concentration is too low.

    • Solution: Ensure the protein concentration is within the recommended range, typically 2-10 mg/mL, as concentrations below 2 mg/mL can decrease labeling efficiency.[2][3][4]

  • Possible Cause: The presence of amine-containing substances in the buffer.

    • Solution: The protein solution must be free of substances like Tris buffer or ammonium (B1175870) ions, which compete with the protein for reaction with the dye.[2][4] If necessary, dialyze the protein against a suitable buffer like PBS.[2]

  • Possible Cause: Incorrect pH of the reaction buffer.

    • Solution: The labeling reaction with NHS esters is most efficient at a pH of 8.0-9.0.[3] Ensure your reaction buffer is at the optimal pH, for example, by using a 0.1 M sodium bicarbonate buffer at pH 8.3.[2]

  • Possible Cause: Hydrolysis of the reactive dye.

    • Solution: Prepare the dye stock solution immediately before starting the conjugation reaction to minimize hydrolysis.[3][4]

Issue 2: High background fluorescence in imaging experiments.

  • Possible Cause: Unreacted free dye has not been sufficiently removed.

    • Solution: Purify the labeled conjugate from unreacted dye using methods like gel permeation chromatography (e.g., Sephadex G-25) or extensive dialysis.[2][3]

  • Possible Cause: Autofluorescence from the sample or background fluorescence.

    • Solution: this compound has a long fluorescence lifetime, which can be utilized in time-gated detection systems to reduce interference from shorter-lived autofluorescence.[6] Excitation at longer wavelengths (>600 nm) can also help minimize background fluorescence from the sample and Rayleigh or Raman scattering.

Issue 3: Reduced fluorescence intensity or photobleaching.

  • Possible Cause: Over-labeling of the protein.

    • Solution: An excessive dye-to-protein ratio can lead to fluorescence quenching. The optimal degree of substitution (DOS) for most antibodies is between 2 and 10.[3] It is recommended to perform a titration to find the optimal dye/protein ratio for your specific protein.[2]

  • Possible Cause: Photodegradation of the fluorophore.

    • Solution: While this compound exhibits high photostability, it is still important to protect the dye and its conjugates from prolonged exposure to light during storage and experiments.[2][4][6] Use appropriate filters and minimize exposure times during fluorescence microscopy.

Quantitative Data Summary

PropertyValueSource
Excitation Maximum (λex)~601 - 603 nm[1][7]
Emission Maximum (λem)~625 - 627 nm[4][7]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[2][4]
Fluorescence Quantum Yield (η)~85%[1][2]
Fluorescence Lifetime (τ)~3.9 ns[1][2]
Recommended Storage (Solid)-20°C[1][2]
Recommended Storage (Conjugate, Short-term)4°C[4]
Recommended Storage (Conjugate, Long-term)-20°C[2][4]

Experimental Workflow

The following diagram illustrates the general workflow for handling and storing this compound and its conjugates.

ATTO594_Workflow A Receive Solid this compound B Store at -20°C (Protect from light & moisture) A->B Storage C Equilibrate to Room Temp Before Opening B->C Preparation D Reconstitute in Anhydrous Amine-Free Solvent (e.g., DMSO) C->D Reconstitution E Use Immediately for Labeling Reaction D->E Immediate Use F Aliquot & Store Stock Solution at -20°C (Short-term) D->F For Later Use G Purify Labeled Conjugate E->G Post-Reaction F->E H Store Conjugate at 4°C (Short-term, with preservative) G->H Short-term Storage I Aliquot & Store Conjugate at -20°C (Long-term) G->I Long-term Storage J Use in Experiment H->J I->J

This compound Handling and Storage Workflow

References

ATTO 594 Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of ATTO 594 in solution during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a rhodamine-based fluorescent dye, is primarily influenced by several factors:

  • Photobleaching: Irreversible photo-induced damage to the fluorophore upon exposure to excitation light is a major cause of signal loss.[1]

  • Chemical Degradation: The chemical environment, including pH and the presence of reactive oxygen species (ROS), can lead to the degradation of the dye.[2] Rhodamine dyes can undergo photocatalytic degradation, a process influenced by the surrounding medium.

  • Buffer Composition: The choice of buffer and its components can significantly impact the fluorescence intensity and stability of the dye.[3]

  • Storage Conditions: Improper storage of the dye, both in solid form and in solution, can lead to a decrease in performance.[4]

Q2: How should I store this compound and its conjugates to ensure maximum stability?

A2: Proper storage is crucial for maintaining the performance of this compound.

  • Solid Form: The lyophilized dye should be stored at -20°C, protected from light and moisture.[4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[4]

  • Stock Solutions: For reactive forms like NHS esters, it is recommended to prepare stock solutions in anhydrous, amine-free solvents (e.g., DMSO or DMF) immediately before use.[4] These stock solutions are of limited stability and should be used promptly.[4] For long-term storage, aliquots can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.

  • Conjugates: Protein conjugates of this compound should generally be stored under conditions suitable for the unlabeled protein. For storage at 4°C, a preservative like sodium azide (B81097) (e.g., 0.01%) can be added. For longer-term storage, freezing aliquots at -20°C is recommended.[5]

Q3: What is photobleaching and how can I minimize it for this compound?

A3: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage. To minimize photobleaching of this compound:

  • Use Antifade Reagents: Mounting media containing antifade reagents are highly effective at reducing photobleaching.

  • Minimize Exposure: Limit the sample's exposure to excitation light by using neutral density filters, reducing laser power, and minimizing exposure times.[6]

  • Optimize Imaging Conditions: Use the lowest laser power that provides an adequate signal-to-noise ratio. Avoid unnecessarily long exposure times.

Q4: Are there specific buffer conditions that are optimal for this compound?

A4: Yes, buffer conditions can significantly impact this compound stability.

  • pH: For labeling reactions with this compound NHS ester, a pH range of 8.0-9.0 is optimal.[7] However, be aware that high pH can also lead to hydrolysis of the NHS ester, so careful buffering is necessary.[4] For imaging, a pH-stable buffer like PBS or Tris is commonly used, but the optimal choice may depend on the specific experiment.[3]

  • Additives: The addition of certain reagents to the imaging buffer can enhance photostability. Commercial antifade reagents are a reliable option.

Troubleshooting Guide

Problem: Rapid loss of this compound fluorescence signal during imaging.

Possible Cause Suggested Solution
Photobleaching - Reduce the excitation laser power. - Decrease the exposure time per frame. - Use a mounting medium containing a high-quality antifade reagent. - Image a fresh region of the sample.
Unstable Buffer - Ensure the imaging buffer is freshly prepared and the pH is stable. - Consider switching to a different buffer system (e.g., from PBS to Tris-based buffer or a commercial imaging buffer).
Reactive Oxygen Species (ROS) - Use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) or other antioxidants.
High Dye Concentration - In some cases, very high local concentrations of the dye can lead to quenching or faster photobleaching. Ensure optimal labeling ratios.

Problem: Low initial fluorescence signal from this compound.

Possible Cause Suggested Solution
Inefficient Labeling - Verify the pH of the labeling reaction (should be 8.0-9.0 for NHS esters). - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or other primary amines that compete with the labeling reaction. - Use fresh, high-quality reactive this compound.
Degraded Dye - Ensure the dye has been stored correctly at -20°C and protected from light and moisture. - For reactive dyes, use freshly prepared solutions.
Incorrect Filter Set - Confirm that the excitation and emission filters on the microscope are appropriate for this compound (Excitation max ~601 nm, Emission max ~627 nm).
Suboptimal Buffer for Imaging - Some buffer components can quench fluorescence. Try a different imaging buffer.

Quantitative Data on Photostability

The photostability of a fluorophore is often quantified by its photobleaching quantum yield or by measuring the decay of its fluorescence intensity over time under constant illumination. While specific quantitative data for this compound with a wide range of modern antifade agents is limited in publicly available literature, data from spectrally similar dyes like Alexa Fluor 594 can provide valuable insights.

Table 1: Comparison of Antifade Agents on the Photobleaching Resistance of Alexa Fluor 594 (as a proxy for this compound)

Antifade MediumRelative Photobleaching Resistance (Factor Increase vs. PBS)Reference
PBS (Phosphate Buffered Saline)1.0[1]
ROXS (AA/MV)~1.5[1]
Vectashield (VS)~2.5[1]
ROXS (TX/TQ)~2.9[1]
Ibidi Mounting Medium>6.5 (15% fluorescence loss compared to PBS)[1]

Data is based on experiments with Alexa Fluor 594 and provides an estimation of performance for this compound.

Experimental Protocols

Protocol: Quantitative Assessment of this compound Photostability

This protocol outlines a method to quantify the photostability of this compound-labeled samples under different buffer and antifade conditions using a confocal laser scanning microscope.[8][9]

I. Sample Preparation

  • Prepare your biological sample labeled with this compound according to your standard protocol.

  • Mount the sample on a microscope slide using the imaging buffer or antifade medium you wish to test.

  • Prepare parallel samples mounted in different media for comparison (e.g., PBS, commercial antifade A, commercial antifade B).

II. Image Acquisition

  • Microscope Setup:

    • Use a confocal laser scanning microscope equipped with a laser line suitable for exciting this compound (e.g., 594 nm or 633 nm).

    • Set the detector to capture the emission of this compound (e.g., 610-650 nm).

    • Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).

  • Image Settings:

    • Find a representative field of view.

    • Adjust the laser power, detector gain, and pinhole to obtain a good initial signal-to-noise ratio without saturating the detector.

    • Crucially, keep these settings identical for all samples and all time points.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the same field of view.

    • Set the time interval between frames to be constant (e.g., every 5 seconds).

    • Continue imaging until the fluorescence signal has significantly decreased (e.g., to less than 50% of the initial intensity).

III. Data Analysis

  • Quantify Fluorescence Intensity:

    • Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to measure the mean fluorescence intensity of a region of interest (ROI) in your sample for each frame of the time-lapse series.

    • Select an ROI that is representative of your labeled structure.

    • Measure the background intensity from a region with no labeled structures and subtract it from your ROI intensity for each time point.

  • Normalize Data:

    • Normalize the background-corrected intensity of each frame to the intensity of the first frame (I/I₀).

  • Plot and Analyze:

    • Plot the normalized intensity as a function of time or exposure number.

    • Fit the decay curve to an exponential function (e.g., single or double exponential) to determine the photobleaching rate constant or half-life.

    • Compare the photobleaching rates between different mounting media to assess their relative effectiveness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis A Label Sample with this compound B Mount in Test Buffer/Antifade A->B C Set Consistent Microscope Parameters B->C D Acquire Time-Lapse Series C->D E Measure Fluorescence Intensity D->E F Normalize and Plot Data E->F G Calculate Photobleaching Rate F->G

Caption: Workflow for quantitative assessment of this compound photostability.

Troubleshooting_Flowchart Start Start: this compound Signal is Unstable Q1 Is the signal decreasing rapidly during imaging? Start->Q1 A1 Likely Photobleaching. - Reduce laser power. - Use antifade reagent. - Minimize exposure time. Q1->A1 Yes Q2 Is the initial signal weak? Q1->Q2 No End Problem Resolved A1->End A2 Check Labeling Efficiency & Dye Integrity. - Verify labeling pH. - Use fresh dye. - Check filter sets. Q2->A2 Yes Q3 Is the background high? Q2->Q3 No A2->End A3 Optimize Washing & Blocking. - Increase wash steps. - Use appropriate blocking buffer. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting flowchart for common this compound stability issues.

References

ATTO 594 Technical Support Center: Troubleshooting Signal Loss

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ATTO 594 fluorescent dye. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent signal quenching and photobleaching of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound signal loss?

Signal loss with this compound, a bright and photostable rhodamine dye, primarily occurs through two mechanisms: photobleaching and fluorescence quenching.[1][2]

  • Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[3] This leads to a permanent loss of fluorescence.

  • Fluorescence Quenching occurs when a nearby molecule, known as a quencher, de-excites the fluorophore through a non-radiative pathway, preventing the emission of a photon. This can be a reversible or irreversible process.

Q2: What common laboratory reagents can quench the this compound signal?

Certain amino acids and nucleobases are known to quench red-absorbing dyes like this compound, often through a process called photoinduced electron transfer (PET).[4] Key quenchers include:

  • Tryptophan: This amino acid is a potent quencher of many red-absorbing fluorescent dyes.[4][5] Studies on the closely related ATTO 590 show efficient quenching by tryptophan.[4]

  • Guanosine (B1672433): Similar to tryptophan, guanosine can quench the fluorescence of some ATTO dyes.

  • Tyrosine, Histidine, and Methionine: While direct studies on this compound are limited, research on the spectrally similar Alexa Fluor 594 has shown that these amino acids can also act as quenchers.[6][7][8]

Proximity to these residues in a protein labeled with this compound can lead to significant signal reduction.

Q3: How does the choice of mounting medium affect this compound photostability?

The mounting medium is critical for preserving the fluorescence signal. An ideal mounting medium for fixed-cell imaging should contain an antifade reagent to minimize photobleaching.[3] Commercial antifade mountants like ProLong™ Gold and VECTASHIELD® are commonly used and have been shown to be compatible with a wide range of fluorophores, including ATTO dyes.[9] Homemade antifade cocktails containing reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be effective.[10][11]

Q4: My this compound signal is bright initially but fades rapidly during live-cell time-lapse imaging. What could be the cause and how can I fix it?

Rapid signal loss in live-cell imaging is often due to a combination of photobleaching and phototoxicity.[12][13] Unlike fixed-cell imaging, the mounting media options are limited due to cell viability concerns.

Causes:

  • High Excitation Light Intensity: Excessive laser power accelerates photobleaching and can induce the formation of reactive oxygen species (ROS), which damage both the fluorophore and the cell.[12]

  • Frequent and Prolonged Exposure: Continuous or frequent imaging rapidly depletes the population of fluorescent molecules.[3]

  • Presence of Molecular Oxygen: Oxygen is a key player in the photobleaching process.[14]

Solutions:

  • Minimize Excitation Light: Use the lowest laser power and shortest exposure time that provide an adequate signal-to-noise ratio.[13]

  • Optimize Imaging Protocol: Reduce the frequency of image acquisition to the minimum required to capture the biological process of interest.

  • Use Live-Cell Antifade Reagents: Supplement your imaging medium with reagents like ProLong™ Live Antifade Reagent, which contains an oxygen scavenging system to reduce photobleaching.[15] Trolox, a vitamin E analog, can also be used to mitigate oxidative damage.[16]

  • Control the Imaging Environment: If possible, perform imaging under hypoxic conditions (e.g., ~3% oxygen) to reduce oxygen-mediated photobleaching.[16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal from the Start Quenching by Local Environment: The this compound label is in close proximity to a quenching amino acid (e.g., Tryptophan) on the labeled protein.- If possible, choose a different labeling site on the protein away from potential quenchers.- Denature the protein (if the experiment allows) to alter the conformation and increase the distance between the dye and the quencher.
Incorrect Buffer pH: The fluorescence of many dyes is pH-sensitive.- Ensure the buffer pH is within the optimal range for this compound (typically pH 7.0-8.0).[17]- Test different buffer formulations to find one that maximizes signal intensity.
Low Labeling Efficiency: Insufficient dye molecules are conjugated to the target.- Optimize the labeling protocol, ensuring the correct molar ratio of dye to protein and appropriate buffer conditions (pH 8.0-9.0 for NHS ester reactions).[18]
Signal Fades Quickly During Imaging (Fixed Cells) Photobleaching: High excitation intensity or prolonged exposure.- Reduce laser power and/or exposure time.[3]- Use a high-quality antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®).[9][19]- If using a homemade antifade, ensure the concentration of the active ingredient (e.g., n-propyl gallate) is optimal.[20][21]
Incompatible Antifade Reagent: Some antifade agents can quench certain dyes.- Test different antifade formulations. For example, p-phenylenediamine (B122844) (PPD) can react with cyanine (B1664457) dyes, though it is generally effective for rhodamines.[10]
High Background Signal Autofluorescence: Intrinsic fluorescence from the sample (e.g., cells, tissue).- Image an unstained control sample to determine the level of autofluorescence.- Use a spectral unmixing tool if available on your microscope.- this compound's excitation in the yellow-orange region helps to minimize autofluorescence compared to blue or green dyes.
Non-specific Staining: The this compound conjugate is binding to off-target sites.- Optimize your staining protocol, including blocking steps and washing stringency.- Titrate the concentration of your fluorescent conjugate.
"Blinking" or Signal Intermittency Transient Dark States: The fluorophore enters a temporary non-fluorescent state (e.g., triplet state).- For single-molecule studies, the use of an oxygen scavenging system combined with a reducing and oxidizing system (ROXS) can help suppress blinking.[14][22]

Quantitative Data Summary

Table 1: Potential Quenchers of this compound and Spectrally Similar Dyes

QuencherDyeQuenching MechanismNotes
TryptophanATTO 590, ATTO 655, Rhodamine 6GStatic and Dynamic (PET)A strong quencher for many red-absorbing dyes.[4][5]
TyrosineAlexa Fluor 488 & 594Static and DynamicQuenching has been demonstrated for the spectrally similar Alexa Fluor dyes.[6][7]
HistidineAlexa Fluor 488 & 594Static and DynamicQuenching has been demonstrated for the spectrally similar Alexa Fluor dyes.[6][7]
MethionineAlexa Fluor 488 & 594Static and DynamicQuenching has been demonstrated for the spectrally similar Alexa Fluor dyes.[6][7]
GuanosineSome ATTO DyesPhotoinduced Electron Transfer (PET)Mentioned as a quencher for some red-absorbing ATTO dyes.

Table 2: Common Antifade Reagents and Their Properties

Antifade ReagentTypeMechanismAdvantagesDisadvantages
ProLong™ Gold/Diamond Commercial MountantProprietary (likely ROS scavengers)High performance, long-lasting, available with DAPI.Can shrink samples upon curing, may alter refractive index.[23]
VECTASHIELD® Commercial MountantProprietary (likely contains PPD)Effective antifade, non-hardening option available.[9]Can cause initial quenching of some dyes, may not be ideal for cyanine dyes.[10]
n-Propyl Gallate (NPG) Homemade/CommercialROS ScavengerEffective, relatively low toxicity.[10][11]Can be difficult to dissolve, may have anti-apoptotic effects in live cells.[11]
DABCO Homemade/CommercialROS ScavengerLess toxic than PPD.[10]Generally less effective than PPD.[10]
Oxygen Scavenger Systems (e.g., GODCAT) For Live-Cell/SMLMEnzymatic removal of O₂Highly effective at reducing photobleaching, essential for single-molecule imaging.[14]Can be toxic to cells over long periods, may deplete ATP.[24]

Experimental Protocols

Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a cost-effective and efficient antifade mounting medium for fixed samples.[20][21][25]

Materials:

  • 10X Phosphate Buffered Saline (PBS)

  • n-propyl gallate (e.g., Sigma P3130)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Glycerol (B35011) (ACS grade, 99-100% purity)

Procedure:

  • Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 ml of DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.

  • Prepare the mounting medium base: In a 50 ml conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (e.g., 5 ml of 10X PBS and 45 ml of glycerol).

  • Add the NPG stock solution: While rapidly stirring or vortexing the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise (e.g., 500 µl for a 50 ml final volume).

  • Storage: Store the final mounting medium in aliquots at -20°C, protected from light.

Protocol 2: General Workflow for Minimizing Photobleaching in Live-Cell Imaging

This workflow provides a systematic approach to reduce photobleaching and phototoxicity during live-cell experiments.[13][16][26]

Materials:

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent or Trolox)

Procedure:

  • Optimize Imaging Settings:

    • Find your region of interest: Use the lowest possible light intensity to locate the cells you want to image.

    • Determine minimum exposure: Reduce the laser power and exposure time to the lowest level that provides a usable signal above background.

    • Use appropriate filters: Ensure your filter sets are optimized for this compound to maximize signal detection and minimize excitation light bleed-through.

  • Prepare Cells for Imaging:

    • Plate cells on appropriate imaging dishes or slides.

    • Perform staining with your this compound conjugate according to your protocol.

    • Replace the staining medium with fresh, pre-warmed imaging medium.

  • Apply Antifade Reagent (if applicable):

    • Add the live-cell antifade reagent to the imaging medium according to the manufacturer's instructions (e.g., ProLong™ Live is typically used at a 1:100 dilution).[15]

    • Incubate for the recommended time to allow the reagent to take effect.

  • Acquire Images:

    • Set up your time-lapse experiment with the optimized settings from step 1.

    • Acquire images only as frequently as necessary to capture the dynamics of interest.

    • Use hardware blanking if available to only expose the sample during camera acquisition.[27]

Visualizations

cluster_quenching Mechanisms of this compound Signal Quenching cluster_pet Photoinduced Electron Transfer (PET) Excited this compound Excited this compound Ground State this compound Ground State this compound Excited this compound->Ground State this compound Fluorescence Quencher Quencher Excited this compound->Quencher Electron Transfer Quencher->Ground State this compound Non-radiative Decay

Caption: Mechanisms of this compound Signal Quenching.

cluster_workflow Troubleshooting Workflow for Dim this compound Signal Start Dim Signal Observed Q1 Fixed or Live Cells? Start->Q1 Fixed Fixed Cell Protocol Q1->Fixed Fixed Live Live Cell Protocol Q1->Live Live Q2_Fixed Using Antifade? Fixed->Q2_Fixed Q2_Live Using Live Antifade? Live->Q2_Live Add_Antifade Add Antifade Mountant (e.g., NPG, ProLong) Q2_Fixed->Add_Antifade No Check_Light Reduce Excitation Light & Exposure Time Q2_Fixed->Check_Light Yes Add_Antifade->Check_Light Check_Quenching Signal Quenched? Check_Light->Check_Quenching Q2_Live->Check_Light Yes Add_Live_Antifade Add Live Antifade (e.g., ProLong Live) Q2_Live->Add_Live_Antifade No Add_Live_Antifade->Check_Light Optimize_Labeling Optimize Labeling Site or Buffer Conditions Check_Quenching->Optimize_Labeling Yes Success Signal Restored Check_Quenching->Success No Optimize_Labeling->Success

Caption: Troubleshooting Workflow for Dim this compound Signal.

cluster_prevention Strategies to Prevent this compound Signal Loss cluster_fixed Fixed-Cell Imaging cluster_live Live-Cell Imaging Signal_Loss This compound Signal Loss Antifade Use Antifade Mounting Medium Signal_Loss->Antifade Reduce_Light_Fixed Minimize Light Exposure Signal_Loss->Reduce_Light_Fixed Live_Antifade Use Live-Cell Antifade/O2 Scavenger Signal_Loss->Live_Antifade Reduce_Light_Live Minimize Light Exposure & Frequency Signal_Loss->Reduce_Light_Live Optimize_Env Optimize Imaging Environment (e.g., Hypoxia) Signal_Loss->Optimize_Env

Caption: Strategies to Prevent this compound Signal Loss.

References

ATTO 594 Technical Support Center: A Troubleshooting Guide for STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when using ATTO 594 dye in Stimulated Emission Depletion (STED) microscopy.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental challenges.

Question: Why is my this compound signal weak or noisy?

Answer: A weak or noisy signal can originate from several factors, from sample preparation to imaging parameters. Here are the most common causes and their solutions:

  • Suboptimal Antibody Concentration: The concentration of your primary and secondary antibodies is crucial for a strong signal.

    • Solution: Optimize your antibody concentrations. For commercially available fluorescently labeled secondary antibodies, a good starting point is a 1:100 dilution. For other antibody sources, you may need to use a concentration 2 to 5 times higher than that recommended for standard confocal microscopy.[1][2]

  • Low Labeling Density: Insufficient labeling of the target structure will result in a poor signal.

    • Solution: Ensure a high labeling density by using optimized antibody concentrations.[2] It's advisable to verify the staining quality (brightness and background) using conventional fluorescence microscopy before proceeding to STED imaging.[2]

  • Inappropriate Mounting Medium: The mounting medium can significantly impact the fluorescence signal.

    • Solution: Use a mounting medium with a refractive index that matches the immersion liquid of your objective lens (typically around 1.518 for oil immersion).[3] This minimizes spherical aberrations. Recommended mounting media for STED include Mowiol, Prolong Gold, and 2,2′-thiodiethanol (TDE).[4][5]

  • Low Excitation Laser Power: The excitation laser power might be too low to generate sufficient fluorescence.

    • Solution: Gradually increase the excitation laser power. However, be mindful that excessive power can lead to photobleaching.

  • Detector Settings: The gain and offset of your detector might not be optimal.

    • Solution: Adjust the detector gain to amplify the signal. Be careful not to increase it to a level where noise becomes dominant.

Question: How can I reduce the photobleaching of my this compound dye?

Answer: this compound is known for its high photostability, but the high laser powers used in STED can still cause photobleaching.[6][7][8] Here are several strategies to minimize this effect:

  • Use Antifade Reagents: Antifade reagents in the mounting medium can significantly reduce photobleaching.

    • Solution: Use a commercial mounting medium containing an antifade agent (e.g., Prolong Gold) or add an antifade agent like DABCO to your mounting medium.[5]

  • Minimize Exposure Time: Limiting the sample's exposure to the excitation and STED lasers is the most direct way to reduce photobleaching.[9]

    • Solution:

      • Locate the region of interest using transmitted light or a low-magnification objective.

      • Focus on a neighboring area before moving to your target region for image acquisition.[9]

      • Reduce the number of line accumulations or use the minimum laser power necessary for a good signal-to-noise ratio.

  • Optimize STED Laser Power: While high STED power increases resolution, it also accelerates photobleaching.[10]

    • Solution: Use the lowest STED laser power that provides the desired resolution. It's a trade-off between resolution and photobleaching that needs to be empirically determined for your specific sample.

  • Advanced Imaging Techniques: Some modern STED microscopes offer advanced features to reduce photobleaching.

    • Solution: If available, consider using techniques like RESCUE or DYMIN, which modulate the STED laser based on the local fluorophore density, or MINFIELD-STED, which scans smaller, sub-diffraction areas to reduce overall laser exposure.[10][11]

Question: What is causing the high background in my STED images?

Answer: High background can obscure fine details and reduce the quality of your super-resolved images. The following are common causes and solutions:

  • Unspecific Antibody Binding: Non-specific binding of primary or secondary antibodies is a frequent source of background.

    • Solution:

      • Use a blocking solution (e.g., 5% BSA in PBS) to block non-specific binding sites before antibody incubation.[12]

      • Ensure you perform thorough washing steps (e.g., 3 x 5 minutes in PBS) after both primary and secondary antibody incubations to remove unbound antibodies.[1]

      • Consider using secondary antibodies that are cross-adsorbed against the species of your sample to minimize off-target binding.

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, contributing to background.

    • Solution: If autofluorescence is a problem, you can perform a background subtraction during image processing. Additionally, using a red-shifted dye like this compound already helps to minimize autofluorescence common in the green and blue parts of the spectrum.

  • Mounting Medium Issues: Some mounting media can be a source of background fluorescence.

    • Solution: Test different mounting media to see if one provides a lower background for your specific application. Ensure the mounting medium does not contain components like DAPI or Hoechst if using the 592 nm STED line, as this can increase background.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for using this compound in STED microscopy, compiled from various sources.

ParameterValueNotesSource(s)
Excitation Maximum ~601 nm[6]
Emission Maximum ~627 nm[6]
Recommended STED Laser 775 nmThis compound can also be depleted by a 660 nm laser.[13]
Example Excitation Power 2 µWThis value is highly dependent on the sample and microscope setup.[14]
Example STED Power 130 mWHigher power generally leads to better resolution but more photobleaching.[14]
Antibody Dilution 1:100 (for commercial)This is a starting point; optimization is recommended.[1]
Coverslip Thickness #1.5 (0.170 mm)Critical for optimal performance of high numerical aperture objectives.[15]
Mounting Medium RI ~1.518Should match the refractive index of the immersion oil.[3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound in STED microscopy.

STED_Troubleshooting This compound STED Troubleshooting Workflow Start Start Imaging Problem Problem Identified Start->Problem WeakSignal Weak/Noisy Signal Problem->WeakSignal Is signal weak? Photobleaching Rapid Photobleaching Problem->Photobleaching Is it bleaching fast? HighBackground High Background Problem->HighBackground Is background high? GoodImage Image Quality is Good Problem->GoodImage No CheckLabeling Check Labeling Density & Antibody Concentration WeakSignal->CheckLabeling UseAntifade Use Antifade Medium Photobleaching->UseAntifade CheckWashing Improve Washing Steps HighBackground->CheckWashing OptimizeLasers Optimize Excitation & STED Laser Power CheckLabeling->OptimizeLasers CheckMounting Check Mounting Medium & Coverslip OptimizeLasers->CheckMounting OptimizeLasers->GoodImage Solved CheckMounting->GoodImage Solved CheckMounting->GoodImage Solved MinimizeExposure Minimize Exposure Time UseAntifade->MinimizeExposure MinimizeExposure->OptimizeLasers OptimizeBlocking Optimize Blocking Step CheckWashing->OptimizeBlocking OptimizeBlocking->CheckMounting

Caption: A flowchart for troubleshooting common this compound STED microscopy issues.

Experimental Protocol: Immunofluorescence Staining with this compound for STED Microscopy

This protocol provides a general framework for immunolabeling cultured cells with this compound-conjugated secondary antibodies. Optimization may be required for specific cell types and targets.

Materials:

  • Cells grown on #1.5 thickness coverslips (0.170 mm)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody (specific to the target of interest)

  • This compound-conjugated secondary antibody

  • Mounting medium with a refractive index of ~1.518 (e.g., Prolong Gold)

Procedure:

  • Fixation:

    • Rinse cells briefly with PBS.

    • Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer. A starting dilution of 1:100 is recommended for many commercial antibodies.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Briefly rinse the coverslip with deionized water.

    • Carefully aspirate the excess water.

    • Mount the coverslip onto a microscope slide with a drop of mounting medium.

    • Seal the edges with nail polish if using a non-hardening medium.

    • Allow the mounting medium to cure according to the manufacturer's instructions (typically 24 hours at room temperature, protected from light).

  • Imaging:

    • Image the sample using a STED microscope equipped with appropriate lasers for this compound (e.g., ~594 nm excitation and ~775 nm depletion).

Frequently Asked Questions (FAQs)

Q1: What makes this compound a good dye for STED microscopy? A1: this compound is well-suited for STED microscopy due to its strong absorption, high fluorescence quantum yield, excellent photostability, and good water solubility.[6][7][8] These characteristics contribute to a bright and stable signal, which is essential for withstanding the high laser powers used in STED imaging.

Q2: Can I use this compound for multi-color STED imaging? A2: Yes, this compound is frequently used in two-color and even three-color STED imaging. It is often paired with red-shifted dyes like STAR 635P or ATTO 647N, as they can often be depleted with the same STED laser (e.g., 775 nm).[1]

Q3: What is the expected resolution I can achieve with this compound? A3: The achievable resolution depends on the microscope setup, STED laser power, and sample labeling. In biological samples, resolutions well below 100 nm are commonly achieved, with some studies reporting resolutions around 40-70 nm.

Q4: How should I store my this compound-conjugated antibodies? A4: It is best to follow the manufacturer's storage recommendations. Generally, fluorescently labeled antibodies should be stored at 4°C and protected from light. For long-term storage, aliquoting and freezing at -20°C may be recommended to avoid repeated freeze-thaw cycles.

Q5: Does the choice of coverslip really matter? A5: Yes, the coverslip thickness is critical. High numerical aperture objectives used for STED microscopy are typically corrected for #1.5 coverslips (0.170 mm thickness).[15] Using coverslips of a different thickness will introduce spherical aberrations and degrade image quality.

References

Validation & Comparative

ATTO 594 vs. Alexa Fluor 594 for STED Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of super-resolution microscopy, particularly Stimulated Emission Depletion (STED) microscopy, the choice of fluorophore is paramount to achieving high-quality, high-resolution images. Both ATTO 594 and Alexa Fluor 594 are popular red-fluorescent dyes frequently employed for STED applications. This guide provides an objective comparison of their performance, supported by available data, to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their experiments.

Spectroscopic and Photophysical Properties

A fundamental comparison begins with the intrinsic spectroscopic and photophysical properties of the dyes, which influence their brightness, signal-to-noise ratio, and suitability for STED microscopy.

PropertyThis compoundAlexa Fluor 594
Excitation Maximum (nm) 601[1]590
Emission Maximum (nm) 627[1]617
Molar Extinction Coefficient (cm⁻¹M⁻¹) 120,000[1]73,000
Fluorescence Quantum Yield 0.85[1]0.66
Fluorescence Lifetime (ns) 3.9[1]~3.9
Brightness (Ext. Coeff. x QY) 102,00048,180

From a spectroscopic standpoint, this compound exhibits a higher molar extinction coefficient and quantum yield, resulting in a significantly greater intrinsic brightness compared to Alexa Fluor 594.[1]

Performance in STED Microscopy

Both this compound and Alexa Fluor 594 are well-suited for STED microscopy and are frequently recommended for use with 660 nm and 775 nm depletion lasers.[2] However, direct quantitative comparisons of their performance in published, peer-reviewed literature are limited. The following comparison is based on available data and user experiences.

Photostability:

Photostability is a critical factor in STED microscopy due to the high laser intensities used for depletion, which can lead to rapid photobleaching. While direct head-to-head comparisons for the 594-wavelength dyes are scarce, some studies on other wavelengths within the ATTO and Alexa Fluor families can offer insights. For instance, in some STED experiments, ATTO 647N has shown superior photostability compared to Alexa Fluor 647, which was observed to bleach dramatically. Conversely, other comparative studies of dyes for STED have shown that the optimal dye can be dependent on the embedding medium, with both Alexa Fluor and other dye families performing well under specific conditions.[3] Anecdotal evidence from researchers suggests that Alexa Fluor 594 is a highly robust and photostable dye for STED applications.[4] ATTO-TEC also highlights the high thermal and photo-stability of this compound.[1]

Resolution:

The achievable resolution in STED microscopy is influenced by the photophysical properties of the dye and its interaction with the STED laser. While both dyes can be used to achieve super-resolution images, there is no definitive published data demonstrating that one consistently achieves a higher resolution than the other under identical conditions. Both are capable of resolving structures well below the diffraction limit.

General Recommendations:

  • Alexa Fluor 594 is a widely used and well-characterized dye for STED microscopy, known for its bright and stable signal.[4] It is often considered a reliable choice for a broad range of STED applications.

  • This compound is a strong candidate for STED microscopy, particularly when maximum brightness is required. Its high extinction coefficient and quantum yield make it an excellent choice for detecting low-abundance targets.[1]

Ultimately, the choice between this compound and Alexa Fluor 594 may depend on the specific experimental conditions, including the sample type, labeling density, and the STED microscope setup. Empirical testing is recommended to determine the optimal dye for a particular application.

Experimental Protocols

The following is a general immunofluorescence protocol for STED microscopy that can be adapted for both this compound- and Alexa Fluor 594-conjugated secondary antibodies.

Materials:

  • Cells grown on #1.5 thickness coverslips (170 µm)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100 - PBT)

  • Primary antibody diluted in blocking buffer

  • This compound or Alexa Fluor 594 conjugated secondary antibody diluted in blocking buffer

  • Mounting medium with a refractive index matched to the immersion oil (e.g., Mowiol or commercial mounting media)[5]

Procedure:

  • Fixation: Fix the cells with the appropriate fixative for your target antigen (e.g., 4% PFA for 10-15 minutes at room temperature).[6]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If required for intracellular targets, permeabilize the cells with permeabilization buffer for 5-15 minutes at room temperature.[6]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for at least 30-60 minutes at room temperature.[6]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.[5] For STED, it is advisable to work with higher antibody concentrations (2 to 5-fold higher than for conventional microscopy) to ensure optimal labeling density.[5]

  • Washing: Wash the cells three times with PBT for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the this compound or Alexa Fluor 594 conjugated secondary antibody at the recommended dilution (typically 1:200 to 1:1000) in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBT for 5 minutes each, followed by a final wash in PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.[5] Allow the mounting medium to cure if necessary. Seal the coverslip with nail polish.

Visualizations

Experimental Workflow for Immunofluorescence STED Microscopy

STED_Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture on #1.5 Coverslips fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (this compound or Alexa Fluor 594) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting sted_imaging STED Microscopy mounting->sted_imaging

Caption: A generalized workflow for preparing and staining biological samples for STED microscopy.

Logical Relationship of Factors Affecting STED Image Quality

STED_Quality_Factors cluster_fluorophore Fluorophore Properties cluster_experimental Experimental Conditions sted_quality STED Image Quality brightness Brightness brightness->sted_quality quantum_yield Quantum Yield ext_coeff Extinction Coefficient photostability Photostability photostability->sted_quality labeling_density Labeling Density labeling_density->sted_quality sted_power STED Laser Power sted_power->sted_quality sample_prep Sample Preparation sample_prep->sted_quality

References

A Head-to-Head Comparison: ATTO 594 vs. Texas Red for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal red fluorescent dye, this guide provides a detailed comparison of ATTO 594 and Texas Red. We delve into their key performance metrics, supported by theoretical and manufacturer-cited data, and offer a comprehensive experimental protocol for their application in immunofluorescence microscopy.

Executive Summary

This compound emerges as a superior alternative to the traditional Texas Red dye, offering significantly higher theoretical brightness and photostability, characteristics crucial for demanding applications such as single-molecule detection and high-resolution microscopy. While both dyes operate within a similar spectral range, the enhanced quantum yield and molar extinction coefficient of this compound translate to a more robust and reliable fluorescent signal. This guide will explore the quantitative differences between these two fluorophores and provide a practical framework for their use in a common laboratory application.

Quantitative Performance Comparison

The brightness of a fluorophore is a critical parameter for sensitivity in fluorescence imaging and is determined by the product of its molar extinction coefficient and quantum yield. Based on the manufacturer's data, this compound exhibits a theoretical brightness approximately 42% greater than that of Texas Red.

ParameterThis compoundTexas RedReference
Excitation Maximum (λex) 601 nm596 nm[1][2]
Emission Maximum (λem) 627 nm615 nm[1][2]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹85,000 cm⁻¹M⁻¹[1][2]
Quantum Yield (Φ) 0.850.93[1][2]
Theoretical Brightness (ε x Φ) 102,00079,050N/A

Qualitative Performance Characteristics

Beyond sheer brightness, other photophysical properties are essential for successful fluorescence experiments.

Photostability: this compound is characterized by high thermal and photostability, making it well-suited for long-term imaging experiments and high-intensity light sources used in super-resolution microscopy techniques like STED and STORM.[3] While Texas Red has been a workhorse in fluorescence microscopy, alternatives like this compound are often recommended for applications requiring greater photostability.[2]

Water Solubility: this compound is described as a very hydrophilic dye with excellent water solubility.[3] In contrast, Texas Red sulfonyl chloride can be susceptible to hydrolysis and its lower water solubility may complicate conjugation to biomolecules.[4] To address this, a more soluble version, Texas Red-X, was developed.[4]

Experimental Application: Indirect Immunofluorescence

A common application for both this compound and Texas Red is in immunofluorescence (IF) staining, where they are conjugated to secondary antibodies to detect a primary antibody bound to a specific target within a cell or tissue.

Experimental Workflow for Indirect Immunofluorescence

The following diagram outlines the key steps in a typical indirect immunofluorescence protocol.

G cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging a Cell Seeding & Culture b Fixation (e.g., 4% PFA) a->b c Permeabilization (e.g., 0.1% Triton X-100) b->c d Blocking (e.g., 5% BSA) c->d e Primary Antibody Incubation d->e f Wash (3x with PBS) e->f g Secondary Antibody Incubation (this compound or Texas Red conjugate) f->g h Wash (3x with PBS) g->h i Mounting with Antifade Reagent h->i j Fluorescence Microscopy i->j k Image Acquisition & Analysis j->k

Caption: Workflow for indirect immunofluorescence staining.

Detailed Experimental Protocol for Indirect Immunofluorescence

This protocol provides a general guideline for staining fixed and permeabilized cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (specific to the target of interest)

  • Secondary antibody conjugated to this compound or Texas Red

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips in a culture dish.

    • Wash the cells once with PBS.

    • Fix the cells by incubating with fixation buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound or Texas Red conjugated secondary antibody in blocking buffer, protecting it from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

    • Image the samples using a fluorescence microscope equipped with appropriate filters for this compound or Texas Red.

Logical Workflow for Brightness and Photostability Comparison

To empirically compare the brightness and photostability of this compound and Texas Red, a standardized imaging and analysis workflow is essential.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis p1 Prepare Identical Samples (e.g., stained microtubules) p2 Stain one set with Anti-Tubulin + this compound secondary p1->p2 p3 Stain one set with Anti-Tubulin + Texas Red secondary p1->p3 a2 Acquire initial images (t=0) for both dyes p2->a2 p3->a2 a1 Define Standardized Imaging Parameters (laser power, exposure time, etc.) a1->a2 a3 Perform time-lapse imaging under continuous illumination a2->a3 d1 Measure initial fluorescence intensity (t=0) for brightness comparison d4 Compare Brightness & Photostability d1->d4 d2 Measure fluorescence intensity over time d3 Calculate photobleaching rate d2->d3 d3->d4

Caption: Experimental workflow for comparing fluorophore performance.

Conclusion

For researchers requiring high sensitivity, photostability, and brightness in the red spectral region, this compound presents a compelling advantage over Texas Red. Its superior photophysical properties, as indicated by its higher theoretical brightness and manufacturer-reported stability, make it an excellent choice for a wide range of fluorescence-based applications, from routine immunofluorescence to advanced super-resolution imaging. While Texas Red remains a viable option for some applications, the adoption of newer generation dyes like this compound can significantly enhance the quality and reliability of fluorescence data.

References

Navigating the Nanoscale: A Guide to ATTO 594 Alternatives for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals pushing the boundaries of cellular imaging, the choice of fluorescent probe is paramount. ATTO 594 has long been a workhorse for super-resolution techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM)/Photoactivated Localization Microscopy (PALM). However, a growing arsenal (B13267) of alternative dyes offers enhanced performance characteristics that can significantly impact image quality and experimental success. This guide provides an objective comparison of prominent alternatives to this compound, supported by quantitative data and experimental considerations.

This guide will delve into the photophysical properties and performance of key alternatives to this compound, including Alexa Fluor 594, Abberior Star 580, Dyomics 594, and CF™594. By understanding the nuances of each dye, researchers can make informed decisions to optimize their super-resolution imaging experiments.

Performance Comparison of this compound and its Alternatives

The selection of a fluorescent dye for super-resolution microscopy hinges on several key photophysical parameters. High molar extinction coefficients indicate efficient light absorption, while high quantum yields translate to brighter fluorescence. For techniques like STED, photostability is crucial to withstand the high laser powers used for depletion. In STORM/PALM, the blinking properties of the dye are critical for single-molecule localization.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 601[1]627[1]120,000[1]0.85[1]
Alexa Fluor 594 590[2]617[2]73,000[2]0.66[2]
Abberior Star 580 587[3]607[3]85,000[3]0.90[3]
Dyomics 594 (DY-594) 594[4]615[4]92,000[4]Not specified
CF™594 593[5]614[5]115,000[5]High (not specified)[5]

Key Observations:

  • This compound exhibits a high molar extinction coefficient and quantum yield, making it a bright and efficient fluorophore[1][6]. It is well-suited for a range of super-resolution applications[7].

  • Alexa Fluor 594 is a widely used and well-characterized dye, known for its good photostability. While its molar extinction coefficient and quantum yield are lower than this compound, it remains a reliable choice for STED and dSTORM.

  • Abberior Star 580 stands out with an exceptional quantum yield of 0.90, promising high brightness[3]. It is specifically designed for STED microscopy and is an excellent alternative to this compound in this context.

  • Dyomics 594 presents a molar extinction coefficient comparable to other alternatives and is spectrally similar to Alexa Fluor 594[4].

  • CF™594 boasts a high molar extinction coefficient and is reported to be significantly brighter than Alexa Fluor 594 in protein conjugates due to its high quantum yield and water solubility[5]. It also demonstrates excellent photostability[5].

Experimental Protocols: A General Framework

The following protocols provide a general framework for immunofluorescence labeling for STED and STORM microscopy. It is crucial to optimize these protocols for your specific antibody, target protein, and cell type.

General Immunofluorescence Protocol for Super-Resolution

G cluster_sample_prep Sample Preparation cluster_labeling Antibody Labeling cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab wash1 6. Washing Steps primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (conjugated to fluorescent dye) wash1->secondary_ab wash2 8. Final Washing Steps secondary_ab->wash2 mounting 9. Mounting in appropriate imaging medium wash2->mounting sted_storm 10. Super-Resolution Imaging (STED or STORM) mounting->sted_storm

Caption: General workflow for immunofluorescence labeling in super-resolution microscopy.

Detailed Methodologies:

  • Fixation: The choice of fixative can impact fluorescence and antigenicity. 4% paraformaldehyde (PFA) in PBS is a common starting point. Methanol fixation can also be used but may not be suitable for all antigens.

  • Permeabilization: For intracellular targets, permeabilization with a detergent like Triton X-100 or saponin (B1150181) is necessary. The concentration and incubation time should be optimized to ensure antibody access without disrupting cellular structures.

  • Blocking: Blocking with a solution containing bovine serum albumin (BSA) or serum from the same species as the secondary antibody helps to reduce non-specific antibody binding.

  • Antibody Incubation: Primary and secondary antibody concentrations and incubation times need to be carefully titrated to achieve optimal labeling density for super-resolution imaging. High labeling density is crucial for resolving fine structures.

  • Mounting Medium: For STED, mounting media with a specific refractive index are often required. For STORM, the imaging buffer is critical for inducing the photoswitching of the fluorophores. Common STORM buffers contain an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., β-mercaptoethanol or MEA).

Visualizing Cellular Processes with Super-Resolution

The enhanced resolution offered by these techniques allows for the detailed visualization of subcellular structures and signaling pathways. For example, STED and STORM are frequently used to study the intricate organization of the cytoskeleton, the dynamics of mitochondria, and the localization of proteins within signaling complexes.

G cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Ligand receptor Receptor receptor_dimer Receptor Dimerization receptor->receptor_dimer Binding kinase1 Kinase 1 receptor_dimer->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Translocation

Caption: A generic signaling pathway often studied with super-resolution microscopy.

This diagram illustrates a typical signal transduction cascade that can be dissected using super-resolution microscopy. By labeling different components of the pathway (e.g., the receptor, kinases, and transcription factors) with spectrally distinct fluorophores, researchers can visualize their spatial relationships and dynamic interactions with nanoscale precision. For instance, one could use Abberior Star 580 to label the receptor and a green-emitting dye for a downstream kinase to investigate their co-localization upon ligand stimulation.

Conclusion

The landscape of fluorescent probes for super-resolution microscopy is continually evolving, offering researchers a powerful toolkit to explore the intricacies of the cellular world. While this compound remains a reliable fluorophore, alternatives such as Alexa Fluor 594, Abberior Star 580, and CF™594 provide compelling advantages in terms of brightness, photostability, and suitability for specific super-resolution modalities. The optimal choice of dye will ultimately depend on the specific experimental requirements, including the imaging technique, the target molecule, and the desired image quality. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate fluorescent probe to illuminate their scientific discoveries at the nanoscale.

References

Navigating the Red Spectrum: A Comparative Guide to ATTO 594 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorescence-based applications, selecting the optimal fluorophore is paramount for generating high-quality, reproducible data. In the red portion of the spectrum, ATTO 594 has emerged as a popular choice. This guide provides an objective comparison of this compound with other commonly used fluorophores in a similar spectral range—Alexa Fluor 594, Cy3.5, and Texas Red—supported by key performance data and detailed experimental protocols.

Spectroscopic and Photophysical Properties: A Head-to-Head Comparison

The selection of a fluorophore is fundamentally guided by its spectral characteristics and photophysical performance. This compound, a rhodamine-based dye, exhibits strong absorption and high fluorescence quantum yield.[1][2] When compared to its alternatives, it often demonstrates superior brightness and photostability, which are critical factors for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2]

Below is a summary of the key spectroscopic and photophysical parameters for this compound and its common alternatives. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldBrightness (M⁻¹cm⁻¹)
This compound 601[3]627[3]120,000[3]0.85[3]102,000
Alexa Fluor 594 590[4]617[4]73,000[5]0.66[5]48,180
Cy3.5 579591116,0000.3540,600
Texas Red 58660385,0000.9379,050

Understanding and Managing Spectral Overlap

In multi-color fluorescence experiments, spectral overlap, or bleed-through, where the emission of one fluorophore is detected in the channel of another, can lead to inaccurate results. The degree of spectral overlap depends on the specific combination of fluorophores and the filter sets used in the imaging system.

Potential FRET Pairs with this compound

Fluorescence Resonance Energy Transfer (FRET) is a phenomenon that occurs when two fluorophores are in close proximity, and the emission spectrum of the donor fluorophore overlaps with the excitation spectrum of the acceptor fluorophore. This compound can serve as a donor in FRET pairs with longer-wavelength acceptors. For example, the emission spectrum of this compound significantly overlaps with the excitation spectrum of ATTO 647N, making them a suitable FRET pair.

FRET_Pair cluster_Donor Donor cluster_Acceptor Acceptor ATTO_594 This compound ATTO_647N ATTO 647N ATTO_594->ATTO_647N Energy Transfer (FRET)

Caption: FRET relationship between this compound (Donor) and ATTO 647N (Acceptor).

Experimental Protocols

Accurate comparison and use of these fluorophores require standardized experimental procedures. Below are detailed protocols for assessing spectral bleed-through and photostability.

Experimental Protocol 1: Quantification of Spectral Bleed-Through

This protocol outlines the steps to measure the amount of signal from one fluorophore that "bleeds through" into another's detection channel.

Objective: To quantify the percentage of bleed-through between two fluorophores (e.g., this compound and a spectrally adjacent fluorophore).

Materials:

  • Microscope slides and coverslips

  • Cells or tissue samples

  • Primary antibodies specific to different targets

  • Secondary antibodies conjugated to this compound and the other fluorophore of interest (e.g., Alexa Fluor 594)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for each fluorophore

Procedure:

  • Prepare Single-Stained Control Samples:

    • Prepare one sample stained only with the this compound-conjugated antibody.

    • Prepare a second sample stained only with the other fluorophore-conjugated antibody.

    • Prepare an unstained control sample to measure autofluorescence.

  • Image Acquisition:

    • Using the sample stained with both fluorophores, determine the optimal imaging parameters (e.g., laser power, exposure time, gain) to obtain a good signal-to-noise ratio.

    • Crucially, use these exact same settings to image all three control samples.

    • For the this compound-only sample, acquire an image using the this compound filter set (Channel 1) and an image using the filter set for the other fluorophore (Channel 2).

    • For the other fluorophore-only sample, acquire an image using the Channel 2 filter set and an image using the Channel 1 filter set.

    • For the unstained sample, acquire images using both filter sets.

  • Image Analysis (using software like ImageJ/Fiji):

    • Subtract the background fluorescence (measured from the unstained sample) from all images.

    • For the this compound-only sample, measure the mean fluorescence intensity in a region of interest (ROI) in both the Channel 1 image (IATTO594_in_Ch1) and the Channel 2 image (IATTO594_in_Ch2).

    • Calculate the bleed-through of this compound into Channel 2 as a percentage:

      • Bleed-through (%) = (IATTO594_in_Ch2 / IATTO594_in_Ch1) * 100

    • Repeat the process for the other fluorophore to determine its bleed-through into the this compound channel.

Spectral_Bleed_Through_Workflow cluster_Preparation Sample Preparation cluster_Imaging Image Acquisition cluster_Analysis Data Analysis A Prepare Single-Stained Control Samples (this compound only, Other Fluorophore only, Unstained) B Set Optimal Imaging Parameters (using dual-stained sample) A->B C Acquire Images of Controls (using identical settings) B->C D Background Subtraction C->D E Measure Mean Fluorescence Intensity in ROIs D->E F Calculate Bleed-Through Percentage E->F

Caption: Workflow for quantifying spectral bleed-through.

Experimental Protocol 2: Comparative Photostability Analysis

This protocol describes a method to compare the photostability of different fluorophores under controlled illumination.

Objective: To measure and compare the rate of photobleaching of this compound, Alexa Fluor 594, Cy3.5, and Texas Red.

Materials:

  • Solutions of each fluorophore conjugated to the same antibody or protein at the same degree of labeling.

  • Microscope slides and coverslips.

  • Antifade mounting medium.

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.

Procedure:

  • Sample Preparation:

    • Prepare a separate slide for each fluorophore-conjugated antibody. Pipette a small volume of the solution onto the slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Image Acquisition:

    • Define a region of interest (ROI) for imaging.

    • Use the same objective and microscope settings (laser power, pixel dwell time, etc.) for all samples. The laser line should be appropriate for exciting the fluorophore being tested.

    • Acquire a time-lapse series of images of the same ROI. For example, take an image every 5 seconds for a total of 5 minutes.

  • Data Analysis:

    • For each time-lapse series, measure the mean fluorescence intensity within the ROI for each image.

    • Normalize the intensity of each image to the intensity of the first image (time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • To quantify photostability, fit the decay in fluorescence to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value). A longer half-life indicates greater photostability.

Photostability_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Imaging Time-Lapse Imaging cluster_Analysis Data Analysis A Prepare Slides with Each Fluorophore Conjugate B Acquire Time-Lapse Series (identical illumination conditions) A->B C Measure Mean Intensity over Time B->C D Normalize Fluorescence Intensity C->D E Plot Decay and Calculate Photobleaching Half-Life D->E

Caption: Workflow for comparative photostability analysis.

Conclusion

The choice of a red-emitting fluorophore significantly impacts the quality and reliability of fluorescence-based experimental data. While this compound demonstrates excellent brightness and is reported to have high photostability, a direct, quantitative comparison with its alternatives under standardized conditions is crucial for making an informed decision.[1] Alexa Fluor 594 is a widely used and photostable alternative.[3] Cy3.5 and Texas Red, while historically important, may be less suitable for demanding applications requiring high photostability. By following the provided protocols, researchers can empirically determine the best fluorophore for their specific application and imaging setup, ensuring the generation of robust and reproducible results.

References

A Researcher's Guide to Validating ATTO 594 Labeled Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to validate the specificity of antibodies labeled with the fluorescent dye ATTO 594, offering insights into its performance against alternative fluorophores and detailing key experimental protocols.

Performance Comparison: this compound vs. Alternative Fluorophores

This compound is a rhodamine-based fluorescent dye known for its high photostability and brightness, making it an excellent choice for demanding applications such as super-resolution microscopy and single-molecule detection.[1] When selecting a fluorescent label, it is crucial to consider its photophysical properties. Below is a comparison of this compound with other commonly used fluorescent dyes in a similar spectral range.

FeatureThis compoundAlexa Fluor 594DyLight 594
Excitation Max (nm) 601[1]590[2]593[3]
Emission Max (nm) 627[1]617[2]618[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 120,000[4]90,00080,000[3]
Quantum Yield ~0.85[1]~0.66Not widely reported
Photostability High[5]HighGood
Brightness Very HighHigh[6]High
pH Sensitivity Low[6]Insensitive (pH 4-10)[2]Not widely reported

ATTO dyes, including this compound, are characterized by their rigid molecular structure, which contributes to their high fluorescence quantum yields and exceptional photostability compared to more flexible cyanine (B1664457) dyes.[5] Studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than Cy dyes.[7] While direct quantitative comparisons of antibody conjugates can be complex and depend on the degree of labeling[8][9], the inherent properties of this compound suggest superior performance in applications requiring high signal intensity and resistance to photobleaching.

Key Experimental Protocols for Antibody Specificity Validation

The gold standard for antibody validation is to demonstrate specificity in the context of the intended application.[10] Genetic modification techniques, such as knockout (KO) and knockdown, are considered the most definitive methods for confirming antibody specificity.[11][12] Below are detailed protocols for essential validation experiments.

Knockout (KO) Validated Western Blot

This method confirms antibody specificity by comparing its binding in wild-type (WT) cells or tissues with that in a knockout (KO) model where the target protein is absent.[11][12] A specific antibody should only detect the target band in the WT sample.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis wt_cells Wild-Type (WT) Cells lysis Cell Lysis (RIPA Buffer) wt_cells->lysis ko_cells Knockout (KO) Cells ko_cells->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk in TBST) transfer->blocking pri_ab Primary Antibody Incubation (this compound-labeled Ab) blocking->pri_ab wash1 Washing (TBST) pri_ab->wash1 sec_ab Secondary Antibody Incubation (if necessary) wash1->sec_ab Optional detection Signal Detection (Fluorescence Imaging) wash1->detection Direct Detection wash2 Washing (TBST) sec_ab->wash2 wash2->detection Indirect Detection analysis Compare WT vs. KO Signal detection->analysis

Knockout Validated Western Blot Workflow

Methodology:

  • Cell Lysis: Lyse both wild-type and knockout cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the this compound-labeled primary antibody at its optimal dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Signal Detection: Directly visualize the fluorescent signal using a digital imaging system equipped with the appropriate filters for this compound (Excitation/Emission: ~601/627 nm).

  • Analysis: A specific antibody will show a band at the expected molecular weight in the wild-type lane and no band in the knockout lane.

Immunofluorescence (IF) Staining

Immunofluorescence allows for the visualization of the subcellular localization of a target protein. Comparing the staining pattern in wild-type and knockout cells is a powerful validation method.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cells Grow WT & KO Cells on Coverslips fixation Fixation (e.g., 4% Paraformaldehyde) cells->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking pri_ab Primary Antibody Incubation (this compound-labeled Ab) blocking->pri_ab wash1 Washing (PBS) pri_ab->wash1 counterstain Counterstaining (optional) (e.g., DAPI for nuclei) wash1->counterstain wash2 Washing (PBS) counterstain->wash2 mounting Mounting wash2->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Compare WT vs. KO Staining microscopy->analysis G cluster_elisa Sandwich ELISA Principle capture_ab Capture Antibody (Coated on Plate) antigen Target Antigen capture_ab->antigen Binds detection_ab Detection Antibody (this compound-labeled) antigen->detection_ab Binds signal Fluorescent Signal detection_ab->signal Generates

References

Quality Control of ATTO 594 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled molecules, ensuring the quality and consistency of these conjugates is paramount for reliable and reproducible experimental outcomes. ATTO 594, a bright and photostable fluorescent dye, is a popular choice for labeling proteins, antibodies, and other biomolecules. This guide provides an objective comparison of this compound's performance with other common alternatives in the same spectral region, supported by experimental data and detailed protocols for key quality control assays.

Key Quality Control Parameters

The quality of a fluorescent conjugate is determined by several key parameters. These include the degree of labeling, purity of the conjugate, its photostability, and the retention of the biomolecule's biological activity after conjugation. Each of these parameters should be rigorously assessed to ensure the reliability of experimental results.

Comparison of this compound with Alternatives

This compound is often compared with other fluorescent dyes that have similar excitation and emission spectra, such as Alexa Fluor 594 and DyLight 594. The choice of dye can significantly impact the performance of a conjugate in a given application.

Table 1: Spectroscopic Properties of this compound and Alternatives

PropertyThis compoundAlexa Fluor 594DyLight 594
Excitation Maximum (nm)601[1]590[2]593
Emission Maximum (nm)627[1]617[2]618
Molar Extinction Coefficient (cm⁻¹M⁻¹)120,000[1]73,000[2]80,000
Quantum Yield0.85[1]0.66[2]>0.64 (conjugated)[3][4]
Fluorescence Lifetime (ns)3.9[1]~3.6~3.1 (conjugated)[4]

Table 2: Performance Characteristics of this compound and Alternatives

CharacteristicThis compoundAlexa Fluor 594DyLight 594
Photostability High[1]High[2][5]High
Brightness Very High[1]High[2][5]High[4]
Water Solubility Excellent[1]HighHigh
pH Sensitivity LowInsensitive (pH 4-10)[5]Low (pH 4-9)[5]

Experimental Protocols for Quality Control

Rigorous quality control of fluorescent conjugates involves a series of experiments to determine their physical and functional characteristics.

Determination of Degree of Substitution (DOS)

The Degree of Substitution (DOS), or Dye-to-Protein (D/P) ratio, is a critical parameter that defines the average number of dye molecules conjugated to each biomolecule. An optimal DOS is crucial, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and altered biological activity of the protein.

Experimental Protocol:

  • Measure Absorbance:

    • Dilute the conjugate solution in a suitable buffer (e.g., PBS) to a concentration where the absorbance at the dye's maximum wavelength is between 0.5 and 1.0.

    • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorption wavelength of this compound (~601 nm, A_max).

  • Calculate Conjugate Concentration:

    • The concentration of the dye is calculated using the Beer-Lambert law: [Dye] = A_max / (ε_dye * path length) where ε_dye is the molar extinction coefficient of this compound (120,000 M⁻¹cm⁻¹).

    • The concentration of the protein is calculated using the corrected A₂₈₀ reading: A_protein = A₂₈₀ - (A_max * CF₂₈₀) where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for this compound, this is typically around 0.22). [Protein] = A_protein / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate DOS:

    • DOS = [Dye] / [Protein]

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity of the conjugate, separating the labeled biomolecule from free, unconjugated dye and potential aggregates.

Experimental Protocol:

  • Method: Size-Exclusion Chromatography (SEC-HPLC) is commonly used.

  • Column: A suitable SEC column (e.g., TSKgel G3000SWXL).[6]

  • Mobile Phase: A phosphate (B84403) buffer with a salt, such as 0.2 M potassium phosphate with 0.25 M potassium chloride, pH 7.0.[6]

  • Detection: UV absorbance at 280 nm and fluorescence detection at the emission maximum of this compound (~627 nm).

  • Analysis: The chromatogram will show peaks corresponding to the conjugate, any aggregates (eluting earlier), and free dye (eluting later). The purity is calculated as the percentage of the area of the conjugate peak relative to the total area of all peaks.

Functional Activity Assay: ELISA

It is crucial to verify that the conjugation process has not compromised the biological activity of the biomolecule. For an antibody conjugate, an Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to assess its antigen-binding capability.

Experimental Protocol:

  • Antigen Coating: Coat a 96-well microplate with the target antigen and incubate overnight at 4°C.

  • Blocking: Block the uncoated sites in the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Antibody Incubation: Add serial dilutions of the this compound-labeled antibody and an unlabeled control antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Detection (for unlabeled control): Add an enzyme-conjugated secondary antibody and incubate for 1 hour. Wash, then add the enzyme substrate and measure the absorbance.

  • Detection (for this compound conjugate): Measure the fluorescence intensity directly in the wells using a plate reader with appropriate excitation and emission filters.

  • Analysis: Compare the binding curves of the labeled and unlabeled antibodies. A significant shift in the EC50 value for the labeled antibody indicates a potential loss of activity.[7]

Functional Activity Assay: Flow Cytometry

For antibody conjugates intended for use in flow cytometry, a direct assessment of their performance in this application is the most relevant quality control measure.

Experimental Protocol:

  • Cell Preparation: Prepare a single-cell suspension of cells known to express the target antigen.

  • Staining: Incubate the cells with serial dilutions of the this compound-labeled antibody. Include an unstained control and an isotype control.

  • Washing: Wash the cells to remove unbound antibody.

  • Data Acquisition: Acquire data on a flow cytometer equipped with a laser that can excite this compound (e.g., 561 nm or 594 nm laser).

  • Analysis: Analyze the data to determine the mean fluorescence intensity (MFI) of the stained cells. Titrate the antibody to determine the optimal concentration that gives the best signal-to-noise ratio.[8][9]

Visualizing Workflows and Relationships

Diagrams created using Graphviz can help visualize the logical flow of the quality control process.

QualityControlWorkflow cluster_conjugation Conjugation Process cluster_purification Purification cluster_qc Quality Control Assays cluster_decision Final Assessment Protein Protein/Antibody Conjugation Conjugation Reaction Protein->Conjugation ATTO594 This compound NHS Ester ATTO594->Conjugation Purification Purification (e.g., Gel Filtration) Conjugation->Purification DOS Degree of Substitution (DOS) Purification->DOS Purity Purity (HPLC) Purification->Purity Activity Functional Activity (ELISA/Flow Cytometry) Purification->Activity Photostability Photostability Assessment Purification->Photostability Decision Pass/Fail DOS->Decision Purity->Decision Activity->Decision Photostability->Decision DOS_Calculation cluster_measurement Spectrophotometric Measurement cluster_calculation Calculation Steps cluster_result Result A280 Absorbance at 280 nm (A₂₈₀) Protein_Conc Calculate Protein Concentration A280->Protein_Conc Amax Absorbance at ~601 nm (A_max) Amax->Protein_Conc Dye_Conc Calculate Dye Concentration Amax->Dye_Conc DOS_Calc Calculate DOS Protein_Conc->DOS_Calc Dye_Conc->DOS_Calc DOS_Value Degree of Substitution DOS_Calc->DOS_Value

References

ATTO 594: A Comparative Guide to Performance in Different Mounting Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the choice of fluorophore and mounting medium is critical for acquiring high-quality, reproducible data. This guide provides a comprehensive comparison of the performance of ATTO 594, a popular red-fluorescent dye, in various mounting media. We will also compare its performance with its key alternative, Alexa Fluor 594, supported by available experimental insights and detailed protocols for independent evaluation.

Performance Overview of this compound

This compound is a rhodamine-based fluorescent dye known for its high photostability, strong absorption, and high fluorescence quantum yield.[1] These characteristics make it a robust choice for a wide range of applications, including high-resolution microscopy techniques such as PALM, dSTORM, and STED.[1] The dye is also hydrophilic and readily soluble in water.[1]

Key Spectroscopic Properties of this compound:

PropertyValue
Excitation Maximum601 nm[1]
Emission Maximum627 nm[1]
Molar Extinction Coefficient120,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield0.85[1]
Fluorescence Lifetime3.9 ns[1]

The Critical Role of Mounting Media

The mounting medium is not merely a passive substance for preserving the sample; it actively influences the performance of fluorescent dyes.[2] Key factors include:

  • Refractive Index (RI): Mismatches between the RI of the mounting medium and the immersion oil of the objective lens can lead to spherical aberrations and a loss of signal.[2]

  • pH: The fluorescence intensity of many dyes is pH-sensitive. Most mounting media are buffered to an alkaline pH (around 8.5-9.0) to optimize the fluorescence of common dyes like fluorescein (B123965) and rhodamine derivatives.[3]

  • Antifade Reagents: These components are crucial for protecting fluorophores from photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. Common antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] However, the effectiveness and compatibility of these reagents can vary between different fluorophores.[2]

This compound vs. Alexa Fluor 594: A Comparative Analysis

Alexa Fluor 594 is a primary competitor to this compound, offering bright and photostable fluorescence in the same spectral region.[4][5] While both are excellent dyes, their performance can differ, particularly in response to the mounting medium.

A key finding from existing literature is that the photostability of Alexa Fluor 594 is highly dependent on the mounting medium . Specifically, it has been reported to be more stable in ProLong® Gold Antifade Mountant compared to VECTASHIELD®.[6] This highlights the importance of selecting an appropriate mounting medium to maximize the performance of this dye.

Quantitative Data Summary

Although a comprehensive, direct comparison of this compound across a range of mounting media with quantitative data on photostability, fluorescence intensity, and signal-to-noise ratio is not available in a single source, the following table summarizes the known properties and qualitative performance observations.

Performance MetricThis compoundAlexa Fluor 594Mounting Medium Influence
Photostability Generally high and robust.[7]Highly dependent on mounting medium; more stable in ProLong® Gold than VECTASHIELD®.[6]Antifade reagents are critical. PPD-based antifades may not be suitable for all cyanine-based dyes.[2]
Fluorescence Intensity High, due to high quantum yield and extinction coefficient.[1]Bright and readily detectable.[5]Alkaline pH generally enhances fluorescence. Refractive index matching maximizes signal collection.[2][3]
Signal-to-Noise Ratio (SNR) Generally high due to brightness and photostability.Good, but can be affected by photobleaching in certain media.Autofluorescence of the mounting medium can decrease SNR. Some formulations like VECTASHIELD® may exhibit initial blue autofluorescence.[2]

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide detailed methodologies for evaluating the performance of this compound and other fluorophores in different mounting media.

Protocol 1: Immunofluorescence Staining for Fluorophore Comparison

This protocol outlines a standard immunofluorescence staining procedure that can be adapted to compare different fluorophore-conjugated secondary antibodies in various mounting media.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody

  • Secondary antibodies conjugated to this compound and Alexa Fluor 594

  • Mounting media to be tested (e.g., ProLong® Gold, VECTASHIELD®, homemade glycerol-based medium)

  • Microscope slides

  • Nail polish or sealant

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on coverslips and culture to the desired confluency.

    • Rinse the cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Rinse the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Rinse the cells three times with PBS.

    • Block non-specific antibody binding by incubating in blocking buffer for 30 minutes.

  • Antibody Incubation:

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Rinse the cells three times with PBS.

    • Incubate the cells with the fluorophore-conjugated secondary antibody (this compound or Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Rinse the cells three times with PBS, protected from light.

  • Mounting:

    • Carefully aspirate the final PBS wash.

    • Place a small drop of the desired mounting medium onto a microscope slide.

    • Invert the coverslip with the cells facing down onto the drop of mounting medium.

    • Gently press to remove any air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

    • Allow the mounting medium to cure according to the manufacturer's instructions.

  • Imaging and Analysis:

    • Image the slides using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore.

    • Use identical imaging parameters (laser power, exposure time, gain) for all samples to be compared.

Protocol 2: Quantitative Photobleaching Assay

This protocol describes how to measure and compare the photostability of different fluorophores in various mounting media.

Materials:

  • Stained slides prepared as in Protocol 1

  • Fluorescence or confocal microscope with time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Image Acquisition:

    • Select a region of interest (ROI) on the stained slide.

    • Focus on the sample and adjust the imaging parameters to obtain a strong but not saturated signal.

    • Acquire a time-lapse series of images of the same ROI under continuous illumination. The time interval and total duration will depend on the photostability of the fluorophore and the intensity of the illumination. A typical starting point would be to acquire an image every 5-10 seconds for 5-10 minutes.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software like ImageJ/Fiji.

    • Define an ROI that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

    • Fit the data to an exponential decay curve to determine the photobleaching rate constant (k) and the half-life (t½ = ln(2)/k).[8]

  • Comparison:

    • Compare the photobleaching curves and half-lives of this compound and its alternatives in the different mounting media. A longer half-life indicates greater photostability.[8]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Experimental_Workflow Immunofluorescence Staining Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_mounting Mounting and Imaging cell_culture Cell Culture on Coverslips fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% NGS) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (this compound or Alexa Fluor 594) primary_ab->secondary_ab mounting Mounting in Test Medium (e.g., ProLong Gold, VECTASHIELD) secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for immunofluorescence staining to compare fluorophores.

Photobleaching_Assay Photobleaching Assay Workflow cluster_acquisition Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Stained Slides (as per Protocol 1) select_roi Select Region of Interest (ROI) prep_sample->select_roi time_lapse Acquire Time-Lapse Image Series (Continuous Illumination) select_roi->time_lapse measure_intensity Measure Mean Fluorescence Intensity in ROI time_lapse->measure_intensity plot_decay Plot Normalized Intensity vs. Time measure_intensity->plot_decay fit_curve Fit Exponential Decay Curve plot_decay->fit_curve calculate_half_life Calculate Photobleaching Half-Life (t½) fit_curve->calculate_half_life compare Compare Photostability (Longer t½ = More Stable) calculate_half_life->compare

Caption: Workflow for quantitative photobleaching analysis.

Conclusion and Recommendations

This compound is a high-performance fluorescent dye that offers excellent photostability and brightness, making it a reliable choice for a wide array of fluorescence microscopy applications. While its performance is generally robust, the choice of mounting medium can still have an impact on the final image quality and data reproducibility.

When comparing this compound to its main competitor, Alexa Fluor 594, the available evidence suggests that the latter's photostability is more significantly influenced by the choice of mounting medium. For researchers using Alexa Fluor 594, ProLong® Gold is a recommended mounting medium to maximize its stability.

For researchers using this compound, while it is expected to perform well in a variety of commercial and homemade mounting media, it is always best practice to empirically determine the optimal mounting medium for the specific application and experimental conditions. The provided protocols offer a framework for conducting such a comparative analysis, ensuring the selection of the best fluorophore and mounting medium combination for generating high-quality and reliable fluorescence data.

References

A Researcher's Guide to Assessing the Degree of Labeling for ATTO 594 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, accurate determination of the Degree of Labeling (DOL) is paramount for experimental consistency and quantitative analysis. The DOL, representing the average number of dye molecules conjugated to a protein or antibody, directly impacts fluorescence intensity and the potential for quenching or altered biological activity. This guide provides a comprehensive comparison of methods and materials for assessing the DOL of ATTO 594 and its spectrally similar alternatives: Alexa Fluor 594, DyLight 594, and Cy3B.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye can significantly influence the accuracy and ease of DOL determination. Key performance indicators for this compound and its alternatives are summarized below.

FeatureThis compoundAlexa Fluor 594DyLight 594Cy3B
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) 120,000[1][2]73,000[3][4]80,000[5][6]130,000
Correction Factor (CF₂₈₀) 0.50[1]0.56[3]0.585[5]0.08[7]
Excitation Maximum (nm) 601[2]590[4]593[6]559[7]
Emission Maximum (nm) 627[2]617[4]618[6]570

Note: Molar extinction coefficients and correction factors can vary slightly depending on the manufacturer and buffer conditions. It is always recommended to refer to the manufacturer's specifications for the specific dye lot being used.

Experimental Protocols for Determining Degree of Labeling

The most common method for determining the DOL of fluorescently labeled proteins is through UV-Vis spectrophotometry. This method relies on the Beer-Lambert law to calculate the concentrations of the protein and the dye in the conjugate.

Spectrophotometric Determination of DOL

This protocol outlines the steps for calculating the DOL of an antibody labeled with a fluorescent dye.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Purified fluorescently labeled antibody solution

  • Buffer used for antibody storage (e.g., PBS)

Procedure:

  • Purification of the Labeled Antibody: It is critical to remove all non-conjugated dye from the labeled antibody solution. This can be achieved by methods such as gel filtration (e.g., using a PD-10 desalting column) or dialysis.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the buffer used to dissolve the antibody. Place the cuvette in the spectrophotometer and measure the absorbance at 280 nm and the maximum absorbance wavelength (λmax) of the dye. This will serve as the blank.

  • Sample Measurement: Discard the blanking buffer and fill the same cuvette with the purified labeled antibody solution. If the absorbance is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Record the dilution factor.

  • Data Acquisition: Measure the absorbance of the labeled antibody solution at 280 nm (A₂₈₀) and at the λmax of the specific dye (A_dye).

Calculations:

The DOL is calculated using the following formula:

DOL = (A_dye / ε_dye) / ((A₂₈₀ - (A_dye * CF₂₈₀)) / ε_protein)

Where:

  • A_dye: Absorbance of the conjugate at the dye's λmax.

  • ε_dye: Molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹).

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_dye of the dye).

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG antibody, this is approximately 203,000 M⁻¹cm⁻¹[8].

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Analysis start Start with labeled antibody solution purification Purify conjugate to remove free dye (e.g., Gel Filtration, Dialysis) start->purification blank Measure absorbance of buffer (Blank) at 280 nm and λmax purification->blank sample Measure absorbance of purified conjugate at 280 nm and λmax blank->sample calculate Calculate Degree of Labeling (DOL) using the formula sample->calculate end End: DOL Determined calculate->end

Caption: Workflow for spectrophotometric determination of the Degree of Labeling.

Alternative Methods for DOL Assessment

While spectrophotometry is a widely used and accessible method, other techniques can provide complementary or more precise information, especially in complex biological systems.

One such method is the Protein-tag Degree of Labeling (ProDOL) approach. This technique utilizes a reference protein with a known number of labeling sites to calibrate the labeling efficiency in situ, offering a more biologically relevant measure of DOL within a cellular context. However, this method is more complex to implement and requires expertise in fluorescence microscopy and image analysis.

logical_relationship cluster_methods cluster_spectro_details cluster_prodol_details dol_assessment Degree of Labeling (DOL) Assessment Methods spectrophotometry Spectrophotometry dol_assessment->spectrophotometry Common & Accessible prodol ProDOL Method dol_assessment->prodol Advanced & In Situ beer_lambert Beer-Lambert Law spectrophotometry->beer_lambert reference_protein Reference Protein with Known Labeling Sites prodol->reference_protein absorbance Absorbance Measurements (A₂₈₀ & A_dye) beer_lambert->absorbance microscopy Fluorescence Microscopy & Image Analysis reference_protein->microscopy

Caption: Relationship between different methods for assessing the Degree of Labeling.

Conclusion

Accurate determination of the Degree of Labeling is a critical step in ensuring the reliability and reproducibility of experiments involving fluorescently labeled biomolecules. The choice of fluorescent dye and the method for assessing DOL should be carefully considered based on the specific application and available resources. For routine characterization, the spectrophotometric method provides a straightforward and reliable approach. For more complex biological studies requiring in situ validation, advanced techniques like the ProDOL method may be more appropriate. By following standardized protocols and understanding the properties of the chosen fluorescent labels, researchers can achieve consistent and quantifiable results in their work.

References

ATTO 594 vs. Other Red Fluorophores for Live-Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of live-cell imaging, the choice of fluorophore is paramount to generating high-quality, reliable data. For researchers focusing on the red spectral range, a variety of fluorescent dyes are available, each with its own set of characteristics. This guide provides an objective comparison of ATTO 594 against other popular red fluorophores—Alexa Fluor 594, Cy3B, Texas Red, and Tetramethylrhhodamine (TMR)—to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific live-cell imaging needs.

Spectroscopic and Photophysical Properties: A Quantitative Comparison

The performance of a fluorophore is dictated by its fundamental spectroscopic and photophysical properties. These include its absorption and emission spectra, brightness (a function of molar extinction coefficient and quantum yield), and photostability. The table below summarizes these key parameters for this compound and its alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 601[1][2]627[1][2]120,000[2]0.85[1][2]
Alexa Fluor 594 590[3]617[3]73,000[3]0.66[3]
Cy3B 560571Not readily availableHigh (qualitative)[4]
Texas Red 596[5]615[5]85,000[5]0.93[5]
TMR 55558090,000[6]0.3–0.5[6]

This compound stands out with a high molar extinction coefficient and an exceptional quantum yield, indicating superior brightness.[1][2] Its spectral properties are well-suited for the commonly available 594 nm laser line.[1] Alexa Fluor 594 is another bright and highly photostable option, frequently used in various fluorescence microscopy applications.[3][7] Cy3B is an improved version of the Cy3 dye, noted for its increased fluorescence quantum yield and photostability.[4] Texas Red is a well-established red fluorescent dye known for its brightness and good photostability.[2][8][9] TMR (Tetramethylrhodamine) is a classic rhodamine dye, valued for its utility in various bioconjugation applications.[6][10][11]

Photostability in Live-Cell Imaging

  • This compound is described as having high thermal and photo-stability, making it suitable for demanding applications like single-molecule detection and super-resolution microscopy.[12]

  • Alexa Fluor 594 is widely recognized for its excellent photostability, allowing for prolonged imaging without significant signal loss.[3][7]

  • Cy3B is reported to have significantly increased photostability compared to its predecessor, Cy3.[4] However, some user experiences suggest it might be less photostable than Cy3 under certain conditions, highlighting the importance of optimizing imaging parameters.

  • Texas Red is known for its good photostability, though alternatives like Alexa Fluor 594 are often suggested for enhanced performance.[9]

  • TMR exhibits moderate photostability.[6]

Experimental Protocols

To provide a framework for objective comparison, a generalized experimental protocol for assessing fluorophore performance in live-cell imaging is outlined below.

General Protocol for Live-Cell Imaging and Photostability Assessment

This protocol provides a basic workflow for labeling live cells with a fluorescently conjugated antibody and subsequently assessing the photostability of the fluorophore.

1. Cell Culture and Preparation:

  • Plate cells of interest (e.g., HeLa, U2OS) on glass-bottom dishes or chamber slides suitable for microscopy.
  • Culture cells in appropriate media and conditions until they reach the desired confluency (typically 50-70%).

2. Antibody Labeling:

  • Dilute the primary antibody conjugated to the fluorophore of interest (this compound, Alexa Fluor 594, etc.) in a phenol (B47542) red-free imaging medium (e.g., FluoroBrite™ DMEM) to the manufacturer's recommended concentration.
  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Incubate the cells with the diluted antibody-fluorophore conjugate for the recommended time and temperature (e.g., 30-60 minutes at 37°C).
  • Wash the cells three times with pre-warmed imaging medium to remove unbound antibodies.

3. Live-Cell Imaging:

  • Place the dish or slide on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
  • Use a laser line appropriate for the fluorophore's excitation maximum (e.g., 561 nm or 594 nm).
  • Set the imaging parameters (laser power, exposure time, gain) to achieve a good signal-to-noise ratio while minimizing phototoxicity. Crucially, these parameters must be kept identical for all fluorophores being compared.
  • Acquire a time-lapse series of images at a defined interval (e.g., one frame every 30 seconds for 10 minutes).

4. Photobleaching Analysis:

  • Select a region of interest (ROI) within a labeled cell.
  • Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
  • Normalize the intensity values to the initial intensity (first frame).
  • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
  • The rate of fluorescence decay provides a quantitative measure of the fluorophore's photostability under the specific imaging conditions.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducible results. The following diagram, generated using the DOT language, illustrates a typical workflow for a live-cell imaging experiment.

LiveCellImagingWorkflow cluster_prep Cell Preparation cluster_labeling Fluorescent Labeling cluster_imaging Imaging & Analysis cluster_output Output cell_culture Culture Cells plating Plate on Imaging Dish cell_culture->plating wash1 Wash Cells (PBS) plating->wash1 prepare_reagents Prepare Antibody-Fluorophore Conjugate incubation Incubate with Conjugate prepare_reagents->incubation wash1->incubation wash2 Wash Cells (Imaging Medium) incubation->wash2 microscopy Live-Cell Microscopy wash2->microscopy timelapse Acquire Time-Lapse microscopy->timelapse analysis Photobleaching Analysis timelapse->analysis results Comparative Data analysis->results

A typical workflow for live-cell imaging and photostability analysis.

Conclusion

The selection of a red fluorophore for live-cell imaging is a critical decision that depends on the specific experimental requirements. This compound emerges as a strong contender due to its exceptional brightness and high photostability. Alexa Fluor 594 also presents itself as a robust and reliable alternative. While Cy3B, Texas Red, and TMR have their merits and have been widely used, for demanding live-cell imaging applications where photostability and brightness are paramount, this compound and Alexa Fluor 594 are often the preferred choices. Researchers are encouraged to perform their own in-house comparisons using standardized protocols to determine the most suitable fluorophore for their biological system and imaging setup.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for ATTO 594

Author: BenchChem Technical Support Team. Date: December 2025

Effective laboratory management extends beyond groundbreaking research to encompass the safe handling and disposal of all chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of ATTO 594, a fluorescent dye widely used in life sciences. Adhering to these guidelines is crucial for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin[1][2].

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionOSHA-approved safety glasses or chemical safety goggles[1].
Hand ProtectionCompatible chemical-resistant gloves[1][2].
Body ProtectionProtective clothing to avoid skin contact[1].

Direct physical contact with this compound should be avoided[1]. Standard laboratory safety procedures should be followed at all times when handling this product[1].

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on the form of the waste—whether it is the solid (lyophilized) product, a solution, or contaminated labware.

Step 1: Segregate this compound Waste

  • Designate a specific, clearly labeled, and closed container for all this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Manage Spills

  • In the event of a spill, wear the appropriate PPE[1].

  • Absorb the spill using an inert material such as sand or vermiculite[1][2].

  • Place the absorbent material into a closed container for disposal[1][2].

Step 3: Preparing for Final Disposal

  • Solid Waste (unused dye, contaminated absorbents):

    • Ensure the waste is in a securely closed and properly labeled container.

  • Liquid Waste (solutions containing this compound):

    • Consult your local EHS guidelines for specific instructions on liquid chemical waste. In some cases, it may be permissible to absorb the liquid waste with sand or vermiculite (B1170534) and dispose of it as solid waste[1].

Step 4: Final Disposal

  • The recommended final disposal method is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1][2].

  • All disposal activities must be conducted in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance and to arrange for waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Stream cluster_1 Disposal Procedure Waste Identify this compound Waste Form Determine Waste Form Waste->Form Solid Solid Waste (powder, contaminated items) Form->Solid Solid Liquid Liquid Waste (solutions) Form->Liquid Liquid Spill Spill Form->Spill Spill CollectSolid Collect in a sealed, labeled container Solid->CollectSolid CollectLiquid Consult EHS for liquid waste guidelines Liquid->CollectLiquid AbsorbSpill Absorb with inert material (sand, vermiculite) Spill->AbsorbSpill FinalDisposal Dispose via Chemical Incineration (with combustible solvent) CollectSolid->FinalDisposal AbsorbSpill->CollectSolid CollectLiquid->FinalDisposal ContactEHS Contact Institutional EHS for waste pickup FinalDisposal->ContactEHS

This compound Disposal Decision Workflow

This guide is intended to provide a framework for the safe disposal of this compound. Researchers, scientists, and drug development professionals are reminded to always consult their institution's specific safety protocols and the material safety data sheet (MSDS) for the most comprehensive and up-to-date information[3].

References

Safeguarding Your Research: A Comprehensive Guide to Handling ATTO 594

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with fluorescent dyes like ATTO 594 are at the forefront of innovation. Ensuring safe handling and disposal of these materials is paramount for both personal safety and environmental protection. This guide provides essential, step-by-step procedures for the safe use of this compound in a laboratory setting, from initial handling to final disposal.

Personal Protective Equipment (PPE)

When working with this compound in its solid form or in solution, appropriate personal protective equipment is your first line of defense. The toxicological properties of this compound have not been thoroughly investigated, thus caution is advised.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile glovesOffers good resistance to chemicals and provides a clear indication of tears or punctures.[2]
Body Protection 100% cotton or a polyester-cotton blend lab coatProvides a barrier against incidental contact and small splashes.[3][4] Coats should have tight cuffs and snap closures for easy removal in an emergency.[5][6]
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling the powdered form of the dye to prevent inhalation.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes risks and ensures the integrity of your experiments.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Confirm Identity: Verify that the product received is this compound.

  • Appropriate Storage: Store the vial in a cool, dry, and dark place, such as a -20°C freezer, as recommended for long-term stability.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

Preparation of Solutions

This compound is soluble in polar solvents like DMF, DMSO, or acetonitrile.[5]

  • Work in a Ventilated Area: All handling of the powdered dye should be done in a chemical fume hood to avoid inhalation.

  • Equilibrate to Room Temperature: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[5]

  • Personal Protective Equipment: Wear all recommended PPE, including a respirator when handling the powder.

  • Dissolving the Dye: Use a properly calibrated pipette to add the appropriate solvent to the vial. Cap the vial securely and vortex gently until the dye is fully dissolved.

  • Stock Solution Storage: Store stock solutions in a tightly sealed vial, protected from light, at -20°C.

Experimental Use
  • Minimize Exposure: Handle solutions with care to avoid splashes and aerosol generation.

  • Dedicated Equipment: Use dedicated lab equipment (pipettes, tubes, etc.) for handling the dye to prevent cross-contamination.

  • Immediate Cleanup: In case of a small spill, clean the area immediately as outlined in the spill cleanup plan.

Spill Cleanup Protocol

Prompt and proper cleanup of spills is crucial to prevent contamination and exposure.

Spill TypeCleanup Procedure
Solid (Powder) 1. Secure the Area: Alert others in the vicinity. 2. Don PPE: Ensure you are wearing all recommended PPE, including a respirator. 3. Gently Cover: Gently cover the spill with absorbent paper towels to avoid making the powder airborne. 4. Wet the Spill: Carefully dampen the covered spill with water to prevent dust generation. 5. Wipe and Collect: Use the moistened paper towels to wipe up the spill, working from the outside in. Place the contaminated materials in a sealed plastic bag. 6. Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water. 7. Dispose: Dispose of the sealed bag and any other contaminated materials as hazardous waste.
Liquid (Solution) 1. Contain the Spill: Use absorbent pads or materials to contain the spill and prevent it from spreading. 2. Absorb the Liquid: Apply absorbent material over the spill area. 3. Collect Waste: Once the liquid is absorbed, use tongs or a scoop to collect the absorbent material and place it in a sealed plastic bag. 4. Decontaminate: Clean the spill area with a suitable solvent (like 70% ethanol) followed by a detergent and water wash. 5. Dispose: Dispose of the sealed bag and any other contaminated materials as hazardous waste.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Disposal Plan

Proper disposal of this compound waste is essential to protect the environment and comply with regulations.

Waste TypeDisposal Procedure
Solid Waste (Contaminated gloves, pipette tips, vials, absorbent materials)1. Segregate Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. 2. Container Requirements: The container should be leak-proof and have a secure lid. 3. EHS Pickup: Arrange for pickup and disposal through your institution's EHS office.
Aqueous Liquid Waste (Solutions containing this compound)1. Collect Waste: Collect all aqueous waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. 2. Do Not Drain Dispose: Do not pour this compound solutions down the drain. 3. EHS Disposal: Dispose of the liquid waste through your institution's EHS office. Some institutions may have specific procedures for incinerating chemical waste.[1]
Solvent Waste (DMF, DMSO, etc., containing this compound)1. Collect Separately: Collect solvent-based waste in a separate, compatible, and clearly labeled hazardous waste container. 2. Follow Chemical Hygiene Plan: Adhere to your institution's chemical hygiene plan for the disposal of flammable or combustible solvents. 3. EHS Coordination: Coordinate with your EHS office for proper disposal, which may involve incineration.

Safe Handling Workflow for this compound

start Start: Receive this compound storage Store at -20°C Protected from Light start->storage prep Prepare for Use storage->prep ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat - Respirator (for powder) prep->ppe handling Handle in Fume Hood (for powder and volatile solvents) ppe->handling dissolve Dissolve in Appropriate Solvent handling->dissolve experiment Perform Experiment dissolve->experiment spill Spill Occurs? experiment->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes waste_collection Collect Waste spill->waste_collection No cleanup->waste_collection solid_waste Solid Waste: (Gloves, Tips, etc.) in Labeled Container waste_collection->solid_waste liquid_waste Liquid Waste: (Aqueous/Solvent) in Labeled Container waste_collection->liquid_waste disposal Dispose via EHS solid_waste->disposal liquid_waste->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.